molecular formula C11H15NO B1339464 3-Hydroxyadamantane-1-carbonitrile CAS No. 59223-70-0

3-Hydroxyadamantane-1-carbonitrile

Cat. No.: B1339464
CAS No.: 59223-70-0
M. Wt: 177.24 g/mol
InChI Key: ZIYYHYDFGKXORA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyadamantane-1-carbonitrile (CAS 59223-70-0) is a chemically unique derivative of adamantane, characterized by its rigid hydrocarbon scaffold functionalized with both a hydroxyl (OH) and a nitrile (CN) group . This combination of a stable, three-dimensional structure with two distinct reactive moieties makes it a versatile and valuable building block in organic synthesis and pharmaceutical research . The compound is particularly useful as a key intermediate in the design and optimization of novel drug candidates, where its adamantane core can influence the pharmacokinetics, pharmacodynamics, and overall efficacy of the resulting molecules . Researchers leverage this scaffold to develop potential therapeutic agents with enhanced selectivity, potency, and safety profiles . The molecular formula of this compound is C11H15NO, and it has a molecular weight of 177.24 g/mol . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxyadamantane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9,13H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIYYHYDFGKXORA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30577871
Record name 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59223-70-0
Record name 3-Hydroxytricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30577871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide combines established knowledge of its precursor, 3-Hydroxyadamantane-1-carboxylic acid, with well-established principles of organic chemistry to offer a predictive yet thorough resource.

Chemical Properties

Table 1: Predicted Physicochemical Properties of this compound and Measured Properties of its Precursor.

PropertyThis compound (Predicted)3-Hydroxyadamantane-1-carboxylic acid (Experimental)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆O₃[1][2][3][4]
Molecular Weight 177.24 g/mol 196.24 g/mol [1][2][3][4]
Appearance White to off-white crystalline solidWhite to yellow solid[1]
Melting Point (°C) Estimated > 200203-207[1]
Boiling Point (°C) Expected to be high, likely sublimesNot available
Solubility Soluble in organic solvents, insoluble in water.[5]Slightly soluble in water, soluble in organic solvents.

Chemical Reactivity:

The chemical reactivity of this compound is dictated by its three key structural features: the adamantane cage, the tertiary hydroxyl group, and the nitrile group.

  • Adamantane Cage: The adamantane structure is highly stable and generally unreactive. Reactions typically occur at the functional groups.[6]

  • Hydroxyl Group: The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation. However, the steric hindrance of the adamantane cage may influence reaction rates.

  • Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.[7] It can also be reduced to a primary amine. The nitrile group's carbon atom is electrophilic and can be attacked by nucleophiles.

Experimental Protocols

As a direct and optimized synthesis for this compound is not documented in the reviewed literature, a plausible and detailed experimental protocol is proposed here, starting from the commercially available 3-Hydroxyadamantane-1-carboxylic acid. This multi-step synthesis involves the formation of an intermediate amide, followed by dehydration.

Synthesis of 3-Hydroxyadamantane-1-carboxamide

Principle: Carboxylic acids can be converted to primary amides via the corresponding acyl chloride, followed by reaction with ammonia.

Materials:

  • 3-Hydroxyadamantane-1-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM)

  • Ammonium hydroxide (NH₄OH) solution (concentrated)

  • Ice

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-Hydroxyadamantane-1-carboxylic acid in an excess of thionyl chloride. Gently reflux the mixture for 2-3 hours until the solid dissolves and gas evolution ceases.

  • Removal of Excess Thionyl Chloride: Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution in an ice bath. Slowly add an excess of concentrated ammonium hydroxide solution with vigorous stirring.

  • Work-up: Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Hydroxyadamantane-1-carboxamide. The product can be further purified by recrystallization.

Synthesis of this compound

Principle: Primary amides can be dehydrated to nitriles using a variety of dehydrating agents, such as phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂).[7][8]

Materials:

  • 3-Hydroxyadamantane-1-carboxamide

  • Phosphorus pentoxide (P₂O₅)

  • Anhydrous sand

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Reaction Setup: In a dry round-bottom flask, thoroughly mix 3-Hydroxyadamantane-1-carboxamide with an excess of phosphorus pentoxide and anhydrous sand (to prevent clumping).

  • Dehydration: Heat the mixture under vacuum using a heating mantle. The product, this compound, will sublime. Collect the sublimed product on a cold finger or in a cooled section of the apparatus.

  • Purification: The collected product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile).

Predicted Spectroscopic Data

The following are predicted key spectral features for this compound based on its structure.

Table 2: Predicted Spectroscopic Data.

Spectroscopy Predicted Key Signals
¹H NMR Signals corresponding to the adamantane cage protons (typically in the range of 1.5-2.5 ppm). A broad singlet for the hydroxyl proton (variable chemical shift).
¹³C NMR A signal for the nitrile carbon (around 120 ppm). Signals for the quaternary carbons of the adamantane cage, including the one attached to the hydroxyl group (around 70 ppm) and the one attached to the nitrile group. Signals for the CH and CH₂ groups of the adamantane cage.
IR (Infrared) A sharp, medium-intensity absorption band for the C≡N stretch around 2230-2250 cm⁻¹. A broad absorption band for the O-H stretch of the hydroxyl group around 3200-3600 cm⁻¹.
Mass Spectrometry (MS) A molecular ion peak (M⁺) corresponding to the molecular weight of 177.24. Fragmentation patterns characteristic of the adamantane cage.

Potential Applications and Biological Activity

While the biological activity of this compound has not been specifically reported, the adamantane scaffold is a well-known pharmacophore present in numerous approved drugs. Adamantane derivatives have shown a wide range of biological activities, including antiviral, antibacterial, antifungal, and effects on the central nervous system.[5][6][9]

The introduction of a nitrile group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Nitrile-containing compounds are found in a variety of pharmaceuticals and can act as bioisosteres for other functional groups or as reactive handles for further chemical modification.

Given the known activities of adamantane derivatives, this compound could be a valuable intermediate for the synthesis of novel therapeutic agents. For instance, the nitrile group could be converted to an amine or other functionalities to explore its potential as an antiviral or a modulator of CNS targets.

Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of this compound cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration Carboxylic_Acid 3-Hydroxyadamantane- 1-carboxylic acid Acyl_Chloride 3-Hydroxyadamantane- 1-carbonyl chloride Carboxylic_Acid->Acyl_Chloride SOCl₂ Amide 3-Hydroxyadamantane- 1-carboxamide Acyl_Chloride->Amide NH₄OH Nitrile 3-Hydroxyadamantane- 1-carbonitrile Amide->Nitrile P₂O₅, Heat

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Workflow

G Experimental Workflow for Synthesis and Characterization Start Start: 3-Hydroxyadamantane- 1-carboxylic acid Step1 Step 1: Amide Synthesis Start->Step1 Purification1 Purification: Recrystallization Step1->Purification1 Step2 Step 2: Nitrile Synthesis (Dehydration) Purification1->Step2 Purification2 Purification: Sublimation Step2->Purification2 Characterization Characterization: NMR, IR, MS Purification2->Characterization End End Product: 3-Hydroxyadamantane- 1-carbonitrile Characterization->End

Caption: A logical workflow for the synthesis and analysis of the target compound.

Potential Biological Interaction Pathway

G Hypothetical Signaling Pathway Interaction Compound 3-Hydroxyadamantane- 1-carbonitrile Derivative Receptor CNS Receptor (e.g., NMDA Receptor) Compound->Receptor Binds to Channel Ion Channel Modulation Receptor->Channel Modulates Signaling Downstream Signaling Cascade Channel->Signaling Affects Response Cellular Response (e.g., Neuroprotection) Signaling->Response Leads to

Caption: A hypothetical interaction of a derivative with a CNS signaling pathway.

References

An Examination of the Physicochemical Data for 3-Hydroxyadamantane-1-carbonitrile: A Case of Limited Publicly Available Information

Author: BenchChem Technical Support Team. Date: December 2025

An extensive review of scientific literature and chemical databases reveals a significant scarcity of publicly available information regarding the physicochemical characteristics, synthesis, and biological activity of 3-Hydroxyadamantane-1-carbonitrile. While this compound is commercially available and has an assigned CAS number (59223-70-0), detailed experimental data, such as melting point, boiling point, solubility, and spectral analyses, are not readily found in peer-reviewed publications or comprehensive chemical repositories.[1] This lack of information stands in stark contrast to its close structural analog, 3-Hydroxyadamantane-1-carboxylic acid, which is well-documented.

This technical guide aims to provide a transparent overview of the available information, highlight the current knowledge gaps for this compound, and present the well-characterized data of its carboxylic acid counterpart to offer a point of reference for researchers, scientists, and drug development professionals.

This compound: What is Known

Based on the conducted research, the available information for this compound is limited to its chemical name, synonyms, and its availability from commercial chemical suppliers.

Table 1: Identification of this compound

IdentifierValue
Chemical Name This compound
CAS Number 59223-70-0[1]
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol

Due to the absence of published experimental data, a detailed summary of its physicochemical properties cannot be provided at this time.

A Closely Related Analog: 3-Hydroxyadamantane-1-carboxylic acid

In contrast to the nitrile, 3-Hydroxyadamantane-1-carboxylic acid (CAS Number: 42711-75-1) is a well-characterized compound.[2][3][4] It serves as a key intermediate in the synthesis of various pharmaceuticals.[5] A summary of its physicochemical properties is presented below to provide context for the adamantane scaffold.

Table 2: Physicochemical Characteristics of 3-Hydroxyadamantane-1-carboxylic acid

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[3][4]
Molecular Weight 196.24 g/mol [2][3][4]
Melting Point 203-207 °C[4]
Form Solid[4]
pKa (Predicted) 4.60 ± 0.40
Solubility DMSO (Slightly), Methanol (Slightly)
InChIKey CJJMAWPEZKYJAP-UHFFFAOYSA-N[3]

Experimental Protocols: A Knowledge Gap for the Nitrile

A thorough search for detailed experimental protocols for the synthesis and characterization of this compound did not yield specific methodologies. While general methods for the synthesis of adamantane derivatives, including nitriles, are described in the literature, a precise, validated protocol for this specific molecule is not publicly documented.[6]

For the corresponding carboxylic acid, synthesis methods are well-established, often involving the oxidation of 1-adamantanecarboxylic acid.[7][8]

Visualization of Pathways and Workflows

The request for diagrams of signaling pathways, experimental workflows, or logical relationships involving this compound cannot be fulfilled. The lack of research into the biological activity of this compound means there are no known signaling pathways to illustrate. Similarly, without established experimental protocols, a meaningful workflow diagram cannot be generated.

To illustrate the concept of a synthesis workflow, a generalized diagram for the synthesis of the related 3-Hydroxyadamantane-1-carboxylic acid from 1-adamantanecarboxylic acid is provided below.

G Generalized Synthesis Workflow cluster_start Starting Material cluster_process Process cluster_product Product 1_Adamantanecarboxylic_Acid 1-Adamantanecarboxylic Acid Oxidation Oxidation (e.g., with Nitric Acid/Sulfuric Acid) 1_Adamantanecarboxylic_Acid->Oxidation Reagents 3_Hydroxyadamantane_1_carboxylic_acid 3-Hydroxyadamantane-1-carboxylic acid Oxidation->3_Hydroxyadamantane_1_carboxylic_acid Yields

Caption: Generalized synthesis of 3-Hydroxyadamantane-1-carboxylic acid.

Conclusion

While the adamantane scaffold is of significant interest in medicinal chemistry, the specific derivative, this compound, remains largely uncharacterized in the public domain. The information available is insufficient to compile an in-depth technical guide that meets the core requirements of detailed data presentation and experimental protocols. Researchers and drug development professionals interested in this compound may need to rely on proprietary data from chemical suppliers or undertake foundational research to determine its physicochemical properties and potential biological activities. The closely related 3-Hydroxyadamantane-1-carboxylic acid, however, is well-documented and can serve as a useful reference point for understanding the general characteristics of this class of molecules.

References

An In-depth Technical Guide to 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 59223-70-0

This technical guide provides a comprehensive overview of 3-Hydroxyadamantane-1-carbonitrile, a derivative of adamantane. The rigid, three-dimensional structure of the adamantane cage imparts unique physicochemical properties to its derivatives, making them valuable scaffolds in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering available data and outlining experimental methodologies.

Due to the limited availability of specific experimental data for this compound, this guide also includes comparative information on its closely related precursor, 3-Hydroxyadamantane-1-carboxylic acid (CAS: 42711-75-1), to provide a broader context for its potential properties and applications.

Physicochemical Properties

A summary of the available and computed physicochemical properties for this compound is presented below.

PropertyValueSource
CAS Number 59223-70-0ECHEMI[1]
Molecular Formula C₁₁H₁₅NOECHEMI[1]
Molecular Weight 177.24 g/mol ECHEMI[1]
Exact Mass 177.115364 g/mol ECHEMI[1]
Density 1.2 g/cm³ (predicted)ECHEMI[1]
Topological Polar Surface Area 44.02 ŲECHEMI[1]
XLogP3 1.8 (predicted)ECHEMI[1]
Hydrogen Bond Donor Count 1ECHEMI[1]
Hydrogen Bond Acceptor Count 2ECHEMI[1]

Synthesis and Experimental Protocols

Proposed Synthesis of this compound from 3-Hydroxyadamantane-1-carboxylic acid

A common method for this transformation is a two-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration.

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

  • Reaction: 3-Hydroxyadamantane-1-carboxylic acid can be converted to its acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with ammonia or an ammonia equivalent to form the primary amide.

  • Illustrative Protocol:

    • To a solution of 3-Hydroxyadamantane-1-carboxylic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.

    • Reflux the mixture until the reaction is complete (monitored by TLC or IR spectroscopy).

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the crude acid chloride in an appropriate solvent (e.g., THF) and add it dropwise to a cooled, concentrated solution of aqueous ammonia.

    • Stir the reaction mixture until the formation of the amide is complete.

    • Extract the product with a suitable organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate to yield the crude 3-Hydroxyadamantane-1-carboxamide.

    • Purify the product by recrystallization or column chromatography.

Step 2: Dehydration of 3-Hydroxyadamantane-1-carboxamide to this compound

  • Reaction: The primary amide is then dehydrated to the corresponding nitrile using a dehydrating agent.

  • Illustrative Protocol:

    • Dissolve 3-Hydroxyadamantane-1-carboxamide in a suitable solvent (e.g., pyridine or DMF).

    • Add a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (TFAA).

    • Heat the reaction mixture as required (reaction conditions will vary depending on the chosen dehydrating agent).

    • Monitor the reaction by TLC or GC-MS.

    • Upon completion, pour the reaction mixture into ice water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate under reduced pressure.

    • Purify the crude this compound by column chromatography or distillation.

Synthesis_Pathway CarboxylicAcid 3-Hydroxyadamantane- 1-carboxylic acid AcidChloride Intermediate Acid Chloride CarboxylicAcid->AcidChloride SOCl₂ or (COCl)₂ Amide 3-Hydroxyadamantane- 1-carboxamide AcidChloride->Amide NH₃ Nitrile 3-Hydroxyadamantane- 1-carbonitrile Amide->Nitrile Dehydrating Agent (e.g., POCl₃) Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Spectroscopic Analysis Synthesis Synthesized Product (Crude this compound) Purification Column Chromatography or Distillation Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

References

An In-depth Technical Guide to the Structure Elucidation of 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-hydroxyadamantane-1-carbonitrile. Due to the limited availability of published experimental data for this specific molecule, this document combines existing mass spectrometry data with predicted spectroscopic information and plausible experimental protocols derived from established chemical principles and literature on analogous adamantane derivatives. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of adamantane-based compounds in drug discovery and development.

Introduction

Adamantane and its derivatives have garnered significant attention in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is a functionalized adamantane derivative with potential applications as a scaffold or intermediate in the synthesis of novel pharmaceuticals. A thorough understanding of its three-dimensional structure and spectroscopic properties is crucial for its effective utilization in drug design and development. This guide outlines the key analytical techniques and methodologies for the complete structure elucidation of this compound.

Proposed Synthesis and Purification

Proposed Synthetic Pathway

A likely two-step synthesis starts from the commercially available 3-hydroxyadamantane-1-carboxylic acid.

Synthesis cluster_0 Step 1: Amidation cluster_1 Step 2: Dehydration 3-Hydroxyadamantane-1-carboxylic acid 3-Hydroxyadamantane-1-carboxylic acid 3-Hydroxyadamantane-1-carboxamide 3-Hydroxyadamantane-1-carboxamide 3-Hydroxyadamantane-1-carboxylic acid->3-Hydroxyadamantane-1-carboxamide SOCl₂, then NH₄OH This compound This compound 3-Hydroxyadamantane-1-carboxamide->this compound P₂O₅ or SOCl₂

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

  • To a solution of 3-hydroxyadamantane-1-carboxylic acid (1 equivalent) in a suitable solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in an appropriate solvent and add it dropwise to a cooled, concentrated solution of ammonium hydroxide.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of this compound

  • To the crude 3-hydroxyadamantane-1-carboxamide (1 equivalent), add a dehydrating agent such as phosphorus pentoxide (2 equivalents) or thionyl chloride (2 equivalents) in a dry, inert solvent.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture and quench with ice-water.

  • Extract the product with an organic solvent, wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Purification

The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The purified product should be characterized by spectroscopic methods.

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Parameter Value Reference
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
Exact Mass 177.115364 g/mol
Major Fragments (m/z) Data not available in search results-
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. Although specific experimental spectra for this compound are not available in the reviewed literature, a predicted spectrum can be derived based on the known chemical shifts of adamantane derivatives.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
-OH~1.5 - 2.5br s1H
Adamantane CH₂~1.6 - 2.2m12H
Adamantane CH~2.2 - 2.4br s2H

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

Carbon Assignment Predicted Chemical Shift (ppm)
-C≡N~120 - 125
C-OH~68 - 72
C-CN~30 - 35
Adamantane CH~35 - 40
Adamantane CH₂~30 - 45
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch~3600 - 3200Strong, Broad
C-H stretch (sp³)~2950 - 2850Strong
C≡N stretch~2260 - 2240Medium-Weak
C-O stretch~1100 - 1000Strong

Biological Context and Signaling Pathways

Adamantane derivatives are known to interact with various biological targets, often modulating specific signaling pathways. While the direct biological activity of this compound has not been extensively studied, its structural similarity to other bioactive adamantanes suggests potential interactions with targets such as ion channels or enzymes. For instance, amantadine, a well-known adamantane derivative, targets the M2 proton channel of the influenza A virus.

Below is a generalized logical workflow illustrating how an adamantane derivative might be screened for biological activity.

BiologicalScreening Compound 3-Hydroxyadamantane- 1-carbonitrile Assay Primary Biological Assay (e.g., Enzyme Inhibition, Receptor Binding) Compound->Assay Hit Identification of 'Hits' Assay->Hit DoseResponse Dose-Response Studies (IC₅₀/EC₅₀ Determination) Hit->DoseResponse Lead Lead Compound Selection DoseResponse->Lead Mechanism Mechanism of Action Studies Lead->Mechanism Pathway Signaling Pathway Elucidation Mechanism->Pathway

Caption: A logical workflow for the biological screening of a novel compound.

Conclusion

The structural elucidation of this compound relies on a combination of synthetic chemistry and modern spectroscopic techniques. While direct experimental data for this specific molecule is sparse in the public domain, this guide provides a robust framework for its synthesis, purification, and characterization based on well-established principles and data from analogous compounds. The information presented herein is intended to facilitate further research and development of adamantane-based molecules for therapeutic applications. It is recommended that the predicted spectroscopic data be confirmed experimentally to provide a definitive structural assignment.

Spectroscopic Profile of 3-Hydroxyadamantane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 3-Hydroxyadamantane-1-carbonitrile. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document focuses on predicted data based on the analysis of its structural components and comparison with closely related analogs, primarily 3-Hydroxyadamantane-1-carboxylic acid.

Introduction

This compound is a derivative of adamantane, a rigid, tricyclic hydrocarbon. The unique cage-like structure of the adamantane core imparts specific spectroscopic characteristics. The presence of hydroxyl (-OH) and nitrile (-CN) functional groups at the bridgehead positions (1 and 3) further influences its spectral properties. Understanding these properties is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~ 1.60 - 1.80m6HAdamantane CH₂
~ 1.85 - 2.00m6HAdamantane CH₂
~ 2.20br s2HAdamantane CH
~ 1.70s1H-OH

Note: Spectra are typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆. The chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The hydroxyl proton is often broad and its chemical shift can vary with concentration and temperature.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 122Quaternary-C≡N
~ 68QuaternaryC-OH
~ 45QuaternaryC-CN
~ 40-45Methine (CH)Adamantane CH
~ 30-35Methylene (CH₂)Adamantane CH₂

Note: The exact chemical shifts can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3600 - 3200Strong, BroadO-H StretchHydroxyl (-OH)
2950 - 2850StrongC-H StretchAdamantane
2240 - 2220Medium, SharpC≡N StretchNitrile (-CN)
1450MediumC-H BendAdamantane
1100MediumC-O StretchHydroxyl (-OH)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zIonNotes
177[M]⁺Molecular Ion
176[M-H]⁺
159[M-H₂O]⁺Loss of water
150[M-HCN]⁺Loss of hydrogen cyanide
134[C₁₀H₁₄]⁺Adamantane fragment
93[C₇H₉]⁺

Note: Fragmentation patterns can vary depending on the ionization technique used (e.g., Electron Ionization - EI).

Spectroscopic Data of a Close Analog: 3-Hydroxyadamantane-1-carboxylic acid

For comparative purposes, the following table presents experimental ¹H NMR data for 3-Hydroxyadamantane-1-carboxylic acid.

Table 5: Experimental ¹H NMR Spectral Data for 3-Hydroxyadamantane-1-carboxylic acid

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
1.46 - 1.52m2HAdamantane CH₂
1.54 - 1.58m4HAdamantane CH₂
1.63 - 1.65m6HAdamantane CH₂
2.11 - 2.12m2HAdamantane CH
4.45br s1H-OH
11.97br s1H-COOH

Solvent: DMSO-d₆. This data highlights the expected regions for the adamantane cage protons.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of TMS as an internal standard.

  • ¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a 1-2 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the low natural abundance of ¹³C.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization method, such as Electron Ionization (EI) at 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the relationship between the compound's structure and its spectral features.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample 3-Hydroxyadamantane- 1-carbonitrile Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Sample->Prep_IR Prep_MS Direct Insertion or GC Injection Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS Mass Spectrometer Prep_MS->MS Analyze_NMR Chemical Shifts, Coupling, Integration NMR->Analyze_NMR Analyze_IR Characteristic Absorption Bands IR->Analyze_IR Analyze_MS Molecular Ion Peak, Fragmentation Pattern MS->Analyze_MS Structure Structural Elucidation Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure Structure_Spectra_Correlation cluster_spectra Spectroscopic Features Structure This compound Adamantane Cage -OH Group -C≡N Group NMR_Cage ¹H: ~1.6-2.2 ppm ¹³C: ~30-45 ppm Structure:f0->NMR_Cage NMR IR_Cage IR: ~2950-2850 cm⁻¹ (C-H stretch) Structure:f0->IR_Cage IR NMR_OH ¹H: ~1.7 ppm (broad) ¹³C: ~68 ppm (C-O) Structure:f1->NMR_OH NMR IR_OH IR: ~3600-3200 cm⁻¹ (O-H stretch) Structure:f1->IR_OH IR MS_OH MS: Loss of H₂O (m/z 18) Structure:f1->MS_OH MS NMR_CN ¹³C: ~122 ppm Structure:f2->NMR_CN NMR IR_CN IR: ~2240-2220 cm⁻¹ (C≡N stretch) Structure:f2->IR_CN IR MS_CN MS: Loss of HCN (m/z 27) Structure:f2->MS_CN MS

The Dawn of the Diamondoid: A Technical Guide to the Discovery and History of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the rigid, cage-like structure of adamantane has captivated chemists and pharmacologists alike. Its unique physicochemical properties have made it a versatile scaffold in drug discovery, leading to the development of several important therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of adamantane and its key derivatives for researchers, scientists, and drug development professionals.

The Discovery of a Diamond in the Rough: Adamantane

The story of adamantane begins in 1933, when it was first isolated from petroleum by Czech chemists S. Landa and V. Machacek.[1][2][3] They were able to produce only a few milligrams of the compound but noted its remarkably high melting and boiling points for its molecular weight.[2] The name "adamantane" was derived from the Greek word "adamas," meaning "unconquerable" or "invincible," a nod to its structural similarity to diamond.[4]

The first total synthesis of adamantane was achieved in 1941 by Vladimir Prelog, a feat that confirmed its unique tricyclic structure.[1][5] However, this initial synthesis was a multi-step process with a very low yield, making the compound a chemical curiosity rather than a readily available building block.[6]

A significant breakthrough came in 1957 when Paul von Ragué Schleyer developed a much more efficient synthesis.[6][7][8] This method, involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, dramatically increased the yield and made adamantane accessible for broader scientific investigation.[3][6] This pivotal development opened the floodgates for the exploration of adamantane chemistry and its potential applications.

Physicochemical Properties of Adamantane and Key Derivatives

The adamantane cage imparts unique properties to its derivatives, including high lipophilicity, metabolic stability, and a rigid three-dimensional structure that can be exploited for precise drug design.[9][10] These properties are summarized in the table below for adamantane and its prominent derivatives.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Solubility
Adamantane C₁₀H₁₆136.24270 (sublimes)[2][11]186[11]Insoluble in water; soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[2][11][12]
Amantadine C₁₀H₁₇N151.25---
Rimantadine C₁₂H₂₁N179.30>300 (as HCl salt)[13]-Good solubility in water (as HCl salt).[13]
Memantine C₁₂H₂₁N179.30290 (as HCl salt)[14]--
Saxagliptin C₁₈H₂₅N₃O₂315.41---

Key Adamantane Derivatives in Medicine

The unique properties of the adamantane scaffold have been successfully leveraged in the development of several clinically important drugs.

The Antivirals: Amantadine and Rimantadine

The first therapeutic application of an adamantane derivative came with the discovery of the antiviral activity of amantadine in the 1960s.[15] It was initially approved for the prophylaxis and treatment of influenza A infections.[15] Its mechanism of action involves the inhibition of the M2 proton channel of the influenza A virus, which is essential for viral uncoating and replication.[11][16][17]

Rimantadine , a structural analog of amantadine, was discovered in 1963 and patented in 1965.[18][19] It was found to have a higher level of activity against influenza A than amantadine and was approved by the FDA in 1994.[10][20] Like amantadine, rimantadine targets the M2 proton channel.[10][21]

Quantitative Activity Data of Antiviral Adamantane Derivatives

CompoundTargetIC₅₀ (μM)
Amantadine Influenza A M2 proton channel (wild-type)15.76 - 16.0[6][22]
Amantadine Influenza A M2 proton channel (S31N mutant)199.9 - 237.01[6][22]
Rimantadine Influenza A M2 proton channelBetter reduction in water density in the channel compared to amantadine.[20]

Signaling Pathway of Amantadine and Rimantadine

cluster_virus Influenza A Virus cluster_cell Host Cell M2 M2 Proton Channel Endosome Endosome M2->Endosome Proton Influx vRNA Viral RNA Replication Viral Replication vRNA->Replication Leads to Cytoplasm Cytoplasm Endosome->Cytoplasm Viral Uncoating Drug Amantadine/ Rimantadine Drug->M2 Inhibition

Caption: Inhibition of the M2 proton channel by amantadine and rimantadine prevents viral uncoating.

The Neuroprotective Agent: Memantine

Memantine was first synthesized by Eli Lilly and Company in 1963, initially as an anti-diabetic agent, though it proved ineffective for that purpose.[12][21][22] Its activity in the central nervous system was discovered in 1972, and it was later developed by Merz for neurological diseases.[21][22] It was first marketed for dementia in Germany in 1989.[22] The discovery that memantine acts as an N-methyl-D-aspartate (NMDA) receptor antagonist came in 1989.[22] It is now a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.[22][23][24]

Memantine functions as a non-competitive antagonist of the NMDA receptor, preferentially blocking the excessive influx of calcium ions that leads to excitotoxicity, while preserving normal synaptic function.[22][23][24][25][26]

Quantitative Activity Data of Memantine

CompoundTargetKᵢ (nM)
Memantine NMDA Receptor-

Signaling Pathway of Memantine

cluster_synapse Synapse Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDAR NMDA Receptor Ca Ca²⁺ NMDAR->Ca Influx Glutamate->NMDAR Activation Memantine Memantine Memantine->NMDAR Blockade Ca->Postsynaptic Excitotoxicity (Excessive)

Caption: Memantine blocks NMDA receptors, preventing excessive calcium influx and excitotoxicity.

The Antidiabetic Agent: Saxagliptin

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[27][28][29] Its development was a result of structure-activity relationship studies on adamantylglycine-derived inhibitors.[27][29][30][31] The incorporation of the adamantane moiety enhances the drug's pharmacokinetic properties.[9]

Saxagliptin works by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones like GLP-1 and GIP.[28][32][33][34] By prolonging the action of these hormones, saxagliptin increases insulin secretion and reduces glucagon levels in a glucose-dependent manner.[28][32][33]

Quantitative Activity Data of Saxagliptin

CompoundTargetIC₅₀ (nM)Kᵢ (nM)
Saxagliptin DPP-450[16][35]1.3[4][26]
5-hydroxy saxagliptin (active metabolite) DPP-4-2.6[4][26]

Signaling Pathway of Saxagliptin

cluster_pancreas Pancreas BetaCells β-cells Insulin Insulin BetaCells->Insulin Secretion ↑ AlphaCells α-cells Glucagon Glucagon AlphaCells->Glucagon Secretion ↓ Incretins Incretins (GLP-1, GIP) Incretins->BetaCells Stimulates Incretins->AlphaCells Inhibits DPP4 DPP-4 Enzyme DPP4->Incretins Degradation Saxagliptin Saxagliptin Saxagliptin->DPP4 Inhibition

Caption: Saxagliptin inhibits DPP-4, increasing incretin levels and regulating blood glucose.

Experimental Protocols: Synthesis of Adamantane and its Derivatives

The following sections provide detailed methodologies for the synthesis of adamantane and its key derivatives.

Synthesis of Adamantane (Schleyer Method)

This method involves the Lewis acid-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.

Materials:

  • endo-Tetrahydrodicyclopentadiene

  • Anhydrous aluminum chloride (or other Lewis acid)

  • Solvent (e.g., carbon disulfide or cyclohexane)

  • Petroleum ether

  • Chromatography-grade alumina

Procedure:

  • A mixture of anhydrous aluminum chloride in the chosen solvent is prepared in a reaction flask equipped with a reflux condenser and a stirrer.

  • endo-Tetrahydrodicyclopentadiene is added to the stirred suspension.

  • The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the rearrangement can be monitored by gas chromatography.

  • After the reaction is complete, the mixture is cooled, and the catalyst is decomposed by the slow addition of ice and water.

  • The organic layer is separated, and the aqueous layer is extracted with petroleum ether.

  • The combined organic extracts are washed with water and dried.

  • The solvent is removed by distillation.

  • The crude adamantane is purified by warming the petroleum ether suspension to dissolve the product, followed by decolorization with alumina, filtration, and cooling to induce crystallization.

Experimental Workflow for Adamantane Synthesis (Schleyer Method)

Start Start Step1 Prepare suspension of Lewis acid in solvent Start->Step1 Step2 Add endo-tetrahydrodicyclopentadiene Step1->Step2 Step3 Reflux the reaction mixture Step2->Step3 Step4 Cool and decompose catalyst Step3->Step4 Step5 Separate and extract with petroleum ether Step4->Step5 Step6 Wash and dry organic extracts Step5->Step6 Step7 Remove solvent by distillation Step6->Step7 Step8 Purify by crystallization Step7->Step8 End Adamantane Step8->End

Caption: A simplified workflow for the synthesis of adamantane via the Schleyer method.

Synthesis of Amantadine Hydrochloride

A common method for the synthesis of amantadine hydrochloride involves a Ritter-type reaction on adamantane.[30][36]

Materials:

  • Adamantane

  • Fuming sulfuric acid

  • Acetonitrile

  • Hydrochloric acid

Procedure:

  • Adamantane is added to fuming sulfuric acid in a reaction vessel, and the mixture is cooled.

  • Acetonitrile is added dropwise while maintaining a low temperature.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction mixture is then carefully poured onto ice.

  • The resulting precipitate, 1-acetamido-adamantane, is collected by filtration.

  • The intermediate is then hydrolyzed by refluxing with hydrochloric acid.

  • After hydrolysis, the solution is cooled, and the precipitated amantadine hydrochloride is collected by filtration and can be further purified by recrystallization.

Synthesis of Rimantadine Hydrochloride

Rimantadine can be synthesized from 1-acetyladamantane.[36]

Materials:

  • 1-Acetyladamantane

  • Hydrogen

  • Ammonia

  • Metal catalyst (e.g., Cobalt, Ruthenium, or Nickel)

Procedure:

  • 1-Acetyladamantane, a metal catalyst, and ammonia are placed in a high-pressure reactor.

  • The reactor is pressurized with hydrogen.

  • The mixture is heated to a high temperature (e.g., ~250°C) and maintained under high pressure for several hours.

  • After the reaction, the mixture is cooled, and the catalyst is filtered off.

  • The resulting rimantadine can be converted to its hydrochloride salt by treatment with hydrochloric acid.

Synthesis of Memantine Hydrochloride

A simple two-step synthesis of memantine hydrochloride from 1,3-dimethyl-adamantane has been developed.[14][37]

Materials:

  • 1,3-Dimethyl-adamantane

  • Nitric acid

  • Formamide

  • Hydrochloric acid

  • Dichloromethane

  • n-Hexane

  • Ethyl acetate

Procedure:

  • 1,3-Dimethyl-adamantane is slowly added to nitric acid, followed by the addition of formamide.

  • The mixture is heated, and after the reaction is complete, it is cooled and added to ice-cold water.

  • The mixture is extracted with dichloromethane.

  • The organic extract containing N-formyl-1-amino-3,5-dimethyl-adamantane is then treated with a solution of hydrochloric acid and refluxed.

  • The reaction mixture is concentrated, and n-hexane is added to precipitate the product.

  • The solid is filtered, washed with cooled ethyl acetate, and dried to yield memantine hydrochloride.

Synthesis of Saxagliptin

The synthesis of saxagliptin is a multi-step process involving the coupling of two key intermediates.[1][19][38]

Key Intermediates:

  • (S)-α[[(1,1-dimethyleethoxy)carbonyl]amino]-3-hydroxytricyclo[3.3.1.1]decane-1-acetic acid

  • (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carboxamide

General Procedure (simplified):

  • The two key amino acid derivatives are coupled in the presence of a coupling reagent (e.g., T3P).[38]

  • The resulting primary amide is then dehydrated.

  • Finally, the Boc protecting group on the amine is removed to afford saxagliptin.

Conclusion

The discovery of adamantane and the subsequent development of its derivatives represent a significant chapter in the history of medicinal chemistry. From its serendipitous discovery in petroleum to its rational incorporation into complex drug molecules, the adamantane scaffold continues to be a source of inspiration for the design of novel therapeutics. The unique structural and physicochemical properties of this diamondoid hydrocarbon have enabled the development of drugs that have had a profound impact on the treatment of viral infections, neurodegenerative diseases, and metabolic disorders. As our understanding of disease pathways deepens and synthetic methodologies evolve, the legacy of adamantane in drug discovery is set to continue for the foreseeable future.

References

The Adamantane Cage: A Rigid Scaffold Revolutionizing Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, has carved a significant niche in medicinal chemistry. Its unique physicochemical properties have made it a valuable scaffold for the design and development of a diverse range of therapeutic agents. This technical guide provides a comprehensive overview of the role of the adamantane cage in drug discovery, from its impact on pharmacokinetic and pharmacodynamic properties to its application in targeting various disease pathways. Detailed experimental protocols, quantitative data, and visualizations of key signaling pathways and workflows are presented to serve as a practical resource for professionals in the field.

Physicochemical Properties and Pharmacokinetic Advantages

The adamantane cage's distinct structure confers several advantageous properties to drug candidates. Its high lipophilicity enhances membrane permeability and can improve oral bioavailability. The rigid framework protects the parent molecule from metabolic degradation, thereby increasing the drug's half-life.[1][2] Furthermore, the three-dimensional nature of the adamantane scaffold allows for precise spatial orientation of functional groups, facilitating optimal interactions with biological targets.[3][4]

Incorporating an adamantane moiety can significantly alter the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[5][6] For instance, the conjugation of an adamantyl group can facilitate the penetration of the blood-brain barrier (BBB), a critical feature for drugs targeting the central nervous system (CNS).[5]

Table 1: Physicochemical and Pharmacokinetic Parameters of Selected Adamantane-Containing Drugs

DrugTherapeutic ClassLogP (calculated)Oral Bioavailability (%)Plasma Protein Binding (%)Elimination Half-life (t½) (hours)
Amantadine Antiviral, Antiparkinsonian~1.886 - 90%~67%10 - 17
Memantine NMDA Receptor Antagonist~2.9~100%~45%60 - 80
Rimantadine Antiviral~2.5>90%~40%24 - 36
Saxagliptin DPP-4 Inhibitor~1.4~75%Low2.5 (parent), 3.1 (active metabolite)
Vildagliptin DPP-4 Inhibitor~0.5~85%9.3%~1.5

Note: Values are approximate and can vary based on the specific study and patient population.

Key Therapeutic Applications and Mechanisms of Action

The versatility of the adamantane scaffold is evident in its presence in drugs across a wide spectrum of therapeutic areas.

Antiviral Agents

The first successful application of an adamantane derivative in medicine was amantadine, an antiviral agent effective against the influenza A virus.[7][8] Adamantane-based antivirals, including amantadine and rimantadine, function by blocking the M2 proton ion channel of the influenza A virus, thereby inhibiting viral uncoating and replication.[9][10]

Table 2: Antiviral Activity of Adamantane Derivatives against Influenza A Virus

CompoundVirus StrainAssayIC₅₀ / EC₅₀Reference
Amantadine Influenza A (H3N2)Plaque Reduction Assay0.2 - 0.4 µg/mL[11]
Rimantadine Influenza A (H1N1)Plaque Reduction Assay0.2 - 0.4 µg/mL[11]
Central Nervous System (CNS) Disorders

The lipophilicity of adamantane facilitates its entry into the CNS, making it an ideal scaffold for drugs targeting neurological and psychiatric conditions. Memantine, a dimethyl derivative of amantadine, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[12] It is used in the treatment of moderate-to-severe Alzheimer's disease, where it protects against the excitotoxic effects of excessive glutamate.[13][14]

glutamatergic_synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_pre Glutamate Vesicle Synaptic Vesicle Glutamate_pre->Vesicle Packaged Glutamate_synapse Glutamate Vesicle->Glutamate_synapse Release Glutaminase->Glutamate_pre NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor Na_ion Na⁺ AMPA_R->Na_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Glutamate_synapse->NMDA_R Binds Glutamate_synapse->AMPA_R Binds Memantine Memantine Memantine->NMDA_R Blocks (Uncompetitive)

Glutamatergic synapse and NMDA receptor modulation by memantine.

Table 3: Binding Affinity of Adamantane Derivatives for the NMDA Receptor

CompoundReceptor SubtypeAssayKᵢ (µM)Reference
Memantine (Human)[³H]MK-801 Binding0.54[15]
Amantadine (Human)[³H]MK-801 Binding10.50[15]
1-Amino-3,5-diethyl-adamantane (Human)[³H]MK-801 Binding0.19[15]
Diabetes Mellitus

Adamantane derivatives have also emerged as effective treatments for type 2 diabetes. Vildagliptin and saxagliptin are potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1).[16] By inhibiting DPP-4, these drugs prolong the action of GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon secretion.[17]

incretin_pathway cluster_gut Gut (L-cells) cluster_pancreas Pancreas (β-cells) Nutrients Nutrient Ingestion GLP1 GLP-1 (Active) Nutrients->GLP1 Stimulates Release GLP1R GLP-1 Receptor GLP1->GLP1R Binds DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate for cAMP ↑ cAMP GLP1R->cAMP Activates Insulin Insulin Secretion cAMP->Insulin Promotes Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Lowers Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Inactivates Saxagliptin Saxagliptin/ Vildagliptin Saxagliptin->DPP4 Inhibits

Mechanism of action of adamantane-based DPP-4 inhibitors.

Table 4: DPP-4 Inhibition by Adamantane Derivatives

CompoundEnzyme SourceAssayIC₅₀ (nM)Reference
Vildagliptin Human recombinantFluorometric~3[18]
Saxagliptin Human plasmaFluorometric~1.3[15]
Anticancer Agents

The adamantane scaffold has been incorporated into various compounds with demonstrated anticancer activity.[14][19] These derivatives have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[20] The lipophilic nature of adamantane can enhance the accumulation of these drugs in tumor cells.

Table 5: Cytotoxicity of Adamantane Derivatives against Cancer Cell Lines

CompoundCell LineAssayIC₅₀ (µM)Reference
2,2-bis(4-aminophenyl)adamantane HT-29 (Colon)MTT Assay0.1[20]
2,2-bis(4-aminophenyl)adamantane KM-12 (Colon)MTT Assay0.01[20]
2,2-bis(4-aminophenyl)adamantane NCI/ADR-RES (Breast)MTT Assay0.079[20]
Adamantane-linked isothiourea (cpd 6) Hep-G2 (Liver)MTT Assay3.86[21]
Adamantane-linked isothiourea (cpd 5) Hep-G2 (Liver)MTT Assay7.70[21]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1-Bromoadamantane

Materials:

  • Adamantane

  • Liquid bromine

  • Saturated sodium hydrogen sulfite solution

  • Methanol

  • Reaction flask, condenser, heating mantle, distillation apparatus, filtration apparatus

Procedure:

  • In a reaction flask, add 30g of adamantane to 24 mL of liquid bromine (excess).[7]

  • Heat the reaction mixture at 85°C for 6 hours with stirring.[7]

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.[7]

  • Allow the mixture to cool to room temperature and stand overnight.

  • Recover the excess bromine by distillation.

  • Quench the remaining bromine in the crude product by adding 20 mL of a saturated sodium hydrogen sulfite solution.[7]

  • Filter the mixture and wash the filter cake with water until neutral.

  • Dry the solid and recrystallize from methanol to obtain 1-bromoadamantane.[7]

Synthesis of Amantadine Hydrochloride

Materials:

  • 1-Bromoadamantane

  • Formamide

  • Concentrated sulfuric acid

  • Potassium hydroxide (86%)

  • Propylene glycol

  • Dichloromethane

  • Aqueous HCl (5.5 N)

  • Ice

Procedure:

  • N-(1-adamantyl)formamide synthesis: Add 1-bromoadamantane (1.5 mol) to formamide (15.0 mol) at 85°C with stirring.[21]

  • Heat the reaction to 90°C and add concentrated H₂SO₄ (8.35 mol) dropwise.[21]

  • Maintain the temperature at 90°C for 4 hours.

  • Pour the reaction mixture into ice-cold water and stir at 0-5°C for 1 hour.

  • Filter the precipitated white solid, wash with cool water, and dry to obtain N-(1-adamantyl)formamide.[21]

  • Hydrolysis: Add the crude N-(1-adamantyl)formamide to a mixture of potassium hydroxide (7.76 mol) and propylene glycol (1150 mL) and stir at room temperature for 30 minutes.[21]

  • Heat the mixture to 135°C and maintain for 7 hours.[21]

  • Cool the mixture to room temperature and add ice-cold water.

  • Extract the aqueous mixture with dichloromethane.

  • Concentrate the organic layer and treat with aqueous 5.5 N HCl to precipitate Amantadine Hydrochloride.[21]

  • Filter and dry the product.

Influenza Virus Plaque Reduction Assay

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • 12-well plates

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Virus Growth Medium (VGM)

  • Trypsin

  • DPBS (Dulbecco's Phosphate-Buffered Saline)

  • Avicel or Agarose for overlay

  • Crystal violet solution

  • Influenza virus stock

  • Adamantane test compound (e.g., Amantadine)

Procedure:

  • Cell Seeding: Seed MDCK cells in 12-well plates at a density of 3 x 10⁵ cells/mL (1 mL per well) and incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.[22]

  • Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in VGM.

  • Infection: Wash the MDCK cell monolayers twice with VGM. Inoculate the cells with 0.1 mL of each virus dilution. For drug-treated wells, pre-incubate the cells with various concentrations of the adamantane compound for 1 hour before adding the virus.

  • Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

  • Overlay: Remove the inoculum and overlay the cells with 2 mL of a semi-solid medium (e.g., Avicel or agarose in VGM) containing the respective concentrations of the adamantane compound.

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-3 days until plaques are visible.

  • Plaque Visualization: Fix the cells with 10% formalin and then stain with a crystal violet solution.

  • Quantification: Count the number of plaques in each well. The 50% inhibitory concentration (IC₅₀) is the drug concentration that reduces the number of plaques by 50% compared to the virus control (no drug).[1]

[³H]MK-801 Binding Assay for NMDA Receptor

Materials:

  • Rat brain membranes (prepared from cerebral cortex)

  • [³H]MK-801 (radioligand)

  • Tris-HCl buffer (5 mM, pH 7.4)

  • Glutamate and Glycine

  • Non-radioactive MK-801 (for non-specific binding)

  • Test adamantane compound (e.g., Memantine)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in sucrose buffer, followed by a series of centrifugation and washing steps to isolate the neuronal membranes. The final pellet is resuspended in Tris-HCl buffer.[23]

  • Assay Setup: In test tubes, combine the rat brain membranes (e.g., 0.2 mg protein), 5 nM [³H]MK-801, 1 mM each of glutamate and glycine, and varying concentrations of the test adamantane compound in a final volume of Tris-HCl buffer.[6]

  • Non-specific Binding: To determine non-specific binding, a parallel set of tubes is prepared with the addition of 10 µM non-radioactive MK-801.[6]

  • Incubation: Incubate the tubes for 180 minutes at 25°C.[6]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the Kᵢ value for the test compound by analyzing the competition binding data using appropriate software (e.g., GraphPad Prism).

Drug Discovery Workflow

The development of a new adamantane-based drug follows a structured pipeline from initial discovery to preclinical and clinical evaluation.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Target_ID Target Identification & Validation Hit_ID Hit Identification (e.g., HTS, Fragment Screening) Target_ID->Hit_ID Lead_Gen Lead Generation (Adamantane Scaffold Introduction) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (SAR Studies) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Potency, Selectivity, MOA) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Efficacy, PK/PD in Animal Models) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox Formulation Formulation Development Tox->Formulation Phase1 Phase I (Safety & Dosage) Formulation->Phase1 Phase2 Phase II (Efficacy & Side Effects) Phase1->Phase2 Phase3 Phase III (Large-scale Efficacy & Safety) Phase2->Phase3 NDA New Drug Application (NDA) Submission & Review Phase3->NDA Approval Market Approval NDA->Approval

Generalized workflow for the discovery and development of an adamantane-based drug.

Conclusion

The adamantane cage continues to be a privileged scaffold in medicinal chemistry, offering a unique combination of rigidity, lipophilicity, and metabolic stability. Its successful incorporation into a wide range of clinically used drugs highlights its significant contribution to drug design. As our understanding of disease biology deepens, the rational application of the adamantane moiety in novel chemical entities holds great promise for the development of next-generation therapeutics with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the remarkable properties of the adamantane cage in their quest for new medicines.

References

The Adamantane Moiety: A Lipophilic Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane scaffold, a rigid, tricyclic hydrocarbon (C₁₀H₁₆), has emerged as a privileged structure in medicinal chemistry.[1][2] Its unique combination of properties, most notably its high lipophilicity, three-dimensional structure, and metabolic stability, makes it an attractive building block for the design of novel therapeutics.[3] Often referred to as a "lipophilic bullet," the adamantane moiety can be incorporated into drug candidates to enhance their pharmacokinetic and pharmacodynamic profiles, leading to improved efficacy and bioavailability.[1] This technical guide provides a comprehensive overview of the role of adamantane's lipophilicity in drug design, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and pathways. Adamantane's journey from a petroleum-isolated curiosity to a key component in clinically approved drugs for a range of diseases, including viral infections and neurodegenerative disorders, highlights its significance in modern drug discovery.[1][4]

The Role of Lipophilicity in Drug Design

Lipophilicity, the ability of a chemical compound to dissolve in fats, oils, lipids, and non-polar solvents, is a critical physicochemical parameter in drug design. It is typically quantified by the partition coefficient (P), which represents the ratio of the concentration of a compound in a non-polar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. The logarithm of this ratio is known as logP.

A drug's lipophilicity influences its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. An optimal level of lipophilicity is crucial for a drug to effectively cross biological membranes, such as the intestinal wall for oral absorption and the blood-brain barrier for central nervous system (CNS) targets. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and off-target toxicity.

Adamantane: The Lipophilic Bullet

The adamantane cage is inherently lipophilic due to its hydrocarbon composition. The incorporation of an adamantyl group into a molecule significantly increases its overall lipophilicity.[1] This predictable and substantial increase in lipophilicity allows medicinal chemists to fine-tune the properties of a drug candidate to achieve a desired ADMET profile.[5] Beyond simply increasing lipophilicity, the rigid and bulky nature of the adamantane scaffold can also provide a well-defined three-dimensional structure that can enhance binding to a biological target and shield adjacent functional groups from metabolic degradation.[3]

Quantitative Data: Lipophilicity of Adamantane Compounds

The following tables summarize the lipophilicity of adamantane and some of its key derivatives, presented as both calculated (ClogP) and, where available, experimental logP values.

CompoundStructureMolecular FormulaClogPExperimental logPReference
AdamantaneC₁₀H₁₆3.332.88PubChem CID: 9238
1-Aminoadamantane (Amantadine)C₁₀H₁₇N2.452.9 (pH 7.4)DrugBank: DB00915
1-AdamantanolC₁₀H₁₆O2.592.3PubChem CID: 12975
1-BromoadamantaneC₁₀H₁₅Br3.663.5PubChem CID: 12973
MemantineC₁₂H₂₁N3.373.2 (pH 7.4)DrugBank: DB01043
RimantadineC₁₂H₂₁N3.253.5 (pH 7.4)DrugBank: DB00478

Note: ClogP values are calculated predictions and can vary between different software. Experimental logP values for ionizable compounds are pH-dependent (logD).

Experimental Protocols for Lipophilicity Determination

Accurate determination of lipophilicity is crucial in drug discovery. The two most common experimental methods are the shake-flask method and high-performance liquid chromatography (HPLC).

Shake-Flask Method (OECD Guideline 107)

This traditional method directly measures the partition coefficient of a compound between n-octanol and water.

Materials:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with water)

  • Water (HPLC grade, pre-saturated with n-octanol)

  • Buffer solution (e.g., phosphate buffer for logD determination at a specific pH)

  • Glassware: centrifuge tubes with PTFE-lined screw caps

  • Shaker/vortex mixer

  • Centrifuge

  • Analytical instrument for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

  • Preparation of Phases: Mix n-octanol and water (or buffer) in a separation funnel and shake vigorously. Allow the phases to separate for at least 24 hours to ensure mutual saturation.

  • Preparation of Test Solution: Prepare a stock solution of the test compound in either the aqueous or n-octanol phase. The concentration should be below the solubility limit in both phases.

  • Partitioning: In a centrifuge tube, add a known volume of the n-octanol phase and the aqueous phase (e.g., a 1:1 volume ratio). Add a small aliquot of the test compound stock solution.

  • Equilibration: Cap the tube tightly and shake vigorously for a predetermined time (e.g., 15-30 minutes) at a constant temperature (e.g., 25 °C).

  • Phase Separation: Centrifuge the tube to ensure complete separation of the two phases.

  • Analysis: Carefully withdraw an aliquot from each phase, ensuring no cross-contamination. Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

This indirect method estimates logP based on the retention time of a compound on a non-polar stationary phase.

Materials:

  • Test compound

  • A series of reference compounds with known logP values

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • Data acquisition and processing software

Procedure:

  • System Preparation: Equilibrate the HPLC system with the chosen mobile phase composition.

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times (t_R).

  • Determination of Dead Time: Inject a non-retained compound (e.g., uracil) to determine the column dead time (t_0).

  • Calculation of Capacity Factor: For each standard, calculate the capacity factor (k) using the formula: k = (t_R - t_0) / t_0.

  • Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k) for the standards against their known logP values. A linear regression analysis will yield a calibration equation.

  • Analysis of Test Compound: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log k.

  • Estimation of logP: Use the calibration equation to calculate the logP of the test compound from its log k value.

Adamantane in Drug Design: A Workflow

The incorporation of an adamantane moiety into a drug discovery program follows a structured workflow.

drug_design_workflow cluster_discovery Discovery & Lead Identification cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development Target Target Identification & Validation HTS High-Throughput Screening (HTS) Target->HTS Hit Hit Identification HTS->Hit Lead Lead Compound Hit->Lead Adamantane Adamantane Introduction Lead->Adamantane SAR Structure-Activity Relationship (SAR) Adamantane->SAR ADMET ADMET Profiling SAR->ADMET Candidate Candidate Selection ADMET->Candidate Preclinical Preclinical Studies Candidate->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

Caption: A generalized workflow for adamantane-based drug design.

Signaling Pathways Targeted by Adamantane Drugs

The therapeutic effects of adamantane-containing drugs are often attributed to their interaction with specific biological targets. The lipophilic adamantane moiety can facilitate entry into binding pockets and contribute to the overall binding affinity.

Influenza A M2 Proton Channel Blockade

Amantadine and its derivative rimantadine are known to inhibit the replication of the influenza A virus by blocking the M2 proton channel, a homotetrameric integral membrane protein.[1]

M2_channel cluster_virus Influenza A Virus cluster_host Host Cell M2 M2 Proton Channel RNA Viral RNA M2->RNA Acidification triggers release Uncoating Viral Uncoating RNA->Uncoating Replication Endosome Endosome (Acidic pH) Protons H+ Endosome->Protons Low pH Cytoplasm Cytoplasm Protons->M2 Influx Adamantane_Drug Amantadine/ Rimantadine Adamantane_Drug->M2 Blocks channel Uncoating->Cytoplasm Replication

Caption: Mechanism of adamantane antivirals on the M2 proton channel.

NMDA Receptor Antagonism

Memantine, an aminoadamantane derivative, is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel involved in synaptic plasticity and memory. In neurodegenerative diseases like Alzheimer's, excessive glutamate can lead to excitotoxicity. Memantine's mechanism involves blocking the NMDA receptor channel when it is excessively open.[1]

NMDA_receptor Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Channel Opens Excitotoxicity Excitotoxicity & Neuronal Damage Ca_ion->Excitotoxicity Excessive Influx Memantine Memantine Memantine->NMDA_R Blocks Channel

Caption: Memantine's antagonism of the NMDA receptor signaling pathway.

Conclusion

The adamantane scaffold continues to be a valuable tool in the medicinal chemist's arsenal. Its inherent and predictable lipophilicity, coupled with its rigid three-dimensional structure, provides a unique platform for the design of drugs with improved pharmacokinetic and pharmacodynamic properties. The successful clinical application of adamantane-containing drugs for a variety of diseases is a testament to the power of this "lipophilic bullet" in drug discovery. As our understanding of disease pathways and drug-target interactions grows, the rational incorporation of the adamantane moiety is likely to lead to the development of the next generation of innovative therapeutics.

References

The Strategic Role of 3-Hydroxyadamantane-1-carbonitrile in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyadamantane-1-carbonitrile, a key building block in synthetic chemistry, has garnered significant attention for its integral role in the development of novel therapeutics. Its rigid, three-dimensional adamantane cage, combined with the reactive nitrile and hydroxyl functionalities, provides a unique scaffold for the construction of complex molecular architectures with significant biological activity. This technical guide delves into the synthesis, properties, and applications of this compound, with a particular focus on its pivotal role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Physicochemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its structure and data available for its precursor, 3-hydroxyadamantane-1-carboxylic acid. The adamantane core imparts high lipophilicity and thermal stability, while the hydroxyl and nitrile groups provide sites for hydrogen bonding and further chemical transformations.

Table 1: Physicochemical Properties of 3-Hydroxyadamantane-1-carboxylic acid (Precursor)

PropertyValueReference
CAS Number 42711-75-1[1][2][3]
Molecular Formula C₁₁H₁₆O₃[1][3]
Molecular Weight 196.24 g/mol [1]
Melting Point 203-207 °C
Appearance White to yellow solid[3]

Table 2: Spectroscopic Data of this compound

Spectroscopic Technique Data
Mass Spectrometry (GC-MS) Molecular Weight: 177.25 g/mol , Exact Mass: 177.115364 g/mol [4]

Synthesis of this compound

The synthesis of this compound typically proceeds from its corresponding carboxylic acid, 3-hydroxyadamantane-1-carboxylic acid. This transformation can be achieved through a two-step process involving the formation of a primary amide intermediate, followed by dehydration.

Step 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

A common method for the amidation of a carboxylic acid involves the activation of the carboxyl group, for instance, by conversion to an acid chloride, followed by reaction with ammonia.

Experimental Protocol: Synthesis of 3-Hydroxyadamantane-1-carboxamide (General Procedure)

  • Acid Chloride Formation: 3-Hydroxyadamantane-1-carboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), typically in an inert solvent like dichloromethane (DCM), to form 3-hydroxyadamantane-1-carbonyl chloride.

  • Amidation: The resulting acid chloride is then reacted with an excess of aqueous ammonia or ammonia gas bubbled through the reaction mixture to yield 3-hydroxyadamantane-1-carboxamide.

  • Work-up and Purification: The product is isolated by filtration or extraction and purified by recrystallization.

Step 2: Dehydration of 3-Hydroxyadamantane-1-carboxamide

The dehydration of the primary amide to the corresponding nitrile is a crucial step. Various dehydrating agents can be employed for this transformation.

Experimental Protocol: Synthesis of this compound (General Procedure)

  • Reaction Setup: 3-Hydroxyadamantane-1-carboxamide is suspended in an appropriate solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Dehydration: A dehydrating agent, for example, phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride, is added to the mixture. The reaction is typically stirred at room temperature or heated to facilitate the conversion.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with a suitable organic solvent. The crude product is then purified by column chromatography or recrystallization to afford this compound.

Logical Relationship of Synthesis

G A 3-Hydroxyadamantane-1-carboxylic acid B 3-Hydroxyadamantane-1-carbonyl chloride A->B Thionyl Chloride (SOCl₂) C 3-Hydroxyadamantane-1-carboxamide B->C Ammonia (NH₃) D This compound C->D Dehydrating Agent (e.g., P₂O₅)

Caption: Synthetic pathway to this compound.

Application in the Synthesis of DPP-4 Inhibitors

This compound is a vital precursor in the synthesis of Vildagliptin, a potent and selective DPP-4 inhibitor. The adamantyl moiety of Vildagliptin plays a crucial role in its binding to the active site of the DPP-4 enzyme.

Dipeptidyl Peptidase-4 (DPP-4) Signaling Pathway

DPP-4 is a serine protease that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, Vildagliptin increases the levels of active GLP-1 and GIP, leading to enhanced insulin secretion and improved glycemic control.

Caption: Workflow for the synthesis of Vildagliptin.

Conclusion

This compound stands out as a highly valuable and versatile building block in modern organic synthesis. Its unique structural features and reactivity make it an essential component in the construction of complex, biologically active molecules. The successful application of this building block in the synthesis of the DPP-4 inhibitor Vildagliptin underscores its importance in drug discovery and development. Further exploration of the chemistry of this compound is expected to open new avenues for the creation of innovative therapeutics and advanced materials.

References

Potential Research Areas for 3-Hydroxyadamantane-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyadamantane-1-carbonitrile is a key synthetic intermediate in the production of Saxagliptin, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes.[1][2] The unique structural features of the adamantane cage, including its rigidity and lipophilicity, make its derivatives attractive scaffolds in drug discovery.[3][4][5] This technical guide explores the synthesis, known applications, and potential future research directions for this compound, providing a framework for further investigation into its therapeutic potential beyond its role as a pharmaceutical intermediate.

Introduction to Adamantane Derivatives in Medicinal Chemistry

The adamantane moiety, a rigid, cage-like hydrocarbon, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties. Its incorporation into drug candidates can enhance pharmacokinetic properties such as metabolic stability and bioavailability.[3][5] Adamantane derivatives have shown a wide range of biological activities, including antiviral, antidiabetic, antibacterial, and anticancer properties.[4] The lipophilic nature of the adamantane core allows for improved interaction with biological membranes and hydrophobic pockets of target proteins.[3]

Synthesis of this compound

While detailed, standalone experimental protocols for the synthesis of this compound are not extensively reported in peer-reviewed literature, a plausible synthetic pathway can be devised based on the well-documented synthesis of its precursor, 3-hydroxyadamantane-1-carboxylic acid, and standard organic transformations.

Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid

The synthesis of the carboxylic acid precursor is well-established and typically starts from 1-adamantane carboxylic acid.

Experimental Protocol:

  • Nitration/Hydroxylation: To a stirred solution of 1-adamantane carboxylic acid in concentrated sulfuric acid, nitric acid is added dropwise at a controlled temperature (typically 0-10 °C).[6]

  • Reaction Quenching: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The precipitate is filtered, washed with water, and can be further purified by recrystallization from a suitable solvent system (e.g., acetone/water) to yield 3-hydroxyadamantane-1-carboxylic acid.[6]

Proposed Conversion of Carboxylic Acid to Nitrile

The conversion of a carboxylic acid to a nitrile can be achieved through a multi-step process, typically involving the formation of a primary amide followed by dehydration.

Proposed Experimental Protocol:

  • Amide Formation: 3-hydroxyadamantane-1-carboxylic acid is first converted to its corresponding primary amide. This can be achieved by activating the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) followed by reaction with ammonia.

  • Dehydration: The resulting 3-hydroxyadamantane-1-carboxamide is then dehydrated to the nitrile. Common dehydrating agents for this transformation include thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. The reaction is typically carried out in an inert solvent under reflux.

Below is a diagram illustrating the proposed synthetic workflow.

G cluster_0 Synthesis of 3-Hydroxyadamantane-1-carboxylic Acid cluster_1 Conversion to this compound 1-Adamantane\nCarboxylic Acid 1-Adamantane Carboxylic Acid Nitration/\nHydroxylation Nitration/ Hydroxylation 1-Adamantane\nCarboxylic Acid->Nitration/\nHydroxylation H₂SO₄, HNO₃ 3-Hydroxyadamantane-1-\ncarboxylic Acid 3-Hydroxyadamantane-1- carboxylic Acid Nitration/\nHydroxylation->3-Hydroxyadamantane-1-\ncarboxylic Acid Purification Amide Formation Amide Formation 3-Hydroxyadamantane-1-\ncarboxylic Acid->Amide Formation 1. SOCl₂ 2. NH₃ 3-Hydroxyadamantane-1-\ncarboxamide 3-Hydroxyadamantane-1- carboxamide Amide Formation->3-Hydroxyadamantane-1-\ncarboxamide Dehydration Dehydration 3-Hydroxyadamantane-1-\ncarboxamide->Dehydration SOCl₂ or POCl₃ 3-Hydroxyadamantane-1-\ncarbonitrile 3-Hydroxyadamantane-1- carbonitrile Dehydration->3-Hydroxyadamantane-1-\ncarbonitrile G Food Intake Food Intake GLP-1 & GIP\n(Active Incretins) GLP-1 & GIP (Active Incretins) Food Intake->GLP-1 & GIP\n(Active Incretins) DPP-4 DPP-4 GLP-1 & GIP\n(Active Incretins)->DPP-4 Degradation Pancreatic β-cells Pancreatic β-cells GLP-1 & GIP\n(Active Incretins)->Pancreatic β-cells Stimulates Pancreatic α-cells Pancreatic α-cells GLP-1 & GIP\n(Active Incretins)->Pancreatic α-cells Inhibits Inactive Metabolites Inactive Metabolites DPP-4->Inactive Metabolites Insulin Secretion Insulin Secretion Pancreatic β-cells->Insulin Secretion Glucose Uptake\nby Tissues Glucose Uptake by Tissues Insulin Secretion->Glucose Uptake\nby Tissues Blood Glucose\nLevels Blood Glucose Levels Glucose Uptake\nby Tissues->Blood Glucose\nLevels Lowers Glucagon Secretion Glucagon Secretion Pancreatic α-cells->Glucagon Secretion Hepatic Glucose\nProduction Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose\nProduction Hepatic Glucose\nProduction->Blood Glucose\nLevels Raises This compound\n(Potential Inhibitor) This compound (Potential Inhibitor) This compound\n(Potential Inhibitor)->DPP-4 Inhibition

References

The Adamantane Scaffold: A Cornerstone in Modern Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic hydrocarbon adamantane has emerged as a privileged scaffold in medicinal chemistry, lending its unique lipophilic and three-dimensional properties to a diverse array of therapeutic agents. Its incorporation into drug molecules can significantly enhance their pharmacological profiles, including potency, bioavailability, and metabolic stability.[1][] This technical guide provides a comprehensive review of adamantane-based compounds in pharmacology, focusing on their quantitative data, experimental protocols for synthesis and evaluation, and the intricate signaling pathways they modulate.

Key Therapeutic Areas and Mechanisms of Action

Adamantane's versatility as a pharmacophore is evident in its application across multiple disease areas, most notably in antiviral, neurological, and metabolic disorders. The bulky, cage-like structure of adamantane can facilitate precise interactions with biological targets, often leading to improved efficacy and a favorable side-effect profile.[1][3]

Antiviral Activity: Targeting the Influenza A M2 Proton Channel

The first clinically approved adamantane derivative, amantadine, and its analogue rimantadine, exhibit antiviral activity against the influenza A virus.[3] Their mechanism of action involves the blockade of the M2 proton channel, a homotetrameric protein essential for viral replication.[4][5] By physically occluding the pore of the M2 channel, these drugs prevent the influx of protons into the virion, a critical step for viral uncoating and the release of viral ribonucleoprotein into the host cell cytoplasm.[4][5]

Neurological Applications: Modulation of NMDA Receptor Activity

In the realm of neuroscience, memantine, a dimethyl derivative of amantadine, is a well-established treatment for moderate-to-severe Alzheimer's disease.[3][6] Its neuroprotective effects are attributed to its action as an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[6][7] Under conditions of excessive glutamate release, which is implicated in the pathophysiology of Alzheimer's, memantine blocks the NMDA receptor channel, preventing pathological calcium influx that can lead to excitotoxicity and neuronal cell death.[7] Amantadine is also used in the treatment of Parkinson's disease, where its mechanism is thought to involve the potentiation of dopaminergic neurotransmission, in addition to its NMDA receptor antagonistic properties.[8]

Metabolic Regulation: Inhibition of Dipeptidyl Peptidase-4 (DPP-IV)

More recent applications of the adamantane scaffold include the development of potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-IV) for the treatment of type 2 diabetes.[9][10] Saxagliptin and vildagliptin are prominent examples of adamantane-containing DPP-IV inhibitors.[11][12] By inhibiting DPP-IV, these drugs prevent the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[8][13] The resulting increase in active incretin levels stimulates glucose-dependent insulin secretion from pancreatic β-cells and suppresses glucagon release from α-cells, thereby improving glycemic control.[8][13]

Dermatological Applications: Retinoid-like Activity

Adapalene, a naphthoic acid derivative incorporating an adamantyl group, is a third-generation topical retinoid used in the treatment of acne vulgaris.[9][14] It selectively binds to retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating cellular differentiation, keratinization, and inflammatory processes in the skin.[][15]

Quantitative Pharmacological Data

The following tables summarize the key quantitative pharmacological data for prominent adamantane-based drugs, providing a basis for comparison of their potency and selectivity.

CompoundTargetAssayValueUnitsReference
Amantadine Influenza A M2 Proton ChannelPlaque Reduction Assay (EC50)0.2 - 0.4µg/mL[16][17]
Rimantadine Influenza A M2 Proton ChannelPlaque Reduction Assay (EC50)0.2 - 0.4µg/mL[16][17]
Memantine NMDA ReceptorRadioligand Binding (IC50)0.5 - 1.5µM[3][18]
NMDA ReceptorRadioligand Binding (Ki)740nM[19]
Saxagliptin DPP-IVEnzyme Inhibition (IC50)0.5nM[20]
DPP-IVEnzyme Inhibition (Ki)1.3nM[21][22]
Vildagliptin DPP-IVEnzyme Inhibition (Ki)13nM[22]
Adapalene Retinoic Acid Receptor β (RARβ)Agonist Activity (AC50)2.2nM[15]
Retinoic Acid Receptor γ (RARγ)Agonist Activity (AC50)9.3nM[15]
Retinoic Acid Receptor α (RARα)Agonist Activity (AC50)22nM[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of adamantane-based compounds.

Synthesis of Adamantane-Based Compounds

1. Synthesis of Amantadine Hydrochloride

This protocol describes a two-step synthesis from 1-bromoadamantane.

  • Step 1: N-(1-adamantyl)formamide Synthesis

    • To formamide (15.0 mol), add 1-bromoadamantane (1.5 mol) at 85°C with stirring.

    • Heat the mixture to 90°C.

    • Slowly add concentrated sulfuric acid (8.35 mol) dropwise, maintaining the temperature at 90°C.

    • Continue the reaction for 4 hours, monitoring the consumption of 1-bromoadamantane by TLC.

    • After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) and stir at 0-5°C for 1 hour to precipitate a white solid.

    • Filter the precipitate and wash with cold water (3 x 40 mL). Dry the solid by suction.

  • Step 2: Hydrolysis and Salt Formation

    • Hydrolyze the obtained N-(1-adamantyl)formamide using an aqueous solution of KOH in water and propylene glycol.

    • Following hydrolysis, treat the resulting amantadine base with an aqueous solution of HCl (5.5 N) to yield amantadine hydrochloride.

    • Isolate the product by evaporation of the aqueous layer, followed by trituration with acetone and filtration.[8]

2. Synthesis of Memantine Hydrochloride

This protocol describes a two-step, one-pot synthesis from 1,3-dimethyladamantane.

  • Step 1: Formation of N-Formyl-1-amino-3,5-dimethyl-adamantane

    • Slowly add 1,3-dimethyladamantane (1.2 mol) to nitric acid (12.0 mol) at 20–25 °C over 30 minutes with continuous stirring.

    • To this mixture, add formamide (10.8 mol) over 30 minutes.

    • Heat the reaction mixture to 85 °C over 2 hours.

    • After the reaction is complete, cool the mixture to 5–10 °C and pour it into ice-cold water (2 L).

    • Extract the aqueous mixture with dichloromethane (2.4 L).

  • Step 2: Hydrolysis and Salt Formation

    • To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution (10.08 mol) and water (720 mL).

    • Stir the mixture for 20 minutes and then heat to reflux for 1 hour.

    • Concentrate the reaction mixture to half its volume.

    • Add n-hexane (300 mL) and heat to reflux for 30 minutes.

    • Cool the mixture to 5–10 °C for 1 hour to precipitate the product.

    • Filter the white solid, wash with cooled ethyl acetate, and dry under vacuum to yield Memantine Hydrochloride.[11][23]

3. Synthesis of Vildagliptin

This protocol outlines a multi-step synthesis starting from L-proline.

  • Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

    • To a solution of L-proline (0.087 mol) in THF (200 mL), slowly add chloroacetyl chloride (0.129 mol) dropwise at 0 °C.

    • Stir the mixture for 20 minutes.

  • Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

    • The product from Step 1 is reacted with acetonitrile in the presence of sulfuric acid.

  • Step 3: Synthesis of 3-aminoadamantanol

    • This intermediate is prepared from 1-aminoadamantane hydrochloride via oxidation with sulfuric acid/nitric acid and boric acid as a catalyst, followed by ethanol extraction.

  • Step 4: Final Condensation to Vildagliptin

    • (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile is reacted with 3-aminoadamantanol to yield vildagliptin.[21]

4. Synthesis of Saxagliptin

The commercial-scale synthesis of saxagliptin is a multi-step process involving the coupling of two key unnatural amino acid derivatives.

  • Step 1: Deprotection

    • Deprotection of the starting methanoprolinamide derivative.

  • Step 2: Amide Coupling

    • The deprotected amine is coupled with an N-Boc-protected adamantane amino acid derivative using a coupling agent such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazole (HOBt).

  • Step 3: Dehydration

    • The primary amide of the coupled product is dehydrated to a nitrile.

  • Step 4: Deprotection

    • The Boc protecting group is removed from the amine to yield saxagliptin.[24][25]

Pharmacological Assays

1. Plaque Reduction Assay for Antiviral Activity

This assay is used to determine the concentration of an antiviral drug that inhibits the formation of viral plaques by 50% (EC50).

  • Cell Seeding: Seed Madin-Darby canine kidney (MDCK) cells in 12-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the influenza A virus stock.

  • Infection: Wash the MDCK cell monolayers and infect with the virus dilutions.

  • Drug Application: After a 1-hour incubation period, remove the virus inoculum and overlay the cells with a medium containing various concentrations of the adamantane compound (e.g., amantadine) and a semi-solid substance like Avicel or agarose to restrict virus spread to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 2-3 days to allow for plaque formation.

  • Plaque Visualization and Counting: Fix the cells with formalin and stain with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques at each drug concentration.

  • EC50 Calculation: The EC50 is the concentration of the drug that reduces the number of plaques by 50% compared to the virus control (no drug).[26][27][28]

2. NMDA Receptor Radioligand Binding Assay

This assay measures the affinity of a compound for the NMDA receptor by competing with a radiolabeled ligand.

  • Membrane Preparation: Prepare crude synaptic membranes from rat forebrain tissue.

  • Incubation: Incubate the membranes with a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]MK-801) and varying concentrations of the test compound (e.g., memantine).

  • Equilibrium: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from the free radioligand by rapid vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.[29][30][31]

3. DPP-IV Inhibitory Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of DPP-IV.

  • Reagent Preparation: Prepare a buffer solution, a solution of purified DPP-IV enzyme, and a solution of a fluorogenic or chromogenic substrate (e.g., Gly-Pro-AMC or Gly-Pro-pNA).

  • Incubation: In a microplate, incubate the DPP-IV enzyme with varying concentrations of the adamantane-based inhibitor (e.g., saxagliptin or vildagliptin).

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the wells.

  • Measurement: Measure the fluorescence or absorbance of the product at regular intervals using a microplate reader. The rate of product formation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition of DPP-IV activity at each inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.[10][32][33]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows associated with adamantane-based compounds.

Influenza_M2_Inhibition cluster_virus Influenza A Virion cluster_endosome Host Cell Endosome Virion Virion Endosome Endosome (Acidic pH) Virion->Endosome Endocytosis M2_channel M2 Proton Channel vRNP Viral RNP M2_channel->vRNP Acidification & RNP Release Uncoating_blocked Viral Uncoating Blocked M2_channel->Uncoating_blocked Host_Cell Host Cell Cytoplasm vRNP->Host_Cell Enters Cytoplasm Protons_in H+ Protons_in->M2_channel Influx Amantadine Amantadine/ Rimantadine Amantadine->M2_channel Blocks Channel Replication_inhibited Viral Replication Inhibited Uncoating_blocked->Replication_inhibited

Mechanism of Action of Amantadine and Rimantadine.

Memantine_NMDA_Antagonism cluster_synapse Glutamatergic Synapse Presynaptic Presynaptic Neuron Glutamate Excessive Glutamate Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_influx Ca2+ Influx NMDA_Receptor->Ca_influx Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Glutamate->NMDA_Receptor Activates Memantine Memantine Memantine->NMDA_Receptor Blocks Channel Excitotoxicity Excitotoxicity & Neuronal Damage Ca_influx->Excitotoxicity

Neuroprotective Mechanism of Memantine.

DPP4_Inhibition_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins Stimulates Release DPP4 DPP-IV Enzyme Incretins->DPP4 Degraded by Beta_cells β-cells Incretins->Beta_cells Stimulates Alpha_cells α-cells Incretins->Alpha_cells Inhibits Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins Saxagliptin_Vildagliptin Saxagliptin/ Vildagliptin Saxagliptin_Vildagliptin->DPP4 Inhibits Insulin Insulin Secretion Beta_cells->Insulin Glucagon Glucagon Secretion Alpha_cells->Glucagon Suppresses Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Glucagon->Blood_Glucose Increases (Inhibited)

DPP-IV Inhibition by Saxagliptin and Vildagliptin.

Plaque_Assay_Workflow Start Start Seed_Cells Seed MDCK Cells in 12-well plates Start->Seed_Cells Infect_Cells Infect with Influenza Virus Seed_Cells->Infect_Cells Add_Overlay Add Overlay Medium with Adamantane Compound Infect_Cells->Add_Overlay Incubate Incubate for 2-3 days Add_Overlay->Incubate Fix_and_Stain Fix and Stain Cells (e.g., Crystal Violet) Incubate->Fix_and_Stain Count_Plaques Count Plaques Fix_and_Stain->Count_Plaques Calculate_EC50 Calculate EC50 Count_Plaques->Calculate_EC50 End End Calculate_EC50->End

Experimental Workflow for Plaque Reduction Assay.

Conclusion

The adamantane moiety continues to be a remarkably successful structural motif in drug discovery, contributing to the development of important therapeutics for a range of diseases. Its unique physicochemical properties provide a versatile platform for the design of novel drugs with enhanced pharmacological profiles. The data, protocols, and pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of the pharmacology of adamantane-based compounds and inspiring future drug development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 3-hydroxyadamantane-1-carbonitrile from 1-adamantanecarbonitrile. Adamantane derivatives are of significant interest in medicinal chemistry and drug development due to their unique lipophilic and rigid cage structure, which can enhance the pharmacological properties of drug candidates.[1][2][3] this compound serves as a valuable intermediate for the synthesis of various bioactive molecules. This protocol outlines a feasible synthetic route, experimental procedures, and the expected analytical data for the starting material and the product.

Introduction

Adamantane and its derivatives have found broad applications in the pharmaceutical industry, contributing to the development of antiviral, antidiabetic, and neuroprotective agents.[2][3] The rigid, three-dimensional structure of the adamantane cage is often utilized to anchor pharmacophores, improve metabolic stability, and modulate lipophilicity. The introduction of functional groups at the bridgehead positions of the adamantane nucleus is a key strategy in the design of new therapeutic agents.

This application note details a method for the synthesis of this compound, a bifunctional adamantane derivative. The presence of both a hydroxyl and a nitrile group offers versatile handles for further chemical modifications, making it a valuable building block in drug discovery programs. The protocol described is based on the selective oxidation of the tertiary C-H bond at the C-3 position of the 1-adamantanecarbonitrile core.

Synthetic Pathway

The synthesis of this compound from 1-adamantanecarbonitrile can be achieved via a selective oxidation reaction. While direct oxidation of adamantanes bearing electron-withdrawing groups can be challenging, various methods have been developed for the hydroxylation of the adamantane cage.[4] The proposed pathway involves the use of a potent oxidizing system to introduce a hydroxyl group at the tertiary carbon position opposite to the nitrile group.

Reaction Scheme:

Where Ad represents the adamantane cage.

Data Presentation

Table 1: Physicochemical Properties of Starting Material and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)
1-Adamantanecarbonitrile (1)C₁₁H₁₅N161.24Solid193-196[5]
This compound (2)C₁₁H₁₅NO177.24Solid(Not reported)

Table 2: Spectroscopic Data for 1-Adamantanecarbonitrile (1)

TechniqueData
¹H NMRδ (ppm): 1.75-2.05 (m, 15H)[6]
¹³C NMRδ (ppm): 27.9, 35.8, 41.2, 43.5, 124.5 (CN)[7][8]
FTIR (KBr)ν (cm⁻¹): 2910 (C-H stretch), 2850 (C-H stretch), 2230 (C≡N stretch)[9]
Mass Specm/z: 161 (M⁺)[10]

Table 3: Expected Spectroscopic Data for this compound (2)

TechniqueExpected Data
¹H NMRBroad singlet for OH proton, shifts in adamantane proton signals compared to starting material.
¹³C NMRAppearance of a signal for the carbon bearing the hydroxyl group (C-OH) around 65-75 ppm, with shifts in other carbon signals due to the new substituent.[11]
FTIR (KBr)Appearance of a broad O-H stretching band around 3200-3600 cm⁻¹, retention of the C≡N stretch around 2230 cm⁻¹.[12]
Mass Specm/z: 177 (M⁺), and fragmentation patterns corresponding to the loss of water and other fragments.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for the selective hydroxylation of adamantane derivatives.[4][13]

Materials:

  • 1-Adamantanecarbonitrile

  • Potassium permanganate (KMnO₄)

  • Sulfuric acid (H₂SO₄), concentrated

  • tert-Butanol

  • Sodium bisulfite (NaHSO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-adamantanecarbonitrile (1.61 g, 10 mmol) in a mixture of tert-butanol (50 mL) and water (10 mL).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate (3.16 g, 20 mmol) in water (50 mL) containing a few drops of concentrated sulfuric acid. The addition should be done dropwise over a period of 1 hour, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and quench the excess potassium permanganate by the slow addition of a saturated aqueous solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide is formed.

  • Extraction: Add dichloromethane (100 mL) to the mixture and stir for 15 minutes. Filter the mixture through a pad of celite to remove the manganese dioxide, washing the filter cake with additional dichloromethane.

  • Work-up: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with water (2 x 50 mL) and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid. Characterize the product using NMR, FTIR, and Mass Spectrometry.

Visualizations

Diagram 1: Synthetic Workflow

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 1-Adamantanecarbonitrile in t-BuOH/H2O cool Cool to 0 C start->cool add_oxidant Add KMnO4/H2SO4 solution cool->add_oxidant react Stir at room temperature add_oxidant->react quench Quench with NaHSO3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify end_product This compound purify->end_product

Caption: Experimental workflow for the synthesis of this compound.

Diagram 2: Logical Relationship of Components

Logical_Relationship cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 1-Adamantanecarbonitrile process Selective Oxidation reactant1->process reactant2 KMnO4 / H2SO4 reactant2->process product This compound process->product

Caption: Logical relationship of reactants, process, and product.

Applications in Drug Development

This compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

  • Scaffold for Bioactive Molecules: The adamantane core provides a rigid and lipophilic scaffold that can be used to orient functional groups in a specific three-dimensional arrangement for optimal interaction with biological targets.[11]

  • Derivatization: The hydroxyl group can be further functionalized to introduce esters, ethers, or other groups to modulate the compound's pharmacokinetic and pharmacodynamic properties. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing additional points for diversification.

  • Antiviral and Other Activities: Adamantane derivatives have a well-established history as antiviral agents.[1] Novel derivatives based on the this compound scaffold could be explored for their potential antiviral, anticancer, or neuroprotective activities.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Potassium permanganate is a strong oxidizing agent and should be handled with care.

  • Concentrated sulfuric acid is highly corrosive.

  • Perform all operations in a well-ventilated fume hood.

This document is intended for use by trained professionals and should be used in conjunction with standard laboratory safety practices.

References

Application Notes and Protocols for the Hydroxylation of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical and biocatalytic hydroxylation of adamantane and its derivatives. The information is intended to guide researchers in the synthesis of hydroxylated adamantanes, which are valuable intermediates in pharmaceutical and materials science applications.

Introduction

Adamantane's rigid, cage-like structure imparts unique physicochemical properties to molecules, making it a valuable scaffold in drug design and advanced materials. The introduction of hydroxyl groups onto the adamantane core through C-H bond activation is a key transformation that allows for further functionalization. This document outlines established protocols for achieving this hydroxylation, focusing on both highly selective biocatalytic methods and various chemical approaches.

Data Presentation: Comparison of Hydroxylation Methods

The following tables summarize quantitative data for different adamantane hydroxylation methods, providing a comparative overview of their efficacy.

Table 1: Microbial Hydroxylation of Adamantane Derivatives

Microorganism StrainSubstrateMajor Product(s)Conversion (%)Yield (%)Reference(s)
Streptomyces griseoplanusAdamantane1-Adamantanol-32[1][2]
Streptomyces sp. SA81-Adamantanol1,3-Adamantanediol69-[1]
Kitasatospora sp. GF121,3-Adamantanediol1,3,5-Adamantantriol--[1]
Pseudomonas putida (P450cam)Adamantane1-AdamantanolModerate-[2]

Table 2: Chemical Hydroxylation of Adamantane

Catalytic SystemOxidantMajor Product(s)Selectivity (Tertiary:Secondary)Yield (%)Reference(s)
Transition Metals (e.g., Pd, Ru, Fe)H₂O/CBr₄ (generates HOBr)1-AdamantanolHighup to 89[3]
Ozone on Silica GelO₃1-AdamantanolHigh81-84[4]
Vanadium Catalyst (V/Mont)Ozone1,3-Adamantanediol-95.1[5]
Peroxides and other oxidantsPeroxidesMono- and dihydroxy derivativesModerate20-60[1]

Experimental Protocols

Protocol 1: Microbial Hydroxylation of Adamantane using Streptomyces griseoplanus

This protocol describes the whole-cell biocatalytic hydroxylation of adamantane to 1-adamantanol using Streptomyces griseoplanus. This method is renowned for its high regioselectivity towards the tertiary carbon atoms of the adamantane cage.[1][2]

Materials:

  • Streptomyces griseoplanus culture

  • Culture Medium (per liter):

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • FeSO₄·7H₂O: 0.01 g

    • Distilled water

  • Adamantane

  • Tween 60

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Cultivation of Streptomyces griseoplanus :

    • Prepare the culture medium and sterilize by autoclaving.

    • Inoculate the sterile medium with a fresh culture of Streptomyces griseoplanus.

    • Incubate the culture at 30°C with shaking at 180 rpm for 48-72 hours to obtain a seed culture.

  • Biotransformation:

    • Inoculate a larger volume of fresh sterile medium with the seed culture (e.g., a 5% v/v inoculation).

    • Add adamantane to the culture. To enhance solubility, adamantane can be added as a fine powder along with Tween 60 to a final concentration of 3% (v/v).[1]

    • Incubate the culture under the same conditions (30°C, 180 rpm) for 72 hours.[1]

  • Extraction of Products:

    • After incubation, separate the mycelia from the culture broth by centrifugation or filtration.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product.

  • Purification and Analysis:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

    • Analyze the fractions by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to identify the product-containing fractions.

    • Combine the pure fractions and evaporate the solvent to obtain pure 1-adamantanol.

    • Confirm the structure and purity of the final product using analytical techniques such as NMR and GC-MS.

Protocol 2: Chemical Hydroxylation of Adamantane using an In Situ Generated Oxidant

This protocol details a method for the selective hydroxylation of adamantane to 1-adamantanol at the bridgehead position using a transition metal catalyst and an oxidant generated in situ from water and a halomethane.[3]

Materials:

  • Adamantane

  • Carbon tetrabromide (CBr₄)

  • Water

  • A transition metal complex (e.g., Mo(CO)₆, RuCl₃, Fe(acac)₃)

  • Solvent (e.g., acetonitrile)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

Procedure:

  • Reaction Setup:

    • In a sealed reaction vessel, dissolve adamantane (1 mmol) and the transition metal catalyst (0.05 mmol) in the chosen solvent.

    • Add carbon tetrabromide (5 mmol) and water (50 mmol).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (e.g., 80-160°C, depending on the catalyst) and stir for the required time (e.g., 4-24 hours).[3] Monitor the reaction progress by TLC or GC.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure 1-adamantanol.

Protocol 3: Analysis of Adamantane Hydroxylation Products by GC-MS

This protocol provides a general procedure for the analysis and quantification of hydroxylated adamantane derivatives.

Materials:

  • Crude or purified reaction mixture

  • Internal standard (e.g., dodecane)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent (e.g., dichloromethane or ethyl acetate)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (crude or purified) into a vial.

    • Dissolve the sample in a known volume of solvent.

    • Add a known amount of the internal standard.

    • For hydroxylated compounds, derivatization is often necessary to improve volatility and peak shape. Add the derivatizing agent (e.g., BSTFA) and heat the mixture (e.g., at 60°C for 30 minutes) to form trimethylsilyl (TMS) ethers.

  • GC-MS Analysis:

    • Inject an aliquot of the prepared sample into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.

      • Carrier gas: Helium at a constant flow rate.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Scan range: m/z 50-500.

  • Data Analysis:

    • Identify the peaks corresponding to the starting material, hydroxylated products (as their TMS derivatives), and the internal standard based on their retention times and mass spectra.

    • Quantify the products by comparing the peak areas of the analytes to that of the internal standard.

Visualizations

Cytochrome P450 Catalytic Cycle

The biocatalytic hydroxylation of adamantane by microorganisms like Streptomyces and Pseudomonas is primarily mediated by cytochrome P450 monooxygenases.[2] The catalytic cycle of this enzyme is a complex process involving the activation of molecular oxygen to insert an oxygen atom into a C-H bond.

CytochromeP450_Cycle Resting Resting State (Fe³⁺) SubstrateBinding Substrate Binding (RH) Resting->SubstrateBinding + RH FirstReduction First Electron Transfer (e⁻) Fe³⁺ → Fe²⁺ SubstrateBinding->FirstReduction OxygenBinding O₂ Binding Fe²⁺-O₂ FirstReduction->OxygenBinding + O₂ SecondReduction Second Electron Transfer (e⁻) [Fe²⁺-O₂]⁻ OxygenBinding->SecondReduction Protonation1 First Protonation (H⁺) [Fe³⁺-OOH]⁻ SecondReduction->Protonation1 Protonation2 Second Protonation (H⁺) [FeO]³⁺ (Compound I) Protonation1->Protonation2 + H⁺ Hydroxylation Hydroxylation & Product Release (ROH) Protonation2->Hydroxylation + H⁺ - H₂O Hydroxylation->Resting - ROH

Caption: The catalytic cycle of cytochrome P450 monooxygenase for alkane hydroxylation.

Experimental Workflow for Microbial Hydroxylation

The following diagram illustrates the general workflow for the microbial hydroxylation of adamantane derivatives, from culture preparation to product analysis.

MicrobialHydroxylationWorkflow cluster_Upstream Upstream Processing cluster_Biotransformation Biotransformation cluster_Downstream Downstream Processing CulturePrep Culture Preparation (Streptomyces griseoplanus) Inoculation Inoculation CulturePrep->Inoculation MediaPrep Media Sterilization MediaPrep->Inoculation Incubation Incubation with Adamantane (e.g., 72h, 30°C, 180 rpm) Inoculation->Incubation Separation Cell Separation (Centrifugation/Filtration) Incubation->Separation Extraction Solvent Extraction (Ethyl Acetate) Separation->Extraction Purification Purification (Column Chromatography) Extraction->Purification Analysis Product Analysis (GC-MS, NMR) Purification->Analysis

References

Application Notes and Protocols: Adamantane Functionalization via the Ritter Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The adamantane cage, a rigid and lipophilic hydrocarbon scaffold, is a privileged structure in medicinal chemistry and materials science. Its unique three-dimensional structure and physicochemical properties have led to its incorporation into numerous therapeutic agents and advanced materials. The functionalization of the adamantane core is crucial for modulating its biological activity and material properties. The Ritter reaction is a powerful and versatile method for the introduction of nitrogen-containing functionalities onto the adamantane skeleton, typically yielding N-adamantyl amides. These amides are valuable intermediates that can be readily hydrolyzed to the corresponding primary amines, which are key pharmacophores in a variety of drugs.[1][2]

This document provides detailed application notes and experimental protocols for the functionalization of adamantane derivatives using the Ritter reaction. It is intended to serve as a practical guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Applications in Drug Discovery and Development

The adamantane moiety is a key component in several approved drugs, and its derivatives continue to be a major focus of drug discovery efforts. The Ritter reaction provides a direct route to N-adamantyl amides and their corresponding amines, which have shown significant therapeutic potential in several areas:

  • Antiviral Agents: The first clinically approved adamantane derivative, amantadine, and its analogue rimantadine, are inhibitors of the influenza A virus M2 proton channel.[1][3] The Ritter reaction is a key step in the synthesis of amantadine and other adamantane-based antiviral compounds.[4] Research is ongoing to develop new adamantane derivatives with activity against amantadine-resistant influenza strains.[5]

  • NMDA Receptor Antagonists: Memantine, an adamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of Alzheimer's disease. The Ritter reaction is employed to synthesize memantine and other adamantane-based NMDA receptor antagonists with potential applications in various neurological disorders.[3][6] The synthesized 2-oxaadamantan-5-amine has shown moderate activity as an NMDA receptor antagonist.[3]

  • Other Therapeutic Areas: The lipophilic nature of the adamantane cage allows it to interact with various biological targets. Adamantyl amides and amines have been investigated for their potential as anticancer, antidiabetic, and anti-inflammatory agents. They are also used as building blocks in the development of ligands for various receptors and enzymes.[7][8]

Reaction Mechanism and Workflow

The Ritter reaction proceeds via the formation of a stable adamantyl carbocation, which is then trapped by a nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the desired N-adamantyl amide.[9][10] The carbocation can be generated from various precursors, most commonly tertiary alcohols or halides, under acidic conditions.

Ritter_Mechanism cluster_step1 Step 1: Carbocation Formation cluster_step2 Step 2: Nucleophilic Attack by Nitrile cluster_step3 Step 3: Hydrolysis Adamantanol Adamantan-1-ol Protonated_Alcohol Protonated Alcohol Adamantanol->Protonated_Alcohol + H⁺ H_plus H+ Adamantyl_Cation 1-Adamantyl Carbocation Protonated_Alcohol->Adamantyl_Cation - H₂O Adamantyl_Cation2 1-Adamantyl Carbocation Water H₂O Nitrile R-C≡N Nitrilium_Ion Nitrilium Ion Intermediate Nitrilium_Ion2 Nitrilium Ion Intermediate Adamantyl_Cation2->Nitrilium_Ion + R-C≡N Intermediate Intermediate Nitrilium_Ion2->Intermediate + H₂O Water2 H₂O Amide N-(1-Adamantyl)amide Intermediate->Amide - H⁺

Caption: Mechanism of the Ritter Reaction with Adamantan-1-ol.

A general workflow for the synthesis and purification of N-adamantyl amides is depicted below.

Experimental_Workflow Start Starting Materials: Adamantane Precursor (Alcohol/Halide) Nitrile Acid Catalyst Reaction Ritter Reaction: - Mix reagents - Control temperature - Stir for specified time Start->Reaction Workup Aqueous Work-up: - Quench with ice/water - Neutralize with base - Extract with organic solvent Reaction->Workup Purification Purification: - Dry organic layer - Concentrate in vacuo - Recrystallization or  Column Chromatography Workup->Purification Product Final Product: N-Adamantyl Amide Purification->Product Hydrolysis Optional Hydrolysis: - Treat with acid or base - Isolate Adamantyl Amine Product->Hydrolysis

Caption: General Experimental Workflow for Adamantane Functionalization.

Experimental Protocols

The following protocols are representative examples of the Ritter reaction for the functionalization of adamantane derivatives.

Protocol 1: Synthesis of N-(2-Oxaadamantan-5-yl)-2-chloroacetamide from 2-Oxaadamantan-5-ol[3]

This protocol describes the synthesis of a chloroacetamide derivative from a secondary alcohol of a heteroadamantane.

Materials:

  • 2-Oxaadamantan-5-ol

  • Chloroacetonitrile

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • A solution of 2-oxaadamantan-5-ol (186 mg, 1.21 mmol) in chloroacetonitrile (0.08 mL, 1.21 mmol) and glacial acetic acid (0.8 mL) is cooled to 0 °C in an ice bath.

  • Concentrated sulfuric acid (0.1 mL) is added dropwise to the cooled solution.

  • The reaction mixture is stirred at room temperature for 70 hours.

  • The solution is then poured onto ice (2 g) and stirred for a few minutes.

  • Dichloromethane (5 mL) is added, the layers are separated, and the aqueous layer is extracted with two additional portions of dichloromethane (2 x 5 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The solvent is removed in vacuo to yield N-(2-oxaadamantan-5-yl)-2-chloroacetamide as a white solid.

Protocol 2: Synthesis of N-(2-Oxaadamantan-5-yl)-2-chloroacetamide from 5-Bromo-2-oxaadamantane[3]

This protocol illustrates the Ritter reaction starting from a tertiary bromide.

Materials:

  • 5-Bromo-2-oxaadamantane

  • Chloroacetonitrile

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate

  • Ice

Procedure:

  • A solution of 5-bromo-2-oxaadamantane (593.5 mg, 2.74 mmol) in chloroacetonitrile (0.18 mL, 2.74 mmol) and glacial acetic acid (1.5 mL) is cooled to 0 °C.

  • Concentrated sulfuric acid (0.22 mL) is added dropwise.

  • The reaction mixture is stirred at 50 °C for 40 hours.

  • The solution is added to ice (8 g) and stirred for a few minutes.

  • Dichloromethane (10 mL) is added, the layers are separated, and the aqueous layer is extracted with two further portions of dichloromethane (2 x 10 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate and filtered.

  • The product can be further purified by column chromatography.

Protocol 3: Manganese-Catalyzed Synthesis of N-(Adamantan-1-yl)amides from 1-Bromoadamantane[11][12]

This protocol provides a milder, metal-catalyzed alternative to the classical strong acid conditions.

Materials:

  • 1-Bromoadamantane

  • Nitrile (e.g., acetonitrile, benzonitrile)

  • Manganese(II) chloride (MnCl₂)

  • Water

Procedure:

  • A mixture of 1-bromoadamantane, the desired nitrile, and a catalytic amount of MnCl₂ is prepared in water.

  • The reaction mixture is heated to 100–130 °C with stirring for 3–5 hours in a sealed vessel.

  • After cooling, the product is extracted with an organic solvent.

  • The organic layer is washed with water, dried, and concentrated to afford the N-(adamantan-1-yl)amide.

Quantitative Data

The following tables summarize quantitative data from various reported Ritter reactions for adamantane functionalization, allowing for easy comparison of substrates, conditions, and yields.

Table 1: Ritter Reaction of Adamantane Alcohols

Adamantane SubstrateNitrileCatalyst/AcidSolventTemp. (°C)Time (h)Yield (%)Reference
2-Oxaadamantan-5-olChloroacetonitrileH₂SO₄Acetic AcidRT7086.5[3]
1-AdamantanolAcetonitrileMnCl₂Water100-1303-575-100[11][12]
1-AdamantanolBenzonitrileMnCl₂Water100-1303-575-100[11][12]
Adamantan-2-olAcetonitrileCuBr₂---80-100[13]

Table 2: Ritter Reaction of Adamantane Halides

Adamantane SubstrateNitrileCatalyst/AcidSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-2-oxaadamantaneChloroacetonitrileH₂SO₄Acetic Acid5040~27[3]
1-BromoadamantaneAcetonitrileMnCl₂Water100-1303-575-100[11][12]
1-BromoadamantaneBenzonitrileMnCl₂Water100-1303-575-100[11][12]
1-BromoadamantaneAcrylonitrileMnCl₂Water100-1303-575-100[11][12]

Table 3: One-Pot Synthesis of N-(1-Adamantyl)amides from Adamantane

NitrileCatalyst/ReagentYield (%)Reference
Acrylonitrile-70[14]
Benzonitrile-85[14]

Conclusion

The Ritter reaction is a highly effective and adaptable method for the synthesis of N-adamantyl amides, which are crucial precursors for a wide range of biologically active adamantane derivatives. The choice of adamantane precursor (alcohol or halide), nitrile, and reaction conditions (strong acid or metal catalysis) can be tailored to achieve the desired functionalization with good to excellent yields. These application notes and protocols provide a solid foundation for researchers to utilize the Ritter reaction in their efforts to develop novel adamantane-containing molecules for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Solid-Phase Synthesis of 3-Hydroxyadamantane-1-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives are of significant interest in medicinal chemistry due to their unique physicochemical properties, such as high lipophilicity, metabolic stability, and a rigid cage-like structure. These characteristics can favorably influence the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] 3-Hydroxyadamantane-1-carbonitrile is a versatile building block that combines the adamantane scaffold with two reactive functional groups: a hydroxyl group for attachment to a solid support and a nitrile group that can be further modified or act as a key pharmacophore.

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries for drug discovery. By immobilizing this compound on a solid support, researchers can efficiently synthesize a diverse range of derivatives for screening and lead optimization. This document provides a proposed methodology for the use of this compound in solid-phase synthesis, based on established protocols for analogous adamantane derivatives and standard solid-phase organic chemistry techniques.

Data Presentation: Proposed Reaction Conditions

The following table summarizes the proposed reaction conditions for the key steps in the solid-phase synthesis of this compound derivatives. These conditions are based on well-established protocols for solid-phase peptide synthesis and the immobilization of hydroxyl-containing molecules.

Parameter Immobilization Fmoc-Deprotection Amino Acid Coupling Cleavage
Solid Support 2-Chlorotrityl chloride resin---
Reagents This compound, DIPEA20% Piperidine in DMFFmoc-amino acid, HBTU, DIPEA95% TFA, 2.5% TIS, 2.5% H₂O
Solvent Dichloromethane (DCM)Dimethylformamide (DMF)Dimethylformamide (DMF)-
Temperature Room TemperatureRoom TemperatureRoom TemperatureRoom Temperature
Reaction Time 2-4 hours2 x 10 minutes1-2 hours2-3 hours
Monitoring --Kaiser Test-

Experimental Protocols

The following are detailed protocols for the proposed solid-phase synthesis of a peptide derivative of this compound.

Protocol 1: Immobilization of this compound on 2-Chlorotrityl Chloride Resin

This protocol describes the attachment of this compound to the solid support via its hydroxyl group.

  • Resin Swelling: Swell 2-chlorotrityl chloride resin (1.0 g, 1.0-1.6 mmol/g) in anhydrous DCM (10 mL) for 30 minutes in a reaction vessel.

  • Reagent Preparation: In a separate flask, dissolve this compound (2 equivalents based on resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in anhydrous DCM (5 mL).

  • Immobilization Reaction: Drain the DCM from the swollen resin and add the solution of this compound and DIPEA. Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To cap any remaining reactive sites on the resin, add methanol (1 mL) and agitate for 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).

  • Drying: Dry the resin under vacuum for several hours.

Protocol 2: Peptide Elongation from Immobilized this compound

This protocol details the steps for elongating a peptide chain from the adamantane-functionalized resin.

  • Resin Swelling: Swell the this compound-functionalized resin in DMF (10 mL/g) for 30 minutes.

  • Fmoc-Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF (10 mL) to the resin and agitate for 10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (3 equivalents), and DIPEA (6 equivalents) in DMF (5 mL).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

    • Monitor the reaction completion using the Kaiser test.

    • Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • Repeat: Repeat steps 2 and 3 for each subsequent amino acid in the desired sequence.

Protocol 3: Cleavage and Isolation of the Final Product

This protocol describes the cleavage of the synthesized molecule from the resin and its isolation.

  • Final Fmoc-Deprotection: If the N-terminus is Fmoc-protected, perform the deprotection step as described in Protocol 2.

  • Resin Washing and Drying: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL), then dry the resin under vacuum.

  • Cleavage:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cleavage cocktail (10 mL/g of resin) to the dried resin.

    • Agitate the mixture at room temperature for 2-3 hours.

  • Product Isolation:

    • Filter the resin and collect the filtrate.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the precipitate with cold diethyl ether two more times.

  • Purification: Dry the crude product under vacuum and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate the proposed workflow for the solid-phase synthesis of this compound derivatives.

G cluster_0 Solid-Phase Synthesis Workflow Start Start Swell Resin Swell 2-Chlorotrityl Chloride Resin in DCM Start->Swell Resin Immobilize Immobilize 3-Hydroxyadamantane- 1-carbonitrile Swell Resin->Immobilize Wash1 Wash Resin Immobilize->Wash1 Fmoc Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Fmoc Deprotection Wash2 Wash Resin Fmoc Deprotection->Wash2 Couple AA Couple Fmoc-Amino Acid (HBTU/DIPEA) Wash2->Couple AA Wash3 Wash Resin Couple AA->Wash3 Repeat More Amino Acids? Wash3->Repeat Repeat->Fmoc Deprotection Yes Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave No Purify Purify Product (RP-HPLC) Cleave->Purify End End Purify->End

Caption: Workflow for Solid-Phase Synthesis of Adamantane Derivatives.

G cluster_1 Library Generation Logic cluster_aa Amino Acid Building Blocks cluster_products Resulting Library Members ImmobilizedScaffold Immobilized 3-Hydroxyadamantane- 1-carbonitrile AA1 Amino Acid 1 (e.g., Glycine) AA2 Amino Acid 2 (e.g., Alanine) AA3 Amino Acid n (...) Product1 Adamantane-CN-Gly AA1->Product1 Couple, Cleave Product2 Adamantane-CN-Ala AA2->Product2 Couple, Cleave Product3 Adamantane-CN-... AA3->Product3 Couple, Cleave

Caption: Logic for Generating a Compound Library.

References

Applications of 3-Hydroxyadamantane-1-carbonitrile Core in Drug Discovery: A Focus on Dipeptidyl Peptidase-IV Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The adamantane scaffold, a rigid, lipophilic, three-dimensional cage-like structure, has proven to be a valuable building block in medicinal chemistry. Its unique properties can enhance the pharmacological profile of drug candidates by improving metabolic stability, binding affinity, and pharmacokinetic parameters. While direct applications of 3-Hydroxyadamantane-1-carbonitrile are not extensively documented in publicly available research, its core structure is a key component of the highly successful antidiabetic drug, Vildagliptin.

Vildagliptin, chemically known as (2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile, is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV).[1][2] DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-IV, Vildagliptin prolongs the action of these incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. This ultimately results in improved glycemic control in patients with type 2 diabetes mellitus.[4][5]

The 3-hydroxyadamantyl group in Vildagliptin is critical for its high affinity and selectivity for the DPP-4 enzyme.[1] The nitrile moiety is also a key feature, contributing to the molecule's inhibitory activity.[1] The successful application of the this compound core in Vildagliptin highlights its potential as a pharmacophore in the design of inhibitors for other enzymes, particularly proteases. Researchers can leverage this structural motif to develop novel therapeutics for a range of diseases.

Beyond DPP-IV inhibition, the adamantane nucleus has been explored for its therapeutic potential in various other areas. Adamantane derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of metabolic syndrome and as antiviral agents.[6][7] The incorporation of a nitrile group, a versatile functional group in medicinal chemistry, can further expand the potential applications of 3-hydroxyadamantane derivatives.[8][9]

This document provides an overview of the application of the this compound core, focusing on its role in DPP-IV inhibition, and presents detailed protocols for the synthesis and evaluation of such compounds.

Quantitative Data

The inhibitory potency of Vildagliptin against DPP-IV has been well-characterized. The following table summarizes key quantitative data.

CompoundTargetAssay TypeIC50 (nmol/L)Reference
VildagliptinDipeptidyl Peptidase-IV (DPP-IV)Enzyme Inhibition Assay4.5[10]

Experimental Protocols

Protocol 1: Synthesis of Vildagliptin ((2S)-{[(3-hydroxyadamantan-1-yl)amino]acetyl}-pyrrolidine-2-carbonitrile)

This protocol describes a representative synthesis of Vildagliptin, adapted from literature procedures.[11][12]

Step 1: Synthesis of 3-Amino-1-adamantanol

  • In a suitable reaction vessel, dissolve amantadine hydrochloride in a mixture of sulfuric acid and nitric acid.

  • Add boric acid as a catalyst.

  • Control the temperature and stir the mixture to facilitate the oxidation reaction.

  • After the reaction is complete, carefully neutralize the mixture with an alkaline solution to adjust the pH.

  • Extract the product, 3-amino-1-adamantanol, with a suitable organic solvent (e.g., ethanol).

  • Purify the product by recrystallization.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Start with L-proline.

  • Perform N-chloroacetylation using chloroacetyl chloride to obtain (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide.

  • Dehydrate the amide functionality using a suitable dehydrating agent (e.g., Vilsmeier reagent) to yield the desired cyanopyrrolidine intermediate.

Step 3: Condensation to form Vildagliptin

  • Dissolve 3-amino-1-adamantanol and (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile in a suitable solvent such as 2-butanone.[11]

  • Add potassium carbonate (K2CO3) as a base and potassium iodide (KI) as a catalyst.[11]

  • Reflux the reaction mixture for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[11]

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., isopropanol/tert-butyl methyl ether) to obtain Vildagliptin.[12]

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of compounds against DPP-IV using a fluorogenic substrate.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)

  • Fluorogenic substrate: Gly-Pro-Aminomethylcoumarin (AMC)

  • Test compound (e.g., Vildagliptin or synthesized this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In the wells of the 96-well plate, add the following:

    • Test wells: 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of the test compound dilution.

    • 100% Activity wells: 30 µL of assay buffer, 10 µL of diluted DPP-IV enzyme, and 10 µL of solvent.

    • Background wells: 40 µL of assay buffer and 10 µL of solvent.

  • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding 50 µL of the diluted fluorogenic substrate solution to all wells.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.

  • Data Analysis:

    • Subtract the average fluorescence of the background wells from all other readings.

    • Calculate the percent inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of 100% Activity well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizations

DPP_IV_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas cluster_2 Bloodstream Food Intake Food Intake L-cells L-cells Food Intake->L-cells stimulates K-cells K-cells Food Intake->K-cells stimulates GLP1 Active GLP-1 L-cells->GLP1 GIP Active GIP K-cells->GIP Beta-cells Beta-cells Insulin Secretion Insulin Secretion Beta-cells->Insulin Secretion increases Alpha-cells Alpha-cells Glucagon Secretion Glucagon Secretion Alpha-cells->Glucagon Secretion decreases Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake promotes Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production stimulates GLP1->Beta-cells stimulates GLP1->Alpha-cells inhibits DPP4 DPP-IV Enzyme GLP1->DPP4 degraded by GIP->Beta-cells stimulates GIP->DPP4 degraded by Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites Vildagliptin Vildagliptin (3-Hydroxyadamantane -1-carbonitrile core) Vildagliptin->DPP4 inhibits

Caption: DPP-IV Inhibition Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start Starting Materials (Amantadine, L-proline) synthesis_intermediate1 Synthesis of 3-Amino-1-adamantanol start->synthesis_intermediate1 synthesis_intermediate2 Synthesis of (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile start->synthesis_intermediate2 condensation Condensation Reaction synthesis_intermediate1->condensation synthesis_intermediate2->condensation purification Purification (Recrystallization) condensation->purification final_compound Final Compound (e.g., Vildagliptin) purification->final_compound dpp4_assay DPP-IV Inhibition Assay final_compound->dpp4_assay data_analysis Data Analysis (IC50 Determination) dpp4_assay->data_analysis sar_studies Structure-Activity Relationship (SAR) Studies data_analysis->sar_studies sar_studies->final_compound Optimization

Caption: Experimental Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols: 3-Hydroxyadamantane-1-carbonitrile as a Precursor for Antiviral Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane derivatives have been a cornerstone in the development of antiviral therapeutics, with amantadine and rimantadine being the first synthetic antiviral drugs approved for systemic use. Their unique, rigid, and lipophilic cage structure serves as an excellent pharmacophore, facilitating interactions with viral targets and enhancing cell membrane permeability. The primary mechanism of action for many adamantane-based antivirals against influenza A virus is the blockade of the M2 proton ion channel, which is essential for viral uncoating and replication within the host cell. The emergence of drug-resistant viral strains necessitates the exploration of novel adamantane analogues with improved efficacy and a broader spectrum of activity.

3-Hydroxyadamantane-1-carbonitrile is a versatile and commercially available starting material that offers a strategic entry point for the synthesis of novel adamantane-based antiviral candidates. The presence of both a hydroxyl group and a nitrile group at the bridgehead positions allows for selective functionalization, enabling the generation of a diverse library of compounds. The nitrile can be readily reduced to a primary amine, a key functional group in many active adamantane antivirals, while the hydroxyl group can be modified to modulate the compound's physicochemical properties, such as solubility and lipophilicity, potentially leading to improved pharmacokinetic profiles.

These application notes provide a comprehensive overview of the utility of this compound as a precursor for antiviral drug discovery. Detailed protocols for the synthesis of a key intermediate, 1-(aminomethyl)adamantan-3-ol, and its subsequent derivatization to a potential antiviral agent are provided. Furthermore, a summary of the antiviral activity of structurally related adamantane derivatives is presented to underscore the therapeutic potential of this chemical scaffold.

Data Presentation: Antiviral Activity of Adamantane Derivatives

The following table summarizes the in vitro antiviral activity and cytotoxicity of several adamantane derivatives against various influenza A virus strains. This data provides a rationale for the development of new analogues from this compound, as structural modifications to the adamantane core and its substituents have been shown to significantly impact antiviral potency.

CompoundVirus StrainAssay TypeIC₅₀ (µM)EC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
AmantadineInfluenza A/H3N2 (Hong Kong/68)Plaque Reduction-0.2-0.6>100>167[1]
RimantadineInfluenza A/H3N2 (Hong Kong/68)Plaque Reduction-0.04-0.1>100>1000[1]
(R)-10 (enol ester)Influenza A/IIV-Orenburg/2016(H1N1)pdm09CPE Inhibition7.7->40>5.2[2]
(S)-10 (enol ester)Influenza A/IIV-Orenburg/2016(H1N1)pdm09CPE Inhibition7.7->40>5.2[2]
Glycyl-rimantadine (4b)Influenza A/H3N2 (Hong Kong/68)Crystal Violet Uptake0.09-50555[1]
AmantadineSARS-CoV-2 WA/01ACE2-A549 cells136---[3]
RimantadineSARS-CoV-2 WA/01ACE2-A549 cells34---[3]

IC₅₀: 50% inhibitory concentration; EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI = CC₅₀/EC₅₀ or CC₅₀/IC₅₀.

Experimental Protocols

The following protocols describe a proposed synthetic route starting from this compound to a novel N-acylated aminoadamantanol derivative, a class of compounds with demonstrated antiviral potential.

Protocol 1: Synthesis of 1-(Aminomethyl)adamantan-3-ol from this compound

This protocol details the reduction of the nitrile functionality to a primary amine using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.[4]

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Distilled water

  • 15% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add a suspension of LiAlH₄ (1.5 g, 39.5 mmol) in anhydrous THF (50 mL) under a nitrogen atmosphere.

  • Dissolve this compound (2.5 g, 14.1 mmol) in anhydrous THF (50 mL).

  • Add the solution of this compound dropwise to the LiAlH₄ suspension over a period of 30 minutes with stirring.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the dropwise addition of distilled water (1.5 mL), followed by 15% sodium hydroxide solution (1.5 mL), and then distilled water (4.5 mL).

  • Stir the resulting granular precipitate for 30 minutes at room temperature.

  • Filter the precipitate and wash it with diethyl ether (3 x 50 mL).

  • Combine the filtrate and the washings, and dry the organic layer over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield 1-(aminomethyl)adamantan-3-ol as a solid.

Protocol 2: Synthesis of N-[((3-hydroxy-1-adamantyl)methyl)]acetamide

This protocol describes the N-acetylation of the primary amine obtained in Protocol 1. Acetylation is a common derivatization strategy for aminoadamantanes that can influence their biological activity.

Materials:

  • 1-(Aminomethyl)adamantan-3-ol

  • Acetyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1-(aminomethyl)adamantan-3-ol (1.0 g, 5.5 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer.

  • Add triethylamine (1.1 g, 11.0 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetyl chloride (0.5 g, 6.4 mmol) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/methanol gradient) to obtain N-[((3-hydroxy-1-adamantyl)methyl)]acetamide.

Protocol 3: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)

This protocol provides a general method for evaluating the antiviral activity of synthesized compounds against influenza virus using a plaque reduction assay in Madin-Darby canine kidney (MDCK) cells.[1]

Materials:

  • MDCK cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA

  • Influenza virus stock

  • Synthesized adamantane derivative

  • Agarose

  • Crystal violet solution

  • 6-well plates

Procedure:

  • Seed MDCK cells in 6-well plates at a density of 5 x 10⁵ cells/well in DMEM supplemented with 10% FBS and incubate at 37 °C in a 5% CO₂ incubator until a confluent monolayer is formed.

  • Wash the cell monolayer twice with phosphate-buffered saline (PBS).

  • Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infect the cells with 100 plaque-forming units (PFU) of the virus for 1 hour at 37 °C.

  • During the infection period, prepare various concentrations of the synthesized adamantane derivative in a 2x DMEM/0.5% agarose overlay medium.

  • After infection, remove the virus inoculum and wash the cells with PBS.

  • Overlay the cells with the agarose medium containing the test compound.

  • Incubate the plates at 37 °C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.

  • Fix the cells with 10% formaldehyde for 1 hour.

  • Remove the agarose overlay and stain the cells with 0.5% crystal violet solution for 15 minutes.

  • Wash the plates with water and allow them to dry.

  • Count the number of plaques in each well and calculate the 50% inhibitory concentration (IC₅₀) of the compound.

Visualizations

Synthesis_Workflow precursor This compound intermediate 1-(Aminomethyl)adamantan-3-ol precursor->intermediate  Reduction (e.g., LiAlH₄) product N-[((3-hydroxy-1-adamantyl)methyl)]acetamide (Potential Antiviral Agent) intermediate->product  N-Acylation (e.g., Acetyl Chloride) M2_Inhibition cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_channel M2 Proton Channel viral_uncoating Viral Uncoating M2_channel->viral_uncoating Enables protons H+ protons->M2_channel Influx adamantane Adamantane Derivative adamantane->M2_channel Blocks Antiviral_Assay_Workflow cell_culture 1. Seed Host Cells (e.g., MDCK) infection 2. Infect Cells with Virus (e.g., Influenza A) cell_culture->infection treatment 3. Add Adamantane Derivative (Varying Concentrations) infection->treatment incubation 4. Incubate for Plaque Formation treatment->incubation staining 5. Fix and Stain Cells incubation->staining analysis 6. Quantify Plaque Reduction and Determine IC₅₀ staining->analysis

References

Application Notes and Protocols: Incorporation of 3-Hydroxyadamantane-1-carbonitrile into Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adamantane, a rigid, cage-like hydrocarbon, and its derivatives are of significant interest in polymer chemistry and material science. The incorporation of the bulky adamantane moiety into polymer backbones or as pendant groups can significantly enhance the thermal stability, glass transition temperature (Tg), and mechanical strength of the resulting polymers.[1][2] Furthermore, the biocompatibility and unique structural features of adamantane make it a promising candidate for biomedical applications, including drug delivery and tissue engineering.[3][4][5]

3-Hydroxyadamantane-1-carbonitrile is a bifunctional monomer offering versatile opportunities for polymer synthesis. The hydroxyl group can participate in step-growth polymerizations such as polycondensation, while the nitrile group can influence polymer properties like polarity and solubility, or potentially be involved in specific polymerization techniques. This document outlines potential strategies and detailed protocols for incorporating this monomer into various polymer scaffolds.

Potential Polymerization Strategies

The bifunctional nature of this compound allows for several polymerization approaches. The choice of method will dictate the final polymer architecture and properties.

  • Polycondensation via the Hydroxyl Group: The hydroxyl group can react with diacids, diacyl chlorides, or diisocyanates to form polyesters, polycarbonates, or polyurethanes, respectively. This incorporates the adamantane moiety directly into the polymer backbone.

  • Ring-Opening Polymerization: The hydroxyl group can act as an initiator for the ring-opening polymerization of cyclic monomers like lactones or epoxides, resulting in a polymer chain with a terminal adamantane group.

  • Free Radical Polymerization of a Derivatized Monomer: The hydroxyl group can be esterified with acrylic or methacrylic acid to form an adamantyl (meth)acrylate monomer. This monomer can then undergo free radical polymerization to create polymers with pendant adamantane groups.

Experimental Protocols

Protocol 1: Synthesis of an Adamantane-Containing Polyester via Polycondensation

This protocol describes the synthesis of a polyester by reacting this compound with a diacyl chloride.

Materials:

  • This compound

  • Adipoyl chloride (or other suitable diacyl chloride)

  • Anhydrous pyridine

  • Anhydrous N,N-dimethylformamide (DMF)

  • Methanol

  • Standard glassware for organic synthesis (three-necked flask, condenser, dropping funnel)

  • Nitrogen gas supply

Procedure:

  • In a flame-dried three-necked flask under a nitrogen atmosphere, dissolve this compound and an equimolar amount of a suitable diol (e.g., 1,4-butanediol, for copolymerization) in anhydrous pyridine and a minimal amount of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of adipoyl chloride (equimolar to the total moles of hydroxyl groups) in anhydrous DMF to the stirred reaction mixture via a dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-60 °C for 12-24 hours.

  • Monitor the reaction progress by observing the increase in viscosity.

  • Upon completion, cool the reaction mixture and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer, wash thoroughly with methanol, and dry under vacuum at 60 °C.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of ester linkages (C=O stretch around 1735 cm⁻¹) and the presence of the nitrile group (C≡N stretch around 2240 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg).

  • Thermogravimetric Analysis (TGA): To assess thermal stability.

Protocol 2: Synthesis of an Adamantyl Methacrylate Monomer and Subsequent Free Radical Polymerization

This protocol details the derivatization of the hydroxyl group to a methacrylate and its subsequent polymerization.

Part A: Synthesis of 3-Cyano-1-adamantyl Methacrylate

Materials:

  • This compound

  • Methacryloyl chloride

  • Triethylamine

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound and triethylamine (1.2 equivalents) in anhydrous DCM under a nitrogen atmosphere and cool to 0 °C.

  • Slowly add methacryloyl chloride (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).

Part B: Free Radical Polymerization

Materials:

  • 3-Cyano-1-adamantyl methacrylate (synthesized in Part A)

  • Azobisisobutyronitrile (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask

  • Nitrogen gas supply

Procedure:

  • In a Schlenk flask, dissolve the 3-Cyano-1-adamantyl methacrylate monomer and AIBN (0.5-1 mol%) in anhydrous toluene.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Backfill with nitrogen and heat the reaction mixture at 60-70 °C for 12-24 hours.

  • Cool the reaction and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum at 60 °C.

Characterization: The resulting polymer can be characterized using the same techniques as described in Protocol 1.

Data Presentation

The incorporation of the adamantane moiety is expected to significantly influence the thermal and mechanical properties of the resulting polymers. The following tables provide a template for summarizing the expected data based on literature for other adamantane-containing polymers.

Table 1: Thermal Properties of Adamantane-Containing Polymers

Polymer TypeMonomer(s)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (TGA, °C)
PolyesterThis compound, Adipoyl ChlorideExpected > 150Expected > 400
Poly(methacrylate)3-Cyano-1-adamantyl MethacrylateExpected > 200[6]Expected > 350
Polyimide (Analog)Adamantane-based diamine, Aromatic dianhydride248 - 308[7]> 500[7]
Polycarbonate (Analog)1,3-Bis(4-hydroxyphenyl)adamantane, Triphosgene> 200> 450

Table 2: Molecular Weight and Solubility of Adamantane-Containing Polymers

Polymer TypePolymerization MethodMn ( g/mol )PDISolubility
PolyesterPolycondensationVariable> 2Good in polar aprotic solvents (DMF, DMSO)
Poly(methacrylate)Free Radical10,000 - 50,0001.5 - 2.5Soluble in THF, Chloroform, Toluene[8]
Polyimide (Analog)Two-stage synthesisHigh MWVariableSoluble in NMP, some in other organic solvents[7]

Visualizations

Experimental Workflow for Polyester Synthesis

Polyester_Synthesis Monomer This compound + Diacyl Chloride Solvent Anhydrous Pyridine/DMF Reaction Polycondensation (0°C to 60°C, 12-24h) Monomer->Reaction Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Adamantane-Polyester Drying->Polymer

Caption: Workflow for the synthesis of an adamantane-containing polyester.

Logical Relationship of Adamantane Structure to Polymer Properties

Adamantane_Properties Adamantane Adamantane Moiety Rigidity Rigid Cage Structure Adamantane->Rigidity Bulkiness Bulky Size Adamantane->Bulkiness ThermalStability High Thermal Stability Adamantane->ThermalStability HighTg Increased Tg Rigidity->HighTg MechanicalStrength Improved Mechanical Strength Rigidity->MechanicalStrength Bulkiness->HighTg ThermalStab Enhanced Thermal Stability ThermalStability->ThermalStab PolymerProperties Enhanced Polymer Properties HighTg->PolymerProperties MechanicalStrength->PolymerProperties ThermalStab->PolymerProperties

Caption: Influence of the adamantane structure on polymer properties.

Applications in Drug Development and Biomedical Research

The unique properties of adamantane-containing polymers make them highly suitable for various biomedical applications.

  • Drug Delivery Systems: The hydrophobic adamantane core can form stable micelles for the encapsulation and controlled release of therapeutic agents.[4][9] The polymer scaffold can be designed to be biodegradable, releasing the drug as the matrix degrades.

  • Tissue Engineering Scaffolds: The enhanced mechanical properties and thermal stability are advantageous for creating robust scaffolds that can support cell growth and tissue regeneration. The biocompatibility of adamantane derivatives is a key factor in these applications.

  • Surface Recognition: The adamantane moiety exhibits strong host-guest interactions with cyclodextrins, which can be exploited for targeted drug delivery and the development of biosensors.[3]

The incorporation of this compound offers the potential to create multifunctional polymers with a unique combination of properties, opening new avenues for the design of advanced materials for biomedical applications.

References

Application Notes and Protocols for High-Throughput Screening Assays Involving Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, with its unique tricyclic cage-like structure, is a privileged scaffold in medicinal chemistry.[1][2] Its rigid and lipophilic nature imparts favorable pharmacological properties, such as enhanced metabolic stability, improved bioavailability, and the ability to orient functional groups for optimal target engagement.[2][3] Adamantane derivatives have found success as antiviral agents (e.g., amantadine and rimantadine), antidiabetic drugs (e.g., saxagliptin and vildagliptin), and treatments for neurodegenerative diseases.[4][5] High-throughput screening (HTS) plays a pivotal role in discovering novel adamantane-based therapeutics by enabling the rapid evaluation of large compound libraries against various biological targets.[4][6]

These application notes provide detailed protocols for several HTS assays that have been successfully employed to identify and characterize adamantane derivatives with therapeutic potential. The assays cover a range of target classes and methodologies, from target-based biochemical assays to cell-based phenotypic screens.

Target-Based High-Throughput Screening Assays

Target-based screening focuses on identifying compounds that modulate the activity of a specific, known biological target, such as an enzyme or an ion channel.[7]

Influenza A M2 Proton Channel Blockers: A Yeast-Based Growth Rescue Assay

Application: Primary screening of compound libraries to identify inhibitors of the influenza A virus M2 proton channel, a key target for antiviral drugs.[1] Adamantane derivatives like amantadine and rimantadine were the first antivirals to target this channel.[1]

Principle: The expression of the M2 proton channel is toxic to Saccharomyces cerevisiae (yeast), leading to growth inhibition. Compounds that block the M2 channel activity will rescue yeast growth, which can be quantified by measuring the optical density (OD) of the culture.[1]

Experimental Protocol:

Materials:

  • Yeast strain engineered to express the influenza A M2 proton channel

  • Appropriate yeast growth medium (e.g., YPGal)

  • Adamantane derivative compound library (typically dissolved in DMSO)

  • 384-well microplates

  • Plate reader capable of measuring OD at 600 nm

Procedure:

  • Prepare a fresh culture of the M2-expressing yeast strain in galactose-containing medium to induce M2 expression.

  • Using an automated liquid handler, dispense 50 µL of the induced yeast culture into each well of a 384-well plate.[1]

  • Add 0.5 µL of each adamantane derivative from the compound library to the corresponding wells (final concentration typically 1-10 µM).[1] Include positive controls (e.g., amantadine) and negative controls (e.g., DMSO vehicle).

  • Incubate the plates at 30°C for 48 hours with shaking.[1]

  • After incubation, measure the optical density at 600 nm (OD600) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each compound relative to the controls. Compounds that restore yeast growth to a significant degree are considered primary hits.

Data Presentation:

Compound IDConcentration (µM)OD600% Growth Rescue
Control (DMSO)-0.150%
Amantadine100.85100%
AD-001100.7890%
AD-002100.161.4%
AD-003100.6571%

Workflow Diagram:

HTS_Yeast_Assay cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Data Acquisition & Analysis prep_yeast Prepare M2-expressing yeast culture dispense_yeast Dispense yeast into 384-well plates prep_yeast->dispense_yeast add_compounds Add adamantane derivatives & controls dispense_yeast->add_compounds incubate Incubate at 30°C for 48 hours add_compounds->incubate read_plate Measure OD600 incubate->read_plate analyze_data Calculate % growth rescue and identify hits read_plate->analyze_data

Yeast-based HTS workflow for M2 channel inhibitors.
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: A Fluorogenic Assay

Application: Screening for adamantane-based inhibitors of DPP-IV, a therapeutic target for type 2 diabetes.[1] Adamantane-containing drugs like vildagliptin and saxagliptin are potent DPP-IV inhibitors.[1][2]

Principle: This biochemical assay uses a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (GP-AMC). DPP-IV cleaves this substrate, releasing the highly fluorescent AMC. Inhibitors of DPP-IV will prevent or reduce the cleavage, resulting in a decreased fluorescence signal.[1]

Experimental Protocol:

Materials:

  • Recombinant human DPP-IV enzyme

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • DPP-IV substrate: Gly-Pro-AMC

  • Adamantane derivative compound library

  • 384-well, black, solid-bottom plates

  • Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Dilute the recombinant human DPP-IV to the desired concentration in assay buffer.

  • Dispense 10 µL of the diluted enzyme solution into each well of a 384-well plate.[1]

  • Add 0.1 µL of each adamantane derivative from the compound library to the respective wells.[1] Include positive controls (e.g., vildagliptin) and negative controls (DMSO).

  • Pre-incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.[1]

  • Prepare the GP-AMC substrate solution in the assay buffer.

  • Initiate the reaction by adding 10 µL of the substrate solution to each well.[1]

  • Incubate the plate at 37°C for 30 minutes.[1]

  • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.[1]

  • Data Analysis: Determine the percent inhibition for each compound by comparing its fluorescence signal to the high and low controls.

Data Presentation:

Compound IDConcentration (µM)Fluorescence (RFU)% InhibitionIC50 (µM)
No Enzyme-50100%-
DMSO Control-85000%-
Vildagliptin180091.2%0.05
AD-00410150082.8%1.2
AD-0051084500.6%>50
AD-00610420050.9%9.8

Signaling Pathway Diagram:

DPP4_Pathway GLP1 GLP-1 (Incretin) DPP4 DPP-IV GLP1->DPP4 substrate Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Homeostasis Insulin->Glucose regulates Adamantane Adamantane Derivative Adamantane->DPP4 inhibits

DPP-IV inhibition by adamantane derivatives.

Phenotypic High-Throughput Screening

Phenotypic screening assesses the effects of compounds on whole cells or organisms without a preconceived target, which is valuable for discovering compounds with novel mechanisms of action.[1]

Anticancer Activity: A High-Content Imaging Assay

Application: To identify adamantane derivatives that induce specific phenotypic changes in cancer cells, such as apoptosis, cell cycle arrest, or morphological alterations.

Principle: High-content screening (HCS) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. Cells are treated with compounds and then stained with fluorescent dyes to visualize various cellular components (e.g., nucleus, cytoskeleton, apoptosis markers). Images are captured and analyzed to identify compounds that cause desired phenotypic changes.[1]

Experimental Protocol:

Materials:

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Cell culture medium and supplements

  • Adamantane derivative compound library

  • 384-well, black, clear-bottom imaging plates

  • Fluorescent dyes (e.g., Hoechst 33342 for nucleus, CellTracker for cytoplasm, and a marker for apoptosis like a caspase-3/7 reagent)

  • High-content imaging system and analysis software

Procedure:

  • Seed cells into 384-well imaging plates at an appropriate density and allow them to attach overnight.[1]

  • Treat the cells with the adamantane derivative library, typically at a concentration of 10 µM.[1] Include appropriate positive (e.g., a known cytotoxic drug) and negative (DMSO) controls.

  • Incubate the plates for 48 to 72 hours.[1]

  • Add the fluorescent staining solution containing the selected dyes to the wells and incubate according to the manufacturer's instructions.[1]

  • Acquire images of the stained cells using a high-content imaging system.[1] Capture multiple fields per well to ensure robust data.

  • Data Analysis: Use image analysis software to segment cells and extract quantitative data on various phenotypic features (e.g., cell count, nuclear size, nuclear intensity, apoptosis marker intensity). Identify hits based on significant deviations from the negative control population.

Data Presentation:

Compound IDCell Count (Normalized)Nuclear Area (µm²)Apoptosis Marker Intensity (RFU)Hit?
DMSO Control1.00110.5150.2No
Staurosporine0.3585.2950.8Yes
AD-0070.4188.9899.5Yes
AD-0080.98112.1155.4No
AD-0090.95180.6160.1Yes (Cell Cycle Arrest)

Logical Relationship Diagram:

HCS_Logic start Start HCS Campaign treat_cells Treat Cancer Cells with Adamantane Library start->treat_cells stain_cells Stain with Fluorescent Dyes (Nucleus, Apoptosis, etc.) treat_cells->stain_cells acquire_images Automated Microscopy stain_cells->acquire_images analyze_images Image Analysis Software (Feature Extraction) acquire_images->analyze_images hit_id Identify Phenotypic Hits analyze_images->hit_id apoptosis Apoptosis Inducers (Decreased Cell Count, Increased Apoptosis Marker) hit_id->apoptosis Apoptotic Phenotype cytotoxicity General Cytotoxicity (Decreased Cell Count) hit_id->cytotoxicity Cell Loss Only cell_cycle Cell Cycle Arrest (Increased Nuclear Area) hit_id->cell_cycle Enlarged Nucleus no_effect No Significant Effect hit_id->no_effect No Change end Further Validation apoptosis->end cytotoxicity->end cell_cycle->end

Decision workflow for high-content screening analysis.

Conclusion

The assays described provide robust and scalable platforms for the discovery of new adamantane-based drug candidates. The unique properties of the adamantane scaffold continue to make it an attractive component in drug design, and these high-throughput screening methodologies are essential tools for exploring its full therapeutic potential.[2][6] Researchers can adapt these protocols to their specific targets and compound libraries to accelerate the identification of promising new leads for a wide range of diseases.

References

Application Notes: Analytical Methods for the Quantification of 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyadamantane-1-carbonitrile is a functionalized adamantane derivative. The adamantane cage is a key structural motif in medicinal chemistry, valued for its lipophilicity and rigid structure, which can enhance the metabolic stability and target binding of drug candidates. Accurate quantification of this compound is crucial during drug discovery, development, and quality control processes to ensure the purity, stability, and concentration of active pharmaceutical ingredients (APIs) and their intermediates.

While specific, validated analytical methods for this compound are not widely available in public literature, robust protocols can be developed by adapting established methods for structurally similar adamantane derivatives.[1][2] This document provides detailed protocols for three common and powerful analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

Application Note: High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment and quantification of non-volatile and thermally stable compounds. A Reversed-Phase HPLC (RP-HPLC) method with UV detection is well-suited for the analysis of this compound. The hydroxyl and nitrile groups provide sufficient polarity for good retention and separation on a C18 stationary phase, while the adamantane structure lacks a strong chromophore, suggesting detection will be at lower UV wavelengths (e.g., 200-220 nm). This method is ideal for routine quality control, purity checks, and content uniformity assays.

Experimental Protocol: RP-HPLC-UV

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol at a concentration of 1.0 mg/mL.

    • For analysis, dilute the stock solution with the mobile phase to a working concentration (e.g., 50-100 µg/mL).

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL).

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.

  • Instrumentation and Conditions:

    • System: Agilent 1260 Infinity II LC System or equivalent.

    • Column: Zorbax SB-C18 (or equivalent), 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v).[3] The exact ratio should be optimized for ideal retention time and peak shape.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detector Wavelength: 210 nm.

  • Data Analysis:

    • Identify the this compound peak based on its retention time, as determined by the analysis of a reference standard.

    • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Determine the concentration of the analyte in the sample by interpolating its peak area from the linear regression of the calibration curve.

Workflow for HPLC-UV Analysis

cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Methanol weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for HPLC-UV quantification.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note: GC-MS is a highly sensitive and specific technique for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group, this compound has limited volatility and may exhibit poor peak shape in GC. Therefore, a derivatization step, such as silylation, is necessary to convert the hydroxyl group into a less polar and more volatile silyl ether.[1] This method provides excellent separation and definitive identification based on the compound's mass spectrum, making it suitable for identifying and quantifying impurities.

Experimental Protocol: GC-MS with Derivatization

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent like pyridine or acetonitrile.

    • Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes to ensure complete derivatization.[1]

    • Cool the sample to room temperature before injection.

    • Prepare calibration standards in the same manner.

  • Instrumentation and Conditions:

    • System: Agilent 7890B GC with 5977A MSD or equivalent.

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]

    • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 270 °C.

    • Injection Volume: 1 µL.

    • Injection Mode: Split (e.g., 20:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at 20 °C/min.

      • Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Scan (m/z 40-500) for identification and Selected Ion Monitoring (SIM) for quantification using a characteristic ion of the derivatized analyte.

  • Data Analysis:

    • Identify the derivatized analyte peak by its retention time and mass spectrum.

    • For quantification, create a calibration curve by plotting the peak area of a specific ion (from SIM mode) against the concentration of the prepared standards.

    • Calculate the concentration of the analyte in the sample from the calibration curve.

Workflow for GC-MS Analysis

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Pyridine/Acetonitrile weigh->dissolve derivatize Add Silylating Agent (e.g., BSTFA) & Heat dissolve->derivatize inject Inject into GC System derivatize->inject separate Separation on HP-5MS Column inject->separate detect MS Detection (EI, SIM/Scan) separate->detect integrate Integrate Ion Chromatogram detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for GC-MS quantification.

Method 3: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Application Note: LC-MS/MS is the benchmark for high-sensitivity and high-selectivity quantification, especially for samples in complex matrices like biological fluids. This method does not require derivatization and offers a very low limit of quantification (LOQ).[4] Analysis is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion of the analyte is selected and fragmented, and a resulting characteristic product ion is monitored. This provides exceptional specificity and reduces background interference.[5]

Experimental Protocol: LC-MS/MS

  • Sample Preparation:

    • Prepare stock and working solutions as described in the HPLC-UV method, using HPLC-grade solvents.

    • If analyzing from a biological matrix (e.g., plasma), a sample cleanup step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) is required.

    • Prepare calibration standards in the same matrix as the sample to account for matrix effects.

  • Instrumentation and Conditions:

    • LC System: Waters ACQUITY UPLC H-Class or equivalent.

    • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

    • Column: ACQUITY UPLC BEH C18 (or equivalent), 2.1 mm x 50 mm, 1.7 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Elution:

      • Start at 5% B.

      • Ramp to 95% B over 3 minutes.

      • Hold at 95% B for 1 minute.

      • Return to 5% B and re-equilibrate for 1 minute.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Ion Spray Voltage: +5500 V.

    • Source Temperature: 550 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The specific precursor → product ion transition (e.g., [M+H]+ → fragment) must be determined by infusing a standard solution of this compound and optimizing collision energy and other MS parameters.

  • Data Analysis:

    • Quantification is performed using specialized software (e.g., MassHunter, Analyst).

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to an internal standard (if used) versus concentration.

    • The analyte concentration is determined from the regression of this curve.

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve cleanup Matrix Cleanup (if needed, e.g., SPE) dissolve->cleanup filter Filter (0.22 µm) cleanup->filter inject Inject into UPLC System filter->inject separate Gradient Separation on C18 Column inject->separate detect MS/MS Detection (ESI+, MRM) separate->detect integrate Integrate MRM Transition detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Experimental workflow for LC-MS/MS quantification.

Summary of Quantitative Data

The following table summarizes the typical performance characteristics expected from the described analytical methods. These values are representative and must be established through formal method validation for the specific application.[6]

ParameterHPLC-UVGC-MSLC-MS/MS
Linearity Range 1 - 200 µg/mL0.1 - 50 µg/mL0.1 - 500 ng/mL
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL~0.03 ng/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 98 - 102%97 - 103%98 - 102%
Precision (% RSD) < 2.0%< 5.0%< 5.0%
Specificity ModerateHighVery High
Derivatization Required NoYesNo

References

Application Notes and Protocols for the Analysis of Adamantane Compounds by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane and its derivatives are a unique class of compounds characterized by a rigid, cage-like hydrocarbon structure. This distinctive three-dimensional framework imparts desirable lipophilic and metabolic stability properties, leading to their widespread use in pharmaceuticals, including antiviral (e.g., Amantadine, Rimantadine) and neuroprotective (e.g., Memantine) agents. Accurate and robust analytical methods are crucial for the quantification of these compounds in various matrices for pharmacokinetic studies, therapeutic drug monitoring, and quality control.

This document provides detailed application notes and protocols for the analysis of adamantane compounds using two powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques often depends on the analyte's physicochemical properties, the sample matrix, and the specific analytical requirements.

Decision Logic: Choosing Between HPLC and GC-MS

The selection of the appropriate analytical technique is a critical first step. The following decision tree illustrates the logical process for choosing between HPLC and GC-MS for adamantane compound analysis.

G Decision Tree for Adamantane Analysis start Start: Adamantane Compound Analysis volatile Is the compound volatile & thermally stable? start->volatile derivatization_gc Can it be made volatile through derivatization? volatile->derivatization_gc No gcms Use GC-MS volatile->gcms Yes hplc Use HPLC derivatization_gc->hplc No derivatization_gc->gcms Yes chromophore Does the compound have a chromophore? hplc->chromophore derivatization_hplc Can a chromophore be added via derivatization? chromophore->derivatization_hplc No hplc_uv HPLC with UV/PDA Detector chromophore->hplc_uv Yes derivatization_hplc->hplc_uv Yes hplc_other HPLC with alternative detector (e.g., RI, ELSD, MS) derivatization_hplc->hplc_other No complex_matrix Is the sample matrix complex (e.g., plasma, tissue)? hplc_uv->complex_matrix hplc_other->complex_matrix lcmsms LC-MS/MS is preferred for sensitivity and selectivity complex_matrix->lcmsms Yes

Choosing the right analytical technique.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of a wide range of adamantane derivatives, particularly those that are non-volatile or thermally labile. A key consideration for HPLC analysis of many adamantane compounds is the lack of a significant chromophore, which necessitates either the use of alternative detection methods (e.g., Refractive Index, Mass Spectrometry) or pre- or post-column derivatization to introduce a UV-active or fluorescent tag.

HPLC Experimental Workflow

The general workflow for HPLC analysis of adamantane compounds is depicted below.

HPLC_Workflow HPLC Experimental Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Weigh and dissolve sample in appropriate solvent dilution Dilute to working concentration sample_prep->dilution filtration Filter through 0.45 µm syringe filter dilution->filtration derivatization Derivatization (if required) filtration->derivatization hplc_injection Inject sample into HPLC system filtration->hplc_injection derivatization->hplc_injection separation Separation on a suitable C18 or other column hplc_injection->separation detection Detection (UV/PDA, FLD, RI, MS) separation->detection integration Integrate peak areas detection->integration quantification Quantify using calibration curve integration->quantification

A typical workflow for HPLC analysis.
HPLC Application Notes and Protocols

1. Analysis of Amantadine Hydrochloride with Pre-column Derivatization

Amantadine lacks a chromophore, making derivatization necessary for UV detection.[1] (2-Napthoxy) Acetyl chloride can be used as a derivatizing agent to yield a product with strong UV absorbance.[2]

  • Sample Preparation:

    • Prepare a stock solution of Amantadine Hydrochloride in water.

    • Create a series of calibration standards by diluting the stock solution.

  • Derivatization Protocol:

    • To an aliquot of the amantadine solution, add a solution of (2-Napthoxy) Acetyl chloride in a suitable solvent.

    • Add a catalyst, such as triethylamine, and allow the reaction to proceed for a specified time (e.g., 5 minutes).[2]

    • Add methanol to quench the reaction.[2]

  • HPLC Conditions:

    • Column: Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[2]

    • Mobile Phase: 0.02 M ammonium acetate buffer and methanol (12:88 v/v)[2]

    • Flow Rate: 1.5 mL/min[2]

    • Detection: UV at 226 nm[2]

    • Column Temperature: 40°C[2]

    • Injection Volume: 20 µL[2]

2. Analysis of Memantine Hydrochloride without Derivatization

Memantine can be analyzed directly using an HPLC system equipped with a Refractive Index (RI) detector, which does not require the analyte to have a chromophore.[3]

  • Sample Preparation:

    • Prepare a stock solution of Memantine Hydrochloride in water.[3]

    • For tablet analysis, grind tablets, dissolve in water, sonicate, and filter through a 0.45 µm filter.[3]

  • HPLC Conditions:

    • Column: Reversed-phase column (e.g., X-Bridge)[3]

    • Mobile Phase: Methanol, water, and triethylamine (64:36:0.1 v/v/v)[3]

    • Flow Rate: 1.0 mL/min[3]

    • Detection: Refractive Index (RI)[3]

    • Injection Volume: 50 µL[3]

Quantitative Data Summary for HPLC Methods
CompoundDerivatizing AgentMatrixLinearity Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)Reference
Amantadine HCl(2-Napthoxy) Acetyl chlorideTablets28 - 1710.230.69[2]
Amantadine HClPhenyl isothiocyanate (PITC)Bulk & Dosage Forms10 - 50--[1]
Amantadine HClPhenyl isothiocyanate (PITC)Bulk & Tablets-0.10.5[1]
Memantineo-phthaldialdehyde (OPA)Human Plasma0.002 - 0.08-0.002[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and semi-volatile adamantane compounds. Its high separation efficiency combined with the definitive identification capabilities of mass spectrometry makes it ideal for purity analysis and impurity identification. For adamantane derivatives containing polar functional groups (e.g., -OH, -NH2, -COOH), derivatization is often necessary to increase volatility and thermal stability.[5]

GC-MS Experimental Workflow

The workflow for GC-MS analysis, including a potential derivatization step, is outlined below.

GCMS_Workflow GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample_prep Weigh and dissolve sample in a volatile solvent dilution Dilute to working concentration sample_prep->dilution derivatization Derivatization (if required) dilution->derivatization gc_injection Inject sample into GC system dilution->gc_injection derivatization->gc_injection separation Separation on a suitable capillary column (e.g., HP-5MS) gc_injection->separation ms_detection Mass Spectrometry Detection (EI, 70 eV) separation->ms_detection integration Integrate total ion chromatogram (TIC) ms_detection->integration identification Identify components by comparing mass spectra to libraries integration->identification quantification Quantify using internal standard identification->quantification

A typical workflow for GC-MS analysis.
GC-MS Application Notes and Protocols

1. Analysis of Adamantanone

Adamantanone is a volatile ketone and can be analyzed directly by GC-MS without derivatization.[6]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the adamantanone sample.[6]

    • Dissolve the sample in 10 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 1 mg/mL.[6]

    • Dilute the stock solution to a working concentration of approximately 100 µg/mL.[6]

    • Filter the final solution through a 0.45 µm syringe filter before injection.[6]

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness[6]

    • Carrier Gas: Helium, constant flow at 1.0 mL/min[6]

    • Inlet Temperature: 250°C[6]

    • Injection Volume: 1 µL (Split mode, e.g., 50:1)[6]

    • Oven Program: Initial temperature 70°C, hold for 2 minutes; ramp to 280°C at 10°C/min, hold for 5 minutes.[6]

    • MS Transfer Line: 280°C

    • Ion Source: 230°C

    • Ionization: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

2. Analysis of 1,3-Bis(4-hydroxyphenyl)adamantane with Derivatization

Due to the polar hydroxyl groups, this compound requires derivatization to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique.

  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.[7]

    • Add 1 mL of a suitable solvent such as pyridine or acetonitrile.[7]

    • Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

    • Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.[7]

    • Cool the sample to room temperature before injection into the GC-MS system.[7]

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Inlet Temperature: 280°C

    • Injection Volume: 1 µL (Split mode, e.g., 20:1)

    • Oven Program: Initial temperature 150°C, hold for 2 minutes; ramp to 300°C at 15°C/min, hold for 10 minutes.

    • MS Parameters: Similar to the adamantanone method.

Quantitative Data Summary for GC-MS Methods
CompoundDerivatizationMatrixRetention Time (min)Key Mass Fragments (m/z)Reference
AdamantaneNoneCrude Oil-136, 135, 93, 79[8]
MemantineNoneDrug Product-(Data available in literature)[9]
AdamantanoneNoneBulk Drug~8.5150, 135, 107, 91, 79[6]
Halogenated AdamantanesNoneSynthesizedVariesVaries[10]

Conclusion

Both HPLC and GC-MS are highly capable techniques for the analysis of adamantane compounds. HPLC is generally the preferred method for non-volatile and thermally unstable derivatives, offering robust quantification, especially when coupled with mass spectrometry for complex matrices. GC-MS provides excellent separation and definitive identification for volatile compounds or those that can be readily derivatized. The choice of method should be guided by the analyte's properties, the analytical objective, and the available instrumentation. The protocols and data presented here offer a solid foundation for developing and validating robust analytical methods for this important class of molecules.

References

The Pivotal Role of 3-Hydroxyadamantane Derivatives in the Synthesis of DPP-4 Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 3-hydroxyadamantane moieties in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the management of type 2 diabetes. The focus is on the synthesis of key intermediates for two prominent DPP-4 inhibitors: Vildagliptin and Saxagliptin. While the direct use of 3-Hydroxyadamantane-1-carbonitrile is not extensively documented in readily available literature, this document details the synthesis of crucial 3-hydroxyadamantane intermediates from closely related and commercially viable starting materials.

Introduction to DPP-4 Inhibition

Dipeptidyl peptidase-4 (DPP-4) is an enzyme that plays a critical role in glucose metabolism by inactivating incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released in response to food intake and stimulate insulin secretion while suppressing glucagon release, thereby lowering blood glucose levels.[3][4] By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced glycemic control in patients with type 2 diabetes.[5]

The adamantane scaffold, a rigid and lipophilic tricyclic alkane, has been successfully incorporated into the structure of several DPP-4 inhibitors to enhance their potency and pharmacokinetic properties. The 3-hydroxy substituent on the adamantane ring is a key feature for the interaction with the DPP-4 enzyme.

Synthesis of Key 3-Hydroxyadamantane Intermediates

The synthesis of Vildagliptin and Saxagliptin relies on the preparation of specific 3-hydroxyadamantane-containing building blocks. The following sections provide detailed protocols for the synthesis of these key intermediates.

Synthesis of 3-Amino-1-Adamantane Alcohol (Vildagliptin Intermediate)

3-Amino-1-adamantane alcohol is a crucial intermediate in the synthesis of Vildagliptin. A common and efficient method for its preparation starts from amantadine hydrochloride.[6][7][8]

Experimental Protocol: Synthesis of 3-Amino-1-Adamantane Alcohol from Amantadine Hydrochloride

This protocol involves the nitration of amantadine followed by hydroxylation.

  • Step 1: Nitration of Amantadine

    • In a reaction vessel equipped with a stirrer and a cooling system, add amantadine hydrochloride to concentrated sulfuric acid at a controlled temperature of 10-30°C.

    • Slowly add a mixed acid (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the reaction mixture while maintaining the temperature.

    • After the addition is complete, continue stirring the reaction mixture for a specified time to ensure complete nitration.

    • Quench the reaction by carefully adding the reaction mixture to ice water.

  • Step 2: Hydroxylation

    • To the resulting aqueous solution from Step 1, add a strong base (e.g., potassium hydroxide) to raise the pH to 10-12, inducing the hydroxylation reaction.[4]

    • Control the temperature during the addition of the base to below 80°C.

    • After stirring for approximately 30 minutes, the product, 3-amino-1-adamantane alcohol, will precipitate.

    • Isolate the solid product by filtration.

  • Step 3: Purification

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield a white solid.[4]

    • Alternatively, the crude product can be dissolved in ethanol and treated with hydrochloric acid to form the hydrochloride salt, which is then filtered and washed.[9]

Quantitative Data:

Starting MaterialKey ReagentsProductReported YieldReference
Amantadine HydrochlorideH₂SO₄, HNO₃, KOH3-Amino-1-Adamantane Alcohol~95%[8][10]
Amantadine HydrochlorideNitrating agent, Solid base3-Amino-1-Adamantane Alcohol75%[4]
Synthesis of (S)-N-Boc-3-hydroxyadamantylglycine (Saxagliptin Intermediate)

(S)-N-Boc-3-hydroxyadamantylglycine is a key chiral intermediate for the synthesis of Saxagliptin.[2][3] A common synthetic route starts from 1-adamantanecarboxylic acid.[1][2][3]

Experimental Protocol: Synthesis of Racemic N-Boc-3-hydroxyadamantylglycine

This multi-step synthesis involves the formation of an oxoacetic acid derivative followed by oximation, reduction, and protection.

  • Step 1: Synthesis of 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid

    • Treat 1-adamantanecarboxylic acid with a mixture of sulfuric acid and nitric acid to introduce a hydroxyl group at the 3-position, yielding 3-hydroxy-1-adamantanecarboxylic acid.[1]

    • Convert the carboxylic acid to the corresponding acyl chloride using a chlorinating agent (e.g., SOCl₂).

    • React the acyl chloride with sodium diethyl malonate, followed by hydrolysis and decarboxylation to yield 3-hydroxy-1-acetyladamantane.[1]

    • Oxidize 3-hydroxy-1-acetyladamantane using an oxidizing agent like potassium permanganate (KMnO₄) to obtain 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid.[1]

  • Step 2: Oximation, Reduction, and Boc-Protection

    • React the 2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid with hydroxylamine to form the corresponding oxime.[1]

    • Reduce the oxime to the amino acid, N-Boc-3-hydroxyadamantylglycine, using a suitable reducing agent.

    • Protect the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) to yield the racemic N-Boc-3-hydroxyadamantylglycine.[1]

Experimental Protocol: Chiral Resolution of N-Boc-3-hydroxyadamantylglycine

The racemic mixture of N-Boc-3-hydroxyadamantylglycine must be resolved to obtain the desired (S)-enantiomer for the synthesis of Saxagliptin.

  • Treat the racemic N-Boc-3-hydroxyadamantylglycine with a chiral resolving agent, such as quinidine, to form diastereomeric salts.[1]

  • Separate the diastereomeric salts based on their differential solubility through fractional crystallization.

  • Acidify the salt of the desired diastereomer to liberate the enantiomerically pure (S)-N-Boc-3-hydroxyadamantylglycine.

  • The undesired (R)-enantiomer can be racemized and recycled to improve the overall process efficiency.[1]

Quantitative Data:

Starting MaterialKey IntermediateProductOverall Yield (racemic)Reference
1-Adamantanecarboxylic Acid2-(3-hydroxy-1-adamantyl)-2-oxoacetic acidN-Boc-3-hydroxyadamantylglycine38% (over 6 steps)[3]
1-Adamantanecarboxylic Acid2-(3-hydroxy-1-adamantyl)-2-oxoacetic acid(S)-N-Boc-3-hydroxyadamantylglycineNot explicitly stated for resolved product[1][2]

Final Assembly of DPP-4 Inhibitors

The synthesized 3-hydroxyadamantane intermediates are then coupled with the other key fragments to yield the final DPP-4 inhibitors.

  • Vildagliptin Synthesis: 3-Amino-1-adamantane alcohol is reacted with a suitable activated pyrrolidine-2-carbonitrile derivative.

  • Saxagliptin Synthesis: (S)-N-Boc-3-hydroxyadamantylglycine is coupled with (1S,3S,5S)-2-azabicyclo[3.1.0]hexane-3-carbonitrile, followed by deprotection of the Boc group.

Visualizing the DPP-4 Signaling Pathway and Synthetic Workflows

DPP-4 Signaling Pathway and Inhibition

The following diagram illustrates the mechanism of action of DPP-4 and its inhibition.

DPP4_Signaling_Pathway cluster_gut Gut cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake Incretins Active Incretins (GLP-1, GIP) Food->Incretins stimulates release Insulin Insulin Secretion Incretins->Insulin stimulates Glucagon Glucagon Secretion Incretins->Glucagon inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 substrate for Glucose Uptake Glucose Uptake Insulin->Glucose Uptake promotes Glucose Production Glucose Production Glucagon->Glucose Production promotes Inactive_Incretins Inactive Incretins DPP4->Inactive_Incretins inactivates DPP4_Inhibitor DPP-4 Inhibitor (e.g., Vildagliptin, Saxagliptin) DPP4_Inhibitor->DPP4 inhibits

Caption: DPP-4 enzyme action and the mechanism of its inhibition.

General Synthetic Workflow for Adamantane-Based DPP-4 Inhibitors

This diagram outlines the general synthetic strategy for producing DPP-4 inhibitors using 3-hydroxyadamantane intermediates.

Synthetic_Workflow Start Adamantane Derivative (e.g., Amantadine HCl or 1-Adamantanecarboxylic Acid) Intermediate Key 3-Hydroxyadamantane Intermediate Start->Intermediate Multi-step Synthesis Coupling Coupling Reaction Intermediate->Coupling Other_Fragment Other Key Fragment (e.g., Pyrrolidine derivative) Other_Fragment->Coupling Protected_Drug Protected DPP-4 Inhibitor Coupling->Protected_Drug Deprotection Deprotection (if necessary) Protected_Drug->Deprotection Final_Drug Final DPP-4 Inhibitor (Vildagliptin or Saxagliptin) Protected_Drug->Final_Drug Directly if no protection used Deprotection->Final_Drug

Caption: General workflow for synthesizing adamantane-based DPP-4 inhibitors.

Conclusion

The 3-hydroxyadamantane moiety is a critical pharmacophore in the design of potent and effective DPP-4 inhibitors. The synthetic routes to key intermediates, such as 3-amino-1-adamantane alcohol and (S)-N-Boc-3-hydroxyadamantylglycine, are well-established, starting from readily available adamantane derivatives. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the field of drug development, facilitating the synthesis and optimization of this important class of antidiabetic agents. Further research into more direct synthetic pathways, potentially utilizing this compound, could lead to even more efficient and cost-effective manufacturing processes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxyadamantane-1-carbonitrile synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process from 3-Hydroxyadamantane-1-carboxylic acid: (1) formation of 3-Hydroxyadamantane-1-carboxamide, and (2) dehydration of the amide to the target nitrile.

Problem 1: Low Yield in Amide Formation from 3-Hydroxyadamantane-1-carboxylic acid

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Steric Hindrance: The bulky adamantane cage can impede the approach of reagents to the carboxylic acid group.1. Choice of Activating Agent: Use smaller, highly reactive activating agents. Thionyl chloride (SOCl₂) or oxalyl chloride are often effective for forming the acyl chloride in situ. 2. Coupling Reagents: Employ coupling reagents known to be effective for hindered acids, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic anhydride). 3. Reaction Conditions: Increase reaction temperature and/or time to overcome the activation energy barrier. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
Side Reactions involving the Hydroxyl Group: The hydroxyl group can react with the activating agent.1. Use of a Base: When using acyl chloride methods, ensure an appropriate base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated, which can catalyze side reactions. 2. Protecting Group: Consider protecting the hydroxyl group as a silyl ether (e.g., TBDMS) or an acetate ester. The protecting group must be stable to the amidation conditions and easily removable.
Incomplete Reaction: The reaction may not have gone to completion.1. Reagent Stoichiometry: Use a slight excess of the activating agent and the amine source (e.g., ammonia or an ammonium salt). 2. Reaction Monitoring: Closely monitor the disappearance of the starting carboxylic acid using an appropriate analytical technique.
Difficult Purification: The product amide may be difficult to separate from starting material or byproducts.1. Extraction: Utilize differences in acidity. The starting carboxylic acid can be removed by washing the organic layer with a mild aqueous base (e.g., NaHCO₃ solution). 2. Crystallization: Adamantane derivatives are often crystalline. Attempt recrystallization from a suitable solvent system to purify the amide.
Problem 2: Low Yield in Dehydration of 3-Hydroxyadamantane-1-carboxamide to Nitrile

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Ineffective Dehydrating Agent: The chosen reagent may not be potent enough for the sterically hindered amide.1. Reagent Selection: Use powerful dehydrating agents such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂). Trifluoroacetic anhydride (TFAA) can also be effective under milder conditions. 2. Reaction Conditions: Heating is often required. Optimize the temperature and reaction time. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
Side Reactions involving the Hydroxyl Group: The dehydrating agent may react with the hydroxyl group.1. Chemoselective Reagents: Investigate milder, more chemoselective dehydrating agents. Some modern reagents are designed to be more tolerant of other functional groups. 2. Protecting Group: If side reactions are significant, protecting the hydroxyl group is a reliable strategy. The choice of protecting group will depend on its stability to the dehydration conditions.
Product Decomposition: The product nitrile may be unstable under the reaction conditions.1. Milder Conditions: Explore milder dehydration methods. For example, using Burgess reagent or cyanuric chloride/DMF. 2. Work-up Procedure: Ensure the work-up procedure is performed promptly and under conditions that do not promote hydrolysis of the nitrile (e.g., avoid strong acids or bases if the product is sensitive).
Incomplete Reaction: The dehydration may not have reached completion.1. Reagent Stoichiometry: Use a sufficient excess of the dehydrating agent. 2. Reaction Monitoring: Track the conversion of the amide to the nitrile by TLC, GC-MS, or LC-MS.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting material for the synthesis of this compound?

A common and practical starting material is 1-Adamantane carboxylic acid. This can be hydroxylated at the 3-position using a mixed acid oxidant (e.g., nitric acid and sulfuric acid) to yield 3-Hydroxyadamantane-1-carboxylic acid. A reported yield for this hydroxylation is around 77%.[1]

Q2: Which methods are recommended for the conversion of 3-Hydroxyadamantane-1-carboxylic acid to the corresponding amide?

Due to the steric hindrance of the adamantane cage, direct amidation can be challenging. A reliable method is to first convert the carboxylic acid to a more reactive species.

  • Via Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride, followed by the addition of ammonia (aqueous or gaseous) or an ammonium salt.

  • Using Coupling Reagents: Employing modern peptide coupling reagents like HATU or T3P® can facilitate the direct condensation of the carboxylic acid with an ammonia source.

Q3: What are the most common dehydrating agents for converting 3-Hydroxyadamantane-1-carboxamide to the nitrile?

Powerful dehydrating agents are typically required. Common choices include:

  • Phosphorus pentoxide (P₂O₅)

  • Phosphorus oxychloride (POCl₃)

  • Thionyl chloride (SOCl₂)

  • Trifluoroacetic anhydride (TFAA)

The choice of reagent may need to be optimized to balance reactivity with the potential for side reactions involving the hydroxyl group.

Q4: Do I need to protect the hydroxyl group?

The necessity of a protecting group for the hydroxyl function depends on the chosen reagents for amide formation and dehydration.

  • Amide Formation: If using harsh conditions or highly reactive acylating agents, protection may be beneficial to prevent O-acylation.

  • Dehydration: Strong dehydrating agents like POCl₃ or SOCl₂ can potentially react with the hydroxyl group. If significant byproduct formation is observed, protecting the alcohol as a silyl ether or another stable group is advisable.

Q5: What are some common side reactions to be aware of?

  • During Amide Formation: O-acylation of the hydroxyl group if it is not protected.

  • During Dehydration: Reaction of the dehydrating agent with the hydroxyl group, potentially leading to chlorinated or phosphorylated byproducts. Under harsh acidic conditions, rearrangement of the adamantane skeleton is a possibility, though less likely with the hydroxyl group at a bridgehead position.

  • During Work-up: Hydrolysis of the nitrile back to the amide or carboxylic acid if exposed to strong acidic or basic conditions for prolonged periods.

Q6: What are effective purification techniques for these adamantane derivatives?

Adamantane derivatives are often crystalline solids, making recrystallization a powerful purification method. Column chromatography on silica gel can also be effective, but the polarity of the solvent system will need to be adjusted based on the functional groups present. For the highly polar this compound, a more polar eluent system will be required.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical ConditionsAdvantagesDisadvantages
P₂O₅ Neat, heatPowerful, high-yieldingHeterogeneous, can be difficult to work with
POCl₃ Reflux in solvent (e.g., CH₃CN) or neatPowerful, homogeneousCorrosive, can react with other functional groups
SOCl₂ Reflux in solvent (e.g., Toluene) or neatPowerful, volatile byproductsCorrosive, generates HCl, can react with alcohols
TFAA With a base (e.g., Pyridine, Et₃N) at 0°C to RTMilder conditionsCan cause trifluoroacetylation of alcohols/amines

Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxyadamantane-1-carboxamide

  • Acyl Chloride Formation: To a solution of 3-Hydroxyadamantane-1-carboxylic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere, add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature until the evolution of gas ceases and the starting material is consumed (monitor by TLC).

  • Remove the solvent and excess reagent under reduced pressure.

  • Amidation: Dissolve the crude acyl chloride in an anhydrous solvent (e.g., THF or dioxane) and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a solution of aqueous ammonium hydroxide dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Dehydration of 3-Hydroxyadamantane-1-carboxamide to this compound

  • To a flask containing 3-Hydroxyadamantane-1-carboxamide (1.0 eq), add phosphorus oxychloride (POCl₃, 3.0 eq) at 0 °C under an inert atmosphere.

  • Slowly warm the mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or GC-MS).

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) until pH 7-8.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration Carboxylic_Acid 3-Hydroxyadamantane- 1-carboxylic acid Amide 3-Hydroxyadamantane- 1-carboxamide Carboxylic_Acid->Amide 1. SOCl₂ or (COCl)₂ 2. NH₃ or NH₄OH Nitrile 3-Hydroxyadamantane- 1-carbonitrile Amide->Nitrile P₂O₅ or POCl₃ (Heat)

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield? Step Which Step? Start->Step Amide_Formation Amide Formation Step->Amide_Formation Step 1 Dehydration Dehydration Step->Dehydration Step 2 Check_Sterics Address Steric Hindrance? (Stronger/Smaller Reagents) Amide_Formation->Check_Sterics Check_Dehydrating_Agent Change Dehydrating Agent? (e.g., P₂O₅, POCl₃) Dehydration->Check_Dehydrating_Agent Protect_OH Protect Hydroxyl Group? Check_Sterics->Protect_OH Yes_Protect Use Protecting Group (e.g., TBDMS) Protect_OH->Yes_Protect Yes No_Protect Optimize Conditions (Temperature, Time) Protect_OH->No_Protect No Optimize_Dehydration Optimize Dehydration Conditions (Temp, Time) Protect_OH->Optimize_Dehydration No Check_Dehydrating_Agent->Protect_OH

Caption: Troubleshooting decision tree for yield improvement.

References

Technical Support Center: Synthesis of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of adamantane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our goal is to help you minimize side reactions and maximize the yield and purity of your target adamantane derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the bromination of adamantane?

A1: During the bromination of adamantane, the primary side reactions include the formation of polybrominated adamantanes (e.g., 1,3-dibromoadamantane, 1,3,5-tribromoadamantane) and, under certain conditions, the formation of 1-nitroadamantane or the hydrolysis of the desired 1-bromoadamantane to adamantan-1-ol. The degree of bromination is highly dependent on the reaction conditions, particularly the presence and type of catalyst.

Q2: How can I control the degree of bromination to selectively obtain mono-, di-, or poly-brominated adamantane?

A2: Selective bromination can be achieved by carefully controlling the reaction conditions. For monobromination, reacting adamantane with liquid bromine without a catalyst is effective.[1] To achieve higher degrees of substitution, a Lewis acid catalyst such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃) is necessary to increase the electrophilicity of bromine.[1] The choice of catalyst and the stoichiometry of the reactants are crucial for directing the reaction towards the desired product.

Q3: What causes polyalkylation during the Friedel-Crafts alkylation of aromatic compounds with adamantane derivatives, and how can it be prevented?

A3: Polyalkylation occurs because the introduction of an alkyl group, such as the adamantyl group, activates the aromatic ring, making the mono-alkylated product more reactive than the starting material.[2] This leads to subsequent alkylation reactions. To minimize polyalkylation, a large excess of the aromatic substrate can be used to statistically favor the reaction with the starting material.[2] Alternatively, performing a Friedel-Crafts acylation followed by a reduction of the acyl group to an alkyl group is a highly effective strategy, as the acyl group is deactivating and prevents further substitution.[2]

Q4: Can carbocation rearrangements occur during the Friedel-Crafts alkylation with adamantane derivatives?

A4: Yes, carbocation rearrangements are a known limitation of Friedel-Crafts alkylation, especially when using alkyl halides that can form less stable carbocations.[3] While the tertiary 1-adamantyl carbocation is relatively stable, the possibility of rearrangement should be considered, particularly with substituted adamantane precursors or under harsh reaction conditions. Using milder Lewis acids, such as indium(III) bromide (InBr₃), can help minimize side reactions, including potential rearrangements.[4]

Troubleshooting Guides

Issue 1: Low Yield of 1-Bromoadamantane in Bromination Reaction
  • Possible Cause 1: Incomplete Reaction.

    • Solution: Ensure the reaction has proceeded for a sufficient amount of time and at the appropriate temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Possible Cause 2: Hydrolysis of the Product.

    • Solution: Ensure anhydrous (dry) conditions throughout the reaction and work-up. The presence of water can lead to the hydrolysis of 1-bromoadamantane to adamantan-1-ol.

  • Possible Cause 3: Loss of Product During Work-up.

    • Solution: After quenching the excess bromine with a reducing agent like sodium bisulfite, ensure complete extraction of the product from the aqueous layer. Recrystallization from a suitable solvent like methanol can help in purifying and isolating the final product.[1]

Issue 2: Formation of a Mixture of Mono- and Poly-alkylated Products in Friedel-Crafts Alkylation
  • Possible Cause 1: High Reactivity of the Mono-alkylated Product.

    • Solution: As the initially formed adamantylated aromatic compound is more reactive than the starting arene, it can undergo further alkylation. To circumvent this, use a large excess of the aromatic substrate (e.g., 5-10 equivalents). This increases the probability of the adamantyl carbocation reacting with the unreacted starting material.

  • Possible Cause 2: Reaction Conditions are too Harsh.

    • Solution: Lowering the reaction temperature can help to control the rate of the second alkylation. Employing a milder Lewis acid catalyst, such as InBr₃ instead of AlCl₃, can also improve selectivity for the mono-alkylated product.[4]

Issue 3: Unexpected Isomers Formed in Friedel-Crafts Alkylation
  • Possible Cause 1: Carbocation Rearrangement.

    • Solution: The intermediate carbocation may rearrange to a more stable form before attacking the aromatic ring.[3] To avoid this, consider using a precursor that directly forms the desired stable carbocation. Alternatively, Friedel-Crafts acylation followed by reduction of the ketone is a reliable method to install a specific alkyl group without rearrangement.

Data Presentation

Table 1: Reaction Conditions for Selective Bromination of Adamantane

Target ProductBrominating AgentCatalystSolventTemperature (°C)Reaction Time (h)Approximate Yield (%)
1-BromoadamantaneLiquid BromineNoneNeat85-1109~93
1,3-DibromoadamantaneLiquid BromineIron powderNeatReflux1High
1,3,5-TribromoadamantaneLiquid BromineIron powderNeatReflux24High
1,3,5,7-TetrabromoadamantaneLiquid BromineAlCl₃NeatReflux24High

Data compiled from various sources, including BenchChem technical documents.[1]

Table 2: Indium-Catalyzed Friedel-Crafts Alkylation of Arenes with 1-Bromoadamantane

Aromatic SubstrateCatalyst (mol%)ProductYield (%)
BenzeneInBr₃ (5)1-Adamantylbenzene91
TolueneInBr₃ (5)1-Adamantyl-4-methylbenzene95
AnisoleInBr₃ (5)1-Adamantyl-4-methoxybenzene98
FluorobenzeneInCl₃ (5)1-Adamantyl-4-fluorobenzene85

Data sourced from a study on indium-catalyzed Friedel-Crafts alkylation.[4]

Experimental Protocols

Protocol 1: Synthesis of 1-Bromoadamantane
  • In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 30 g).

  • Carefully add liquid bromine (e.g., 24 mL) to the flask in a well-ventilated fume hood.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, carefully quench the excess bromine by slowly adding a saturated aqueous solution of a reducing agent (e.g., sodium bisulfite or sodium sulfite) until the bromine color disappears.

  • Filter the solid product, wash it with water until the filtrate is neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.[1]

Protocol 2: Friedel-Crafts Alkylation of an Aromatic Substrate with 1-Bromoadamantane using an Indium Catalyst
  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate. If the substrate is a solid, dissolve it in a minimal amount of anhydrous dichloromethane.

  • Add 1-bromoadamantane (1.0 equivalent) to the flask.

  • Add the indium catalyst (InBr₃ or InCl₃, 5 mol%) to the reaction mixture.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from a few hours to 24 hours.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure adamantylated arene.[4]

Visualizations

troubleshooting_workflow start Problem: Low Yield or Mixture of Products check_reaction Check Reaction Conditions start->check_reaction check_purity Verify Starting Material Purity start->check_purity analyze_products Analyze Product Mixture (GC-MS, NMR) start->analyze_products incomplete Incomplete Reaction check_reaction->incomplete Starting Material Remains? polyalkylation Polyalkylation Detected analyze_products->polyalkylation Multiple Alkyl Groups? rearrangement Rearranged Isomers Detected analyze_products->rearrangement Unexpected Isomers? solution_poly Increase Arene Excess or Use Acylation/Reduction polyalkylation->solution_poly solution_rearrange Use Milder Catalyst or Acylation/Reduction rearrangement->solution_rearrange solution_incomplete Increase Reaction Time/ Temperature incomplete->solution_incomplete end Optimized Synthesis solution_poly->end solution_rearrange->end solution_incomplete->end

Caption: Troubleshooting workflow for adamantane synthesis.

friedel_crafts_pathway cluster_products Reaction Pathways Arene Aromatic Substrate (Arene) MonoAlk Mono-alkylated Product Arene->MonoAlk + Ad+ AdX Adamantyl Halide (Ad-X) Carbocation Adamantyl Carbocation (Ad+) AdX->Carbocation + Lewis Acid LewisAcid Lewis Acid (e.g., AlCl3) PolyAlk Poly-alkylated Product MonoAlk->PolyAlk + Ad+ (Faster Reaction)

Caption: Pathways in Friedel-Crafts Adamantylation.

References

Technical Support Center: Purification of Polar Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the unique challenges associated with the purification of polar adamantane compounds.

Frequently Asked Questions (FAQs)

Q1: Why are polar adamantane compounds difficult to purify?

The purification of polar adamantane derivatives is challenging due to their unique physicochemical properties. The rigid, lipophilic adamantane cage combined with one or more polar functional groups (e.g., -OH, -NH2, -COOH) results in amphiphilic character.[1] This can lead to issues such as poor solubility in common chromatography solvents, strong interactions with stationary phases, and difficulties in crystallization.

Q2: What are the most common impurities in polar adamantane compounds?

Common impurities can include starting materials, reagents from the synthesis, by-products with incomplete or over-functionalization, and diastereomers if chiral centers are present. For example, in the synthesis of hydroxylated adamantanes, diols or other poly-hydroxylated derivatives can form as by-products.[2]

Q3: How do I choose between recrystallization and chromatography for purification?

The choice depends on the nature and amount of the compound and its impurities. Recrystallization is often preferred for large quantities of material when a suitable solvent is found and can yield very high purity.[3] Chromatography, particularly HPLC, is highly effective for separating complex mixtures, isomers, and for achieving high purity on a smaller scale.[4][5]

Q4: My polar adamantane compound is "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can be caused by the solution being too concentrated, cooling too rapidly, or the presence of impurities.[6] To address this, try using a more dilute solution, slowing down the cooling process, or selecting a different solvent system.[6]

Q5: I'm observing significant peak tailing when analyzing my aminoadamantane compound by HPLC. What is the cause and how can I fix it?

Peak tailing for basic compounds like aminoadamantanes is often due to strong interactions with acidic silanol groups on the silica-based stationary phase.[7][8] To mitigate this, you can:

  • Lower the mobile phase pH: This protonates the silanol groups, reducing their interaction with the basic analyte.[7]

  • Use a base-deactivated or end-capped column: These columns have fewer free silanol groups.[8]

  • Add a competing base: A small amount of an amine like triethylamine (TEA) in the mobile phase can help to block the active sites on the stationary phase.[9]

Troubleshooting Guides

Recrystallization
Problem Possible Cause(s) Suggested Solution(s)
Compound does not dissolve in hot solvent. Incorrect solvent choice; insufficient solvent volume.Test a range of solvents with varying polarities. Increase the solvent volume gradually until the compound dissolves.
No crystals form upon cooling. Solution is not supersaturated; compound is too soluble in the cold solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.
Poor recovery of the purified compound. Too much solvent used; compound is significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled to minimize solubility. Recover additional crops of crystals from the mother liquor.
Product is still impure after recrystallization. Impurities have similar solubility profiles to the product.Perform a second recrystallization with a different solvent system. Consider using column chromatography for further purification.
Column Chromatography (Silica Gel & Reversed-Phase)
Problem Possible Cause(s) Suggested Solution(s)
Compound streaks or does not move from the origin (silica gel). Compound is too polar for the eluent; strong interaction with silica.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in dichloromethane).[9] For basic compounds, add a small amount of triethylamine or ammonium hydroxide to the eluent. For acidic compounds, add a small amount of acetic acid or formic acid.[9]
Poor separation of closely eluting compounds. Inappropriate mobile phase composition.Optimize the solvent system. For complex mixtures, a gradient elution may provide better resolution.[10]
Compound elutes too quickly (reversed-phase). Compound is too polar for the stationary phase.Use a more polar stationary phase (e.g., C8 instead of C18) or consider Hydrophilic Interaction Liquid Chromatography (HILIC). Increase the aqueous component of the mobile phase.
Irreproducible retention times. Changes in mobile phase composition, temperature, or column equilibration.Ensure consistent mobile phase preparation. Use a column oven for temperature control. Equilibrate the column thoroughly before each injection.

Quantitative Data

Solubility of Polar Adamantane Derivatives
CompoundSolventTemperature (°C)Solubility (mg/mL)
Amantadine Hydrochloride Water25Freely Soluble[11]
Ethanol25~5[12]
DMSO25~50[12]
Dimethylformamide (DMF)25~2[12]
Memantine Hydrochloride Water25Soluble[13]
Ethanol25~20[14]
DMSO25~10[14]
Dimethylformamide (DMF)25~2.5[14]
PBS (pH 7.2)25~10[14]
1-Adamantanecarboxylic Acid Methanol/WaterAmbientSoluble in hot mixture[15]
ChloroformAmbientSoluble[15]

Note: "Freely Soluble" and "Soluble" are qualitative terms from pharmacopeias; quantitative values can vary.

Experimental Protocols

Protocol 1: Recrystallization of 1-Adamantanecarboxylic Acid
  • Dissolution: In a fume hood, dissolve the crude 1-adamantanecarboxylic acid in a minimum amount of a hot mixture of methanol and water.[15]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetone.[15]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: Silica Gel Column Chromatography of a Polar Adamantane Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into the chromatography column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.[16]

  • Sample Loading: Dissolve the crude polar adamantane compound in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., hexane/ethyl acetate mixture). Gradually increase the polarity of the mobile phase to elute the compound of interest. For highly polar compounds, a mobile phase like dichloromethane/methanol may be necessary.[17]

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Reversed-Phase HPLC Purification of a Polar Adamantane Compound
  • Column Selection and Equilibration: Choose a suitable reversed-phase column (e.g., C18 or C8). Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[10]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection and Elution: Inject the sample onto the column. Start with a mobile phase with a high aqueous content (e.g., water/acetonitrile or water/methanol with a modifier like 0.1% trifluoroacetic acid or formic acid). A gradient elution, where the organic solvent concentration is gradually increased, is often used to separate compounds with a range of polarities.[18]

  • Detection and Fraction Collection: Monitor the elution of compounds using a UV detector. Collect fractions corresponding to the peak of the desired compound.

  • Purity Analysis and Solvent Removal: Analyze the purity of the collected fractions by analytical HPLC. Combine the pure fractions and remove the solvent, often by lyophilization for aqueous mobile phases.

Mandatory Visualizations

Purification_Workflow start Crude Polar Adamantane Compound solubility_test Solubility & Polarity Assessment start->solubility_test is_crystalline Is the compound crystalline? solubility_test->is_crystalline recrystallization Recrystallization is_crystalline->recrystallization Yes chromatography Column Chromatography is_crystalline->chromatography No purity_check1 Purity Check (TLC, HPLC, NMR) recrystallization->purity_check1 is_pure1 Is it pure? purity_check1->is_pure1 final_product1 Pure Compound is_pure1->final_product1 Yes is_pure1->chromatography No select_chrom_type Select Chromatography Type chromatography->select_chrom_type silica_gel Normal Phase (Silica Gel) select_chrom_type->silica_gel Less Polar reversed_phase Reversed-Phase (C18, C8) select_chrom_type->reversed_phase Moderately Polar hilichplc HILIC select_chrom_type->hilichplc Highly Polar fraction_collection Fraction Collection & Analysis silica_gel->fraction_collection reversed_phase->fraction_collection hilichplc->fraction_collection purity_check2 Purity Check (TLC, HPLC, NMR) fraction_collection->purity_check2 is_pure2 Is it pure? purity_check2->is_pure2 is_pure2->chromatography No, re-purify final_product2 Pure Compound is_pure2->final_product2 Yes

Caption: Logical workflow for selecting a purification method for polar adamantane compounds.

Analyte_Stationary_Phase_Interactions cluster_normal_phase Normal Phase Chromatography (Silica Gel) cluster_reversed_phase Reversed-Phase Chromatography (C18) silica Silica Surface (-Si-OH) polar_adamantane_np Polar Adamantane (e.g., -NH2, -OH) polar_adamantane_np->silica Strong Interaction (H-bonding) nonpolar_impurity Non-polar Impurity nonpolar_impurity->silica Weak Interaction c18 C18 Stationary Phase (Hydrophobic) polar_adamantane_rp Polar Adamantane (e.g., -NH3+, -OH) polar_adamantane_rp->c18 Weak Interaction nonpolar_impurity_rp Non-polar Impurity nonpolar_impurity_rp->c18 Strong Interaction (Hydrophobic)

Caption: Analyte interactions with stationary phases in normal and reversed-phase chromatography.

References

Technical Support Center: Optimizing Adamantane Hydroxylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane hydroxylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction conditions and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for adamantane hydroxylation?

Adamantane hydroxylation can be achieved through several methods, including microbial transformation, photocatalysis, and various chemical catalysis systems. Microbial hydroxylation utilizes microorganisms or their enzymes, such as cytochrome P450 monooxygenases, to introduce hydroxyl groups with high regioselectivity.[1][2] Chemical methods often employ transition metal catalysts (e.g., iron, manganese, copper, palladium, ruthenium) with various oxidants like hydrogen peroxide, molecular oxygen, or iodosobenzene.[3][4][5][6][7] Photocatalytic methods offer another approach, often using a photosensitizer and a catalyst to drive the reaction with light.[4]

Q2: What is the role of cytochrome P450 in adamantane hydroxylation?

Cytochrome P450 (CYP) monooxygenases are key enzymes in microbial hydroxylation of adamantane.[1][2] They activate molecular oxygen and insert an oxygen atom into a C-H bond of the adamantane molecule.[2] This process is often highly regioselective, preferentially targeting the tertiary carbon atoms of the adamantane cage.[1][2] In some bacteria, like Pseudomonas putida, the expression of the necessary cytochrome P450 enzymes is induced by a specific substrate, such as camphor.[1][2]

Q3: How can the regioselectivity of adamantane hydroxylation be controlled?

Regioselectivity, particularly the preference for hydroxylation at the tertiary (bridgehead) positions over secondary positions, is a critical aspect of adamantane chemistry. Several factors influence this:

  • Catalyst Choice: Sterically hindered catalysts, such as certain manganese or iron porphyrins, can enhance selectivity for less sterically hindered positions.[5]

  • Enzyme Selection: In microbial hydroxylation, the choice of microorganism is crucial. For instance, Streptomyces griseoplanus is known for its high regioselectivity in producing 1-adamantanol.[1][2][3]

  • Reaction Mechanism: Reactions proceeding through a metal-based mechanism tend to show higher regioselectivity compared to those involving free-radical mechanisms.[8] For cytochrome P450 and some heme catalysts, the regioselectivity for adamantane can be as high as 48:1.[2][8]

Q4: What are the common challenges in purifying hydroxylated adamantane products?

The primary challenges in purification include:

  • Inefficient extraction: Due to the varying polarity of hydroxylated products, selecting an appropriate organic solvent (e.g., ethyl acetate) is crucial for efficient extraction from the reaction mixture or culture broth.[1]

  • Co-extraction of impurities: Interfering compounds from the reaction medium can be co-extracted, complicating purification.[1]

  • Separation of isomers: When multiple hydroxylated products are formed, their similar physical properties can make separation difficult. Chromatographic techniques like silica gel column chromatography and high-performance liquid chromatography (HPLC) are commonly employed for purification.[1]

Troubleshooting Guides

Problem 1: Low or No Yield of Hydroxylated Adamantane
Possible CauseSuggested Solution
Poor bioavailability of adamantane (in microbial systems) Adamantane has low aqueous solubility. Use a co-solvent or surfactant (e.g., Tween 60) to increase its bioavailability to the microbial cells.[2]
Inactive or unexpressed enzyme system (in microbial systems) Ensure the presence of an appropriate inducer in the culture medium. For example, camphor is required to induce the expression of cytochrome P450 in Pseudomonas putida with a camphor plasmid.[1][2]
Ineffective catalyst or reaction conditions Screen different catalysts and optimize reaction parameters such as temperature, reaction time, and oxidant concentration. For instance, in oxidations using a Cu₂Cl₄·2DMG complex with H₂O₂, the method of introducing the oxidizer solution (slow vs. fast) can significantly impact conversion.[3]
Catalyst deactivation Some catalysts may be susceptible to degradation by the oxidant. Investigate the stability of the catalyst under the reaction conditions. The use of additives like imidazole can sometimes reduce catalyst destruction in porphyrin-based systems.[9]
Problem 2: Poor Selectivity and Formation of Multiple By-products
Possible CauseSuggested Solution
Over-hydroxylation of the desired product Optimize the reaction time. Shorter reaction times may favor the formation of mono-hydroxylated products, while longer times can lead to diols and other poly-hydroxylated derivatives.[1]
Non-selective catalyst or enzyme Screen different catalysts or microbial strains. For microbial systems, different strains express hydroxylases with varying regioselectivities.[1] For chemical catalysis, the ligand environment of the metal center can be modified to improve selectivity.[5]
Radical side reactions Reaction conditions that favor a metal-based oxidation mechanism over a free-radical mechanism can improve selectivity. This can sometimes be influenced by the choice of solvent and additives.[8]

Quantitative Data

Table 1: Comparison of Different Catalytic Systems for Adamantane Hydroxylation

Catalyst SystemOxidantSubstrateMajor Product(s)Yield (%)Selectivity (3°:2°)Reference
Streptomyces griseoplanus-Adamantane1-Adamantanol32High[2]
Iron Complex [(bTAML)FeIII–OH₂]⁻ / PhotocatalyticWaterAdamantane1-Adamantanol88~100:1[4]
Cu₂Cl₄·2DMGH₂O₂AdamantaneMixture of tri-, tetra-, and penta-ols72 (total)-[3]
Mo(CO)₆H₂O-CBr₄Adamantane1-Adamantanol85High[6]
μ-oxo-bridged diiron(III) complexesm-CPBAAdamantane1-Adamantanol, 2-Adamantanol, 2-Adamantanone-9-18[7]

Experimental Protocols

Protocol 1: General Procedure for Microbial Hydroxylation of Adamantane

This protocol provides a general framework. Optimal conditions will vary depending on the specific microorganism used.[1]

  • Microorganism and Culture Medium: Select a suitable microorganism (e.g., Streptomyces griseoplanus). Prepare the appropriate culture medium specific to the chosen microbe.

  • Inoculation and Pre-culture: Inoculate a starter culture and grow under optimal conditions (e.g., specific temperature, shaking speed).

  • Biotransformation: Add adamantane (often dissolved in a water-miscible solvent or with a surfactant) to the culture and continue incubation.

  • Extraction: After incubation, separate the microbial cells from the culture broth by centrifugation or filtration. Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: Analyze the crude extract using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) to identify and quantify the products. Purify the desired hydroxylated adamantane derivatives using column chromatography.

Protocol 2: General Procedure for Photocatalytic Hydroxylation with an Iron Complex

This protocol is based on the system described by Kundu et al.[4]

  • Reaction Setup: In a reaction vessel, combine the iron catalyst (e.g., [Et₄N][(bTAML)FeIII(OH₂)]), a photosensitizer (e.g., [RuII(bpy)₃]Cl₂), and a mild one-electron acceptor (e.g., [CoIII(NH₃)₅Cl]Cl₂).

  • Substrate Addition: Add the adamantane substrate to the mixture.

  • Solvent and Oxygen Source: Use a suitable solvent system, with water serving as the oxygen atom source.

  • Photocatalysis: Irradiate the reaction mixture with an appropriate light source (e.g., LED lamp) for a specified duration.

  • Workup and Analysis: After the reaction is complete, quench the reaction and extract the products with an organic solvent. Analyze the product distribution and yield using GC or NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification catalyst Catalyst/Microorganism reaction_vessel Reaction Setup catalyst->reaction_vessel substrate Adamantane substrate->reaction_vessel reagents Solvent, Oxidant, etc. reagents->reaction_vessel incubation Incubation/Irradiation reaction_vessel->incubation extraction Extraction incubation->extraction analysis GC/HPLC Analysis extraction->analysis purification Column Chromatography analysis->purification final_product Purified Product purification->final_product

Generalized experimental workflow for adamantane hydroxylation.

cytochrome_p450_cycle p450_fe3 P450(Fe³⁺) p450_fe3_substrate P450(Fe³⁺)-Substrate p450_fe3->p450_fe3_substrate Substrate (Adamantane) binds p450_fe2_substrate P450(Fe²⁺)-Substrate p450_fe3_substrate->p450_fe2_substrate e⁻ p450_fe2_o2_substrate P450(Fe²⁺)-O₂-Substrate p450_fe2_substrate->p450_fe2_o2_substrate O₂ p450_fe3_ooh_substrate P450(Fe³⁺)-OOH-Substrate p450_fe2_o2_substrate->p450_fe3_ooh_substrate e⁻, H⁺ compound_i Compound I [(Porphyrin⁺•)Fe⁴⁺=O] p450_fe3_ooh_substrate->compound_i H₂O p450_fe3_product P450(Fe³⁺)-Product compound_i->p450_fe3_product Substrate-OH p450_fe3_product->p450_fe3 Product releases

Simplified catalytic cycle of Cytochrome P450 in hydroxylation.

References

How to avoid rearrangement reactions in adamantane chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Adamantane Chemistry Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to navigate the complexities of adamantane functionalization, with a primary focus on avoiding undesirable rearrangement reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and functionalization of adamantane derivatives.

Issue 1: My reaction is producing a mixture of isomers instead of the desired product.

  • Question: I attempted a functionalization reaction on a substituted adamantane, and I've obtained a complex mixture of products, including some that appear to be rearranged isomers. What is causing this?

  • Answer: Rearrangement reactions in adamantane chemistry are common when using methods that proceed through carbocation intermediates. The adamantane cage is susceptible to hydride and alkyl shifts to form more stable carbocations, leading to a mixture of products.[1][2][3] To avoid this, it is crucial to select reaction conditions that proceed through a radical-based mechanism.

Issue 2: Low yield and selectivity in bridgehead functionalization.

  • Question: I am trying to selectively functionalize the bridgehead (C-1) position of adamantane, but I'm getting low yields and a mixture of products functionalized at the methylene (C-2) position. How can I improve selectivity?

  • Answer: Achieving high selectivity for the bridgehead position often depends on the choice of catalyst and reaction mechanism. Methods involving hydrogen atom transfer (HAT) catalysis, particularly with photoredox catalysts, have shown excellent selectivity for the tertiary C-H bonds at the bridgehead positions.[1][4][5] The use of specific catalysts, such as certain quinuclidine derivatives, can favor the abstraction of the C-1 hydrogen, leading to the desired product in high yield.[3][4]

Issue 3: Difficulty in achieving poly-substitution without rearrangement.

  • Question: I need to introduce multiple functional groups onto the adamantane core, but this seems to promote rearrangements. What is the best strategy for controlled poly-substitution?

  • Answer: For controlled poly-substitution, it is essential to use methods that avoid the formation of carbocation intermediates. Radical-based C-H functionalization reactions are well-suited for this purpose.[6][7] For example, controlled bromination using specific catalysts and conditions can introduce multiple bromine atoms at the bridgehead positions, which can then be further functionalized.[8][9]

Issue 4: My photoredox-catalyzed reaction is not proceeding as expected.

  • Question: I am attempting a photoredox-catalyzed C-H alkylation of adamantane, but the reaction is sluggish or not working at all. What are some common troubleshooting steps?

  • Answer: Several factors can affect the efficiency of a photoredox reaction:

    • Catalyst Choice: Ensure you are using the appropriate photocatalyst and HAT catalyst combination for your specific transformation. The redox potentials of the catalysts are critical for efficient electron transfer.[3]

    • Light Source: The wavelength and intensity of the light source are crucial. Ensure your light source is appropriate for the absorption spectrum of the photocatalyst.[5]

    • Degassing: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is properly degassed before starting the irradiation.

    • Reagent Purity: Impurities in solvents or reagents can interfere with the catalytic cycle. Use high-purity, dry solvents and reagents.

Data Presentation: Comparison of Adamantane Functionalization Methods

The following tables summarize quantitative data for different adamantane functionalization methods, highlighting the yields and selectivity achieved.

Table 1: Selectivity in C-H Functionalization of Adamantane vs. Other Substrates

Catalyst SystemSubstrate CompetitionProduct Ratio (Adamantane:Other)Reference
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Amine Q-1Adamantane vs. Octanal4.5 : 1[3][4]
Decatungstate photocatalystAdamantane vs. Octanal1 : 5[3]
QuinonesAdamantane vs. Octanal1 : 2[3]

Table 2: Yields for Photoredox-Catalyzed C-H Alkylation of 1-Substituted Adamantanes

1-SubstituentAlkene Coupling PartnerProduct Yield (%)Reference
AlkylPhenyl Vinyl Sulfone64 - 72[5]
ArylPhenyl Vinyl Sulfone64 - 72[5]
OHPhenyl Vinyl Sulfone64 - 72[5]
HalidesPhenyl Vinyl Sulfone64 - 72[5]
NitrilesPhenyl Vinyl Sulfone64 - 72[5]
2-AdamantanonePhenyl Vinyl Sulfone60[5]
1-AcetyladamantanePhenyl Vinyl Sulfone75[5]
N-Boc-amantadinePhenyl Vinyl Sulfone63[5]
N-Boc-memantinePhenyl Vinyl Sulfone74[5]

Experimental Protocols

Protocol 1: Selective Bridgehead Bromination of Adamantane [9]

This protocol describes the synthesis of 1-bromoadamantane, avoiding polybromination and rearrangement.

Materials:

  • Adamantane

  • Bromine

  • Reflux condenser

  • Heating mantle

  • Saturated aqueous sodium bisulfite solution

  • Methanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add adamantane (e.g., 30 g).

  • Carefully add liquid bromine (e.g., 24 mL) to the flask in a fume hood.

  • Heat the reaction mixture to 85°C for 6 hours.

  • Increase the temperature to 110°C and continue the reaction for an additional 3 hours.

  • After cooling to room temperature, quench the excess bromine by slowly adding a saturated aqueous solution of sodium bisulfite until the bromine color disappears.

  • Filter the solid product, wash with water until the filtrate is neutral, and then dry the solid.

  • Recrystallize the crude product from methanol to obtain pure 1-bromoadamantane.

Protocol 2: Photoredox-Catalyzed C-H Alkylation of Adamantane [3][5]

This protocol describes a general procedure for the selective alkylation of the adamantane bridgehead position using a dual photoredox and HAT catalytic system.

Materials:

  • Adamantane (or a 1-substituted derivative)

  • Alkene coupling partner (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • HAT catalyst (e.g., quinuclidine derivative Q-1)

  • Anhydrous solvent (e.g., 1,2-dichloroethane)

  • Schlenk flask or similar reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Stir plate

  • Standard purification supplies (silica gel, solvents for chromatography)

Procedure:

  • In a Schlenk flask, combine adamantane (1.5 equiv.), the iridium photocatalyst (1-2 mol%), and the HAT catalyst (10-20 mol%).

  • Add the alkene coupling partner (1 equiv.).

  • Add anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Degas the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of a visible light source (e.g., 455 nm blue LEDs) and stir vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkylated adamantane.

Visualizations

Diagram 1: Troubleshooting Logic for Adamantane Functionalization

This diagram provides a decision-making flowchart for selecting an appropriate functionalization strategy to minimize rearrangements.

G start Goal: Functionalize Adamantane rearrangement Is rearrangement a concern? start->rearrangement radical Use Radical-Based Methods (e.g., Photoredox, HAT) rearrangement->radical Yes ionic Ionic Methods May Be Suitable (e.g., Friedel-Crafts, Ritter) rearrangement->ionic No carbocation Yes no_rearrangement No product Desired Functionalized Adamantane radical->product Leads to selective, non-rearranged products ionic->product May lead to rearranged products

A decision tree for selecting a suitable adamantane functionalization method.

Diagram 2: Experimental Workflow for Photoredox C-H Alkylation

This diagram illustrates the key steps in the experimental setup for the photoredox-catalyzed C-H alkylation of adamantane.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Combine Reactants & Catalysts (Adamantane, Alkene, Photocatalyst, HAT catalyst) B 2. Add Anhydrous Solvent A->B C 3. Degas Mixture (Freeze-Pump-Thaw) B->C D 4. Irradiate with Visible Light & Stir C->D E 5. Monitor Progress (TLC/GC-MS) D->E E->D Incomplete F 6. Concentrate Reaction Mixture E->F Reaction Complete G 7. Purify by Column Chromatography F->G H Desired Product G->H G cluster_ionic Ionic Pathway (Prone to Rearrangement) cluster_radical Radical Pathway (Avoids Rearrangement) A1 Adamantane B1 Carbocation Intermediate A1->B1 Lewis Acid C1 Rearranged Carbocation B1->C1 Hydride/Alkyl Shift D1 Mixture of Products B1->D1 C1->D1 A2 Adamantane B2 Adamantyl Radical A2->B2 HAT/Photoredox C2 Desired Product B2->C2 Functionalization

References

Technical Support Center: Synthesis of 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Hydroxyadamantane-1-carbonitrile. The information is structured to address specific challenges that may arise during the scale-up of this multi-step synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Synthesis Overview: The synthesis of this compound is typically not a direct process. It often involves a multi-step sequence, starting from a commercially available adamantane derivative. A common pathway involves the formation of 1-adamantane carboxylic acid, followed by hydroxylation to 3-hydroxy-1-adamantane carboxylic acid, and finally, conversion of the carboxylic acid to the target nitrile.

Q1: I am experiencing low yields during the initial carboxylation of adamantane. What are the common causes and solutions?

A1: Low yields in the Koch-Haaf carboxylation of adamantane are a frequent issue. Key factors to investigate include:

  • Reagent Quality: The purity of formic acid and the strength of sulfuric acid are critical. Ensure the use of anhydrous reagents and fresh, concentrated acids.

  • Reaction Temperature: The reaction is often exothermic. Maintaining the recommended temperature range is crucial to prevent side reactions. Use an ice bath for effective temperature control during reagent addition.

  • Mixing Efficiency: On a larger scale, inefficient mixing can lead to localized overheating and incomplete reaction. Ensure vigorous and consistent stirring throughout the reaction.

  • Work-up Procedure: Incomplete extraction of the product from the acidic reaction mixture can significantly lower the isolated yield.

Q2: The hydroxylation of 1-adamantane carboxylic acid is not proceeding to completion, or I am observing the formation of byproducts. How can I optimize this step?

A2: The direct oxidation of the adamantane cage can be challenging to control. Consider the following:

  • Oxidizing Agent Ratio: The molar ratio of the oxidizing agent (e.g., nitric acid) to the substrate is a critical parameter. An insufficient amount will lead to incomplete conversion, while an excess can promote over-oxidation or the formation of nitro-derivatives.[1]

  • Acid Catalyst Concentration: The concentration of the sulfuric acid catalyst influences the reaction rate and selectivity. The optimal concentration should be determined experimentally for your specific scale.[1]

  • Reaction Time and Temperature: These two parameters are interdependent. Lower temperatures may require longer reaction times. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS) to determine the optimal endpoint. According to one study, an optimal temperature of 0°C was determined for the oxidation of adamantane carboxylic acid.[1]

Q3: I am struggling with the final conversion of 3-hydroxy-1-adamantane carboxylic acid to this compound. What are reliable methods, and what are the potential pitfalls?

A3: This conversion is a critical step and can be challenging due to the presence of the hydroxyl group and the steric hindrance of the adamantane cage. A common two-step approach is the conversion to the primary amide followed by dehydration.

  • Amide Formation:

    • Method: Activate the carboxylic acid (e.g., by converting it to an acyl chloride with thionyl chloride or oxalyl chloride) and then react with ammonia.

    • Troubleshooting: The hydroxyl group can potentially react with the activating agent. Using protecting groups might be necessary, although this adds steps to the synthesis. Alternatively, milder activation methods can be explored.

  • Dehydration of the Amide:

    • Method: Use a dehydrating agent such as phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), or cyanuric chloride.

    • Troubleshooting: Harsh dehydrating conditions can lead to degradation of the molecule. The choice of solvent and reaction temperature is crucial. Purification of the final nitrile from the dehydrating agent and byproducts can be challenging.

Q4: Purification of the final product, this compound, is proving difficult. What strategies can I employ?

A4: The polarity of the hydroxyl and nitrile groups can make purification by chromatography challenging.

  • Crystallization: This is often the most effective method for purifying adamantane derivatives on a larger scale. A systematic solvent screen is recommended to find suitable conditions for crystallization.

  • Extraction: A carefully planned series of aqueous extractions can help remove acidic or basic impurities before final purification.

  • Sublimation: Adamantane derivatives are often volatile enough to be purified by sublimation under vacuum. This can be a highly effective technique for removing non-volatile impurities.

Experimental Workflows and Logic

The following diagrams illustrate the overall synthetic workflow and a troubleshooting decision-making process.

G cluster_0 Step 1: Carboxylation cluster_1 Step 2: Hydroxylation cluster_2 Step 3: Nitrile Formation (Two-Step) A Adamantane B 1-Adamantane Carboxylic Acid A->B HCOOH, H₂SO₄ C 3-Hydroxy-1-adamantane Carboxylic Acid B->C HNO₃, H₂SO₄ D 3-Hydroxy-1-adamantanecarboxamide C->D 1. SOCl₂ 2. NH₃ E 3-Hydroxyadamantane- 1-carbonitrile D->E Dehydrating Agent (e.g., P₂O₅)

Caption: Overall synthetic workflow for this compound.

G Start Low Yield of Final Product Check_Purity Analyze Purity of Intermediates (e.g., by NMR, LC-MS) Start->Check_Purity Problem_Step1 Issue in Carboxylation Step Check_Purity->Problem_Step1 Impurity from Step 1 Problem_Step2 Issue in Hydroxylation Step Check_Purity->Problem_Step2 Impurity from Step 2 Problem_Step3 Issue in Nitrile Formation Step Check_Purity->Problem_Step3 Impurity from Step 3 Solution_Step1 Troubleshoot Carboxylation: - Check reagent quality - Optimize temperature control - Improve mixing Problem_Step1->Solution_Step1 Solution_Step2 Troubleshoot Hydroxylation: - Optimize oxidant ratio - Adjust catalyst concentration - Monitor reaction time Problem_Step2->Solution_Step2 Solution_Step3 Troubleshoot Nitrile Formation: - Screen amide formation conditions - Test different dehydrating agents - Optimize purification Problem_Step3->Solution_Step3 End Yield Improved Solution_Step1->End Solution_Step2->End Solution_Step3->End

Caption: Troubleshooting logic for low yield of the final product.

Quantitative Data Summary

The following tables summarize typical reaction conditions found in the literature for the synthesis of the key intermediate, 3-hydroxy-1-adamantane carboxylic acid. Note that specific conditions may need to be optimized for scale-up.

Table 1: Synthesis of 1-Adamantane Carboxylic Acid

ParameterValue/ConditionSource
Starting MaterialAdamantane[1]
ReagentsFormic acid, tert-butanol, sulfuric acid, carbon tetrachloride[1]
Reaction Time1 hour (after addition)[1]
TemperatureVaries; requires optimization[1]

Table 2: Synthesis of 3-Hydroxy-1-adamantane Carboxylic Acid

ParameterValue/ConditionSource
Starting Material1-Adamantane Carboxylic Acid[1]
ReagentsNitric acid (65%), Sulfuric acid (98%)[1]
Molar Ratio (Substrate:HNO₃:H₂SO₄)1 : 2.6 : 20[1]
Reaction Temperature0°C[1]
Yield77%[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Adamantane Carboxylic Acid (Illustrative)

This protocol is based on the Koch-Haaf reaction and should be optimized for the desired scale.

  • In a multi-neck flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add adamantane and carbon tetrachloride.

  • Cool the flask in an ice-salt bath.

  • Slowly add concentrated sulfuric acid while maintaining the internal temperature below 10°C.

  • In the dropping funnel, prepare a mixture of formic acid and tert-butanol.

  • Add the formic acid/tert-butanol mixture dropwise to the reaction flask over 90 minutes, ensuring the temperature remains controlled.[1]

  • After the addition is complete, allow the reaction to stir for an additional hour at the controlled temperature.[1]

  • Carefully pour the reaction mixture over crushed ice.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 1-adamantane carboxylic acid by recrystallization.

Protocol 2: Synthesis of 3-Hydroxy-1-adamantane Carboxylic Acid

This protocol is adapted from literature and emphasizes temperature control.[1]

  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add 1-adamantane carboxylic acid.

  • Cool the flask to 0°C using an ice-salt bath.

  • Add nitric acid (65%) to the flask.

  • Slowly add concentrated sulfuric acid (98%) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5°C. The optimal molar ratio is approximately 1 part substrate to 2.6 parts nitric acid and 20 parts sulfuric acid.[1]

  • After the addition is complete, stir the reaction mixture at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. Otherwise, extract the aqueous layer with a suitable organic solvent.

  • Wash the collected solid or organic extracts with cold water until the washings are neutral.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization.

Protocol 3: Conversion of 3-Hydroxy-1-adamantane Carboxylic Acid to this compound (General Procedure)

This is a general two-step procedure that requires careful optimization.

Step A: Amide Formation

  • In a flask under an inert atmosphere (nitrogen or argon), suspend 3-hydroxy-1-adamantane carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane or THF).

  • Add a catalytic amount of DMF.

  • Slowly add thionyl chloride (or oxalyl chloride) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir until the conversion to the acyl chloride is complete (monitor by IR spectroscopy - disappearance of the carboxylic acid O-H stretch).

  • Remove the excess thionyl chloride and solvent under reduced pressure.

  • Dissolve the crude acyl chloride in an anhydrous solvent and cool to 0°C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., ammonia in dioxane) until the reaction is complete.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry it, and concentrate it to yield the crude 3-hydroxy-1-adamantanecarboxamide.

Step B: Dehydration to Nitrile

  • In a flask, combine the crude 3-hydroxy-1-adamantanecarboxamide with a dehydrating agent (e.g., phosphorus pentoxide, trifluoroacetic anhydride, or cyanuric chloride) in a suitable anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture according to the requirements of the chosen dehydrating agent. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and quench it carefully (e.g., by slowly adding it to an ice-water mixture).

  • Extract the product with an organic solvent.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Purify the crude this compound by recrystallization or column chromatography.

References

Technical Support Center: Troubleshooting Low Reactivity of Adamantane C-H Bonds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane C-H bond functionalization. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low reactivity of adamantane's C-H bonds in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues.

Frequently Asked Questions (FAQs)

Q1: Why are the C-H bonds of adamantane so unreactive?

The low reactivity of adamantane's C-H bonds is primarily due to their high bond dissociation energies (BDEs). The rigid, cage-like structure of adamantane results in strong C-H bonds that are difficult to cleave.[1][2] Specifically, the tertiary (bridgehead) C-H bonds have a BDE of approximately 99 kcal/mol, and the secondary C-H bonds have a BDE of about 96 kcal/mol.[1][2][3] These high BDEs create a significant kinetic barrier for many chemical transformations.[2][4]

Q2: My C-H functionalization reaction on adamantane is not proceeding or giving very low yields. What are the common causes?

Low or no yield in adamantane C-H functionalization can stem from several factors:

  • Insufficiently Reactive Reagents: Due to the high BDE of adamantane's C-H bonds, highly reactive species are often required to initiate the reaction.[1] Standard reagents used for more activated C-H bonds may not be effective.

  • Suboptimal Reaction Conditions: Temperature, pressure, and the choice of solvent can significantly impact the reaction outcome. Harsh conditions are often necessary, but they can also lead to side reactions or decomposition of starting materials.

  • Catalyst Inactivity or Incompatibility: If you are using a catalytic system, the catalyst might not be active enough to break the strong C-H bond, or it could be poisoned by impurities or incompatible with other reagents in the reaction mixture.

  • Steric Hindrance: The bulky, three-dimensional structure of adamantane can sterically hinder the approach of reagents to the C-H bonds, particularly at the secondary positions which can experience significant 1,3-diaxial interactions.[1]

Q3: I am observing a mixture of products functionalized at the tertiary (bridgehead) and secondary positions. How can I improve the regioselectivity?

Achieving high regioselectivity is a common challenge in adamantane chemistry.[1] Here are some strategies to improve it:

  • Choice of Catalyst/Reagent: The selectivity often depends on the nature of the hydrogen atom abstractor or the catalyst.[1] For instance, in bromination reactions, using a phase-transfer catalyst system can provide nearly complete selectivity for the tertiary position.[1]

  • Photocatalysis: Dual catalytic systems, such as an iridium photocatalyst combined with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown remarkable selectivity (>20:1) for the tertiary position.[1]

  • Biocatalysis: Enzymatic systems, like cytochrome P450 monooxygenases, can exhibit high regioselectivity, preferentially hydroxylating the tertiary C-H bonds.[5]

  • Solvent Effects: The choice of solvent can influence selectivity. For example, in certain iron-catalyzed oxidations, switching from acetonitrile (MeCN) to hexafluoroisopropanol (HFIP) can dramatically change the site-selectivity of the reaction.[6]

Q4: What are some effective methods to activate adamantane's C-H bonds?

Several modern techniques have been developed to overcome the inertness of adamantane's C-H bonds:

  • Radical-Based Functionalization: This is a common approach where a highly reactive radical species abstracts a hydrogen atom from adamantane to generate an adamantyl radical.[1][7] This radical can then be trapped by various reagents.

  • Photoredox Catalysis: Visible-light photoredox catalysis, often in combination with a hydrogen atom transfer (HAT) catalyst, provides a mild and effective way to generate adamantyl radicals.[1][4]

  • Transition-Metal Catalysis: Various transition metals, including iridium, nickel, and copper, have been used to catalyze the functionalization of adamantane C-H bonds.[1][8]

  • Biocatalysis: Microorganisms and isolated enzymes can perform selective hydroxylation of adamantane under mild conditions.[5][9]

Troubleshooting Guides

Problem 1: Low Yield in Photocatalytic Alkylation

Symptoms: Your photocatalytic reaction to alkylate adamantane is resulting in low conversion of the starting material and/or low yield of the desired product.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Inefficient Light Source Ensure your light source (e.g., LED lamp) has the correct wavelength to excite the photocatalyst. Check the lamp's intensity and age, as performance can degrade over time.
Degassing Issues Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (e.g., argon or nitrogen).
Catalyst Loading The catalyst loading might be too low. Try incrementally increasing the mol% of the photocatalyst and/or the HAT co-catalyst.
Solvent Choice The solvent can significantly impact the reaction. Acetonitrile (CH3CN) is commonly used, but other polar aprotic solvents might be more effective for your specific substrate.
Reaction Time Some photocatalytic reactions require extended irradiation times (8-48 hours) to achieve good yields.[3] Monitor the reaction progress over time using techniques like GC or TLC.
Problem 2: Poor Selectivity in Halogenation

Symptoms: Halogenation of adamantane yields a difficult-to-separate mixture of 1-haloadamantane and 2-haloadamantane.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Reagent Choice The choice of halogenating agent is crucial for selectivity. For bromination, systems that generate bromine radicals often lead to mixtures.
Catalyst System Employing a phase-transfer catalyst system has been reported to significantly improve selectivity for the tertiary position in bromination reactions.[1]
Reaction Conditions Lowering the reaction temperature may improve selectivity by favoring the kinetically preferred product.
Problem 3: Difficulty in Product Purification

Symptoms: After the reaction, you are struggling to isolate the desired functionalized adamantane from the reaction mixture.

Possible Causes and Solutions:

Possible CauseSuggested Solution
Similar Polarity of Products Regioisomers of functionalized adamantane can have very similar polarities, making chromatographic separation challenging.
Solution Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography with a shallow solvent gradient. In some cases, derivatization of the product mixture can alter polarities and facilitate separation.
Co-elution with Starting Material Unreacted adamantane can co-elute with the product. Using an excess of the coupling partner relative to adamantane can help consume the starting material.

Quantitative Data Summary

Table 1: Comparison of Catalytic Systems for Adamantane Alkylation
Catalyst SystemAlkene PartnerYield (%)Regioselectivity (3°:2°)Reference
Ir(dF(CF3)ppy)2(dtbbpy)PF6 / Quinuclidine-based HAT catalystPhenyl vinyl sulfone73>20:1[1][4]
Ir-2 / Q-3Ethyl acrylate66Not specified[4]
Decatungstate photocatalyst (TBADT)Various alkenesModerateLow (e.g., 2:1 for a similar carbonylation)[1]
Table 2: Yields for Various Adamantane Functionalization Reactions
Reaction TypeReagents/CatalystsProductYield (%)Reference
AmidationAromatic isocyanides, DTBP, Ferrocene catalystAdamantyl amides33-53[1]
Oxidative CarbonylationDTBP, CO, Benzyl alcoholAdamantyl benzyl ester77 (2:1 mixture of regioisomers)[1]
HydroxylationH2O-CBr4, Mo(CO)61-Adamantanol85[10]
Microbial HydroxylationStreptomyces griseoplanus1-Adamantanol32[5]
Chan-Lam N-Arylationp-tolylboronic acid, DBU, Cu(OAc)2N-(p-tolyl)adamantylaminesup to 74[11]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic C-H Alkylation of Adamantane

This protocol is a general guideline based on reported procedures for the selective alkylation of the tertiary C-H bond of adamantane.[3][4]

  • Preparation: In a dry vial equipped with a magnetic stir bar, add adamantane (1.0 equiv.), the alkene coupling partner (1.5 equiv.), the iridium photocatalyst (e.g., Ir(dF(CF3)ppy)2(dtbbpy)PF6, 0.5-1 mol%), and the HAT catalyst (e.g., a quinuclidine derivative, 5-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile) to achieve the desired concentration (typically 0.1 M).

  • Degassing: Seal the vial and thoroughly degas the reaction mixture. This can be done by three cycles of freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solution for 15-20 minutes.

  • Reaction: Place the vial approximately 5-10 cm from a suitable light source (e.g., a 456 nm LED lamp) and stir vigorously at room temperature.[3] The reaction time can range from 8 to 48 hours.[3]

  • Workup and Analysis: Upon completion (monitored by TLC, GC, or LC-MS), concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to isolate the desired alkylated adamantane product. Analyze the product by NMR and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Microbial Hydroxylation of Adamantane

This protocol provides a general framework for the biotransformation of adamantane to adamantanols using whole microbial cells.[5][9]

  • Microorganism and Culture: Select a suitable microorganism known for adamantane hydroxylation (e.g., Streptomyces griseoplanus).[5] Prepare the appropriate culture medium and grow a starter culture under optimal conditions (temperature, shaking speed).

  • Biotransformation: Inoculate the main culture with the starter culture. After a period of growth, add adamantane to the culture. Adamantane can be added as a solid or dissolved in a water-miscible solvent to aid dispersion.

  • Incubation: Continue to incubate the culture under the same conditions for a specified period (e.g., 72 hours).[5]

  • Extraction: After incubation, separate the microbial cells from the culture broth by centrifugation or filtration. Extract the hydroxylated products from the supernatant using an appropriate organic solvent (e.g., ethyl acetate).

  • Analysis and Purification: Analyze the crude extract using GC or HPLC to identify and quantify the products. Purify the desired hydroxylated adamantane derivatives using column chromatography on silica gel.

Visualizations

C_H_Activation_Workflow cluster_start Starting Materials cluster_process Activation & Reaction cluster_end Outcome Adamantane Adamantane Substrate Activation C-H Bond Activation (e.g., HAT, SET) Adamantane->Activation Reagent Functionalizing Reagent Coupling Bond Formation Reagent->Coupling Intermediate Adamantyl Radical/ Cation Intermediate Activation->Intermediate Energy Input (Light, Heat) Intermediate->Coupling Product Functionalized Adamantane Coupling->Product

Caption: General workflow for adamantane C-H bond activation and functionalization.

Photocatalytic_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Light (hν) HAT_cat_ox Oxidized HAT Cat+ PC_red Reduced PC- PC_star->PC_red SET HAT_cat HAT Catalyst HAT_cat:e->HAT_cat_ox:w HAT_cat_ox->HAT_cat Reduction Adamantyl_rad Adamantyl Radical (Ad•) HAT_cat_ox->Adamantyl_rad HAT Adamantane Adamantane (Ad-H) Product_rad Product Radical Adamantyl_rad->Product_rad + Alkene Alkene Alkene Product Alkylated Product Product_rad->Product Reduction PC_red->PC Regeneration

Caption: A dual photocatalytic cycle for adamantane C-H alkylation.

Troubleshooting_Tree cluster_yield Yield Troubleshooting cluster_selectivity Selectivity Troubleshooting Start Low Reactivity Issue Q_Yield Is the issue low yield or low conversion? Start->Q_Yield Q_Selectivity Is the issue poor regioselectivity? Start->Q_Selectivity Q_Yield->Q_Selectivity No Check_Reagents Increase Reagent/Catalyst Reactivity Q_Yield->Check_Reagents Yes Change_Catalyst Change HAT Catalyst or Ligand Q_Selectivity->Change_Catalyst Yes Check_Conditions Optimize Conditions (Temp, Time, Solvent) Check_Reagents->Check_Conditions Check_Purity Check Starting Material Purity Check_Conditions->Check_Purity Change_Solvent Screen Solvents Change_Catalyst->Change_Solvent Change_Temp Adjust Temperature Change_Solvent->Change_Temp

Caption: Decision tree for troubleshooting adamantane functionalization reactions.

References

Stability issues of 3-Hydroxyadamantane-1-carbonitrile in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Hydroxyadamantane-1-carbonitrile in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that while specific stability data for this compound is not extensively available in public literature, this guide is based on the known chemistry of its functional groups (tertiary alcohol, nitrile) and the adamantane core.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues I should be aware of when working with this compound in solution?

A1: Based on its chemical structure, this compound has two primary functional groups that may be susceptible to degradation in solution: the tertiary hydroxyl group and the nitrile group. The adamantane cage itself is generally very stable.[1][2] Potential degradation pathways include:

  • Acid-catalyzed dehydration: The tertiary alcohol may be eliminated under acidic conditions to form an unsaturated adamantane derivative.

  • Hydrolysis of the nitrile group: The nitrile group can be hydrolyzed under acidic or basic conditions, first to an amide (3-hydroxyadamantane-1-carboxamide) and then to a carboxylic acid (3-hydroxyadamantane-1-carboxylic acid).

  • Oxidation: While the adamantane core is relatively resistant to oxidation, the tertiary alcohol could potentially be oxidized under strong oxidizing conditions.

Q2: In which pH ranges is this compound expected to be most stable?

A2: this compound is likely to be most stable in neutral or near-neutral aqueous solutions (pH 6-8) at room temperature. Strongly acidic or basic conditions are likely to promote hydrolysis of the nitrile group and potentially dehydration of the tertiary alcohol.

Q3: Is this compound sensitive to light or temperature?

A3: The adamantane structure is known for its high thermal stability.[1] However, prolonged exposure to high temperatures, especially in solution, could potentially accelerate degradation reactions such as hydrolysis. While there is no specific data on the photostability of this compound, it is good laboratory practice to protect solutions from prolonged exposure to direct light to prevent potential photolytic degradation.

Q4: What are the likely degradation products of this compound?

A4: The most probable degradation products are 3-hydroxyadamantane-1-carboxamide and 3-hydroxyadamantane-1-carboxylic acid, formed via hydrolysis of the nitrile group.[3] Under acidic conditions, adamantene-1-carbonitrile could also be a potential degradation product resulting from dehydration.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Appearance of new peaks in HPLC analysis over time. Degradation of this compound.Prepare fresh solutions daily. If storing solutions, keep them at low temperatures (2-8 °C) and protected from light. Analyze the stability of the compound in your chosen solvent system over a time course to understand its degradation profile. Use a stability-indicating HPLC method to resolve the parent compound from its degradants.
Poor solubility in aqueous solutions. The adamantane cage imparts significant lipophilicity.Consider using a co-solvent such as methanol, ethanol, acetonitrile, or DMSO to improve solubility. Prepare a concentrated stock solution in an organic solvent and then dilute it with the aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Inconsistent analytical results. Instability of the compound in the analytical mobile phase or sample diluent.Check the pH of your mobile phase and sample diluent. If it is acidic or basic, consider adjusting it to a more neutral pH if your analytical method allows. Perform a solution stability study in your analytical solvent to confirm that the compound does not degrade during the analysis time.
Loss of compound during sample workup. Adsorption to plasticware or glassware. Degradation due to pH or temperature changes during extraction.Use silanized glassware or low-adsorption plasticware. Ensure that the pH and temperature are controlled during any extraction or concentration steps.

Summary of Potential Degradation under Forced Conditions

Forced degradation studies are crucial for understanding the intrinsic stability of a compound.[4] The table below summarizes the expected stability profile of this compound under various stress conditions.

Stress Condition Expected Degradation Potential Degradation Products Primary Analytical Technique
Acidic (e.g., 0.1 M HCl) Likely3-Hydroxyadamantane-1-carboxamide, 3-Hydroxyadamantane-1-carboxylic acid, Adamantene-1-carbonitrileHPLC, LC-MS
Basic (e.g., 0.1 M NaOH) Likely3-Hydroxyadamantane-1-carboxamide, 3-Hydroxyadamantane-1-carboxylic acidHPLC, LC-MS
Oxidative (e.g., 3% H₂O₂) PossibleOxidized adamantane derivativesHPLC, LC-MS, GC-MS
Thermal (e.g., 60°C in solution) Possible (accelerates hydrolysis)3-Hydroxyadamantane-1-carboxamide, 3-Hydroxyadamantane-1-carboxylic acidHPLC, LC-MS
Photolytic (e.g., UV/Vis light) PossiblePhotodegradation productsHPLC, LC-MS

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or methanol.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Keep at 60°C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep 1 mL of the stock solution in a solvent of interest (e.g., water:acetonitrile 50:50) at 60°C for 24 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to UV (254 nm) and visible light for 24 hours. A control sample should be kept in the dark.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 80% B

    • 15-18 min: 80% B

    • 18-20 min: 80% to 20% B

    • 20-25 min: 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL in ACN) Acid Acidic (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Basic (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidative Oxidative (3% H2O2, RT) Stock->Oxidative Expose to Stress Thermal Thermal (60°C) Stock->Thermal Expose to Stress Photo Photolytic (UV/Vis Light) Stock->Photo Expose to Stress Neutralize Neutralize/Dilute Samples Acid->Neutralize Base->Neutralize Oxidative->Neutralize Thermal->Neutralize Photo->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Characterize Characterize Degradants (LC-MS, NMR) HPLC->Characterize

Caption: Experimental workflow for forced degradation studies.

degradation_pathway Parent This compound Amide 3-Hydroxyadamantane-1-carboxamide Parent->Amide H+ or OH- (Hydrolysis) Dehydrated Adamantene-1-carbonitrile Parent->Dehydrated H+ (Dehydration) Acid 3-Hydroxyadamantane-1-carboxylic acid Amide->Acid H+ or OH- (Hydrolysis)

References

Technical Support Center: Overcoming Solubility Challenges of Adamantane Derivatives in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered with adamantane derivatives during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why are my adamantane derivatives poorly soluble in aqueous assay buffers?

A1: The low aqueous solubility of adamantane derivatives is primarily due to the adamantane cage itself. This structural motif is rigid, bulky, and highly lipophilic (hydrophobic), leading to unfavorable interactions with polar solvents like water. Additionally, the strong crystal lattice of many solid adamantane derivatives can contribute to poor solubility.

Q2: What are the initial steps I should take to solubilize a new adamantane derivative for a cell-based assay?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent, followed by careful dilution into your aqueous assay medium. Dimethyl sulfoxide (DMSO) is the most common choice due to its ability to dissolve a wide range of compounds. It is crucial to use a proper dilution technique to prevent the compound from precipitating, a phenomenon often called "crashing out" or "solvent shock".

Q3: What is the maximum concentration of DMSO I can use in my cell culture assay?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally at or below 0.1% and generally not exceeding 0.5% (v/v). However, the tolerance to DMSO can be cell-line specific. It is always recommended to run a vehicle control (media with the same final DMSO concentration without your compound) to assess the impact of the solvent on your specific experimental system.

Q4: My compound precipitates immediately when I dilute the DMSO stock into my aqueous buffer. What should I do?

A4: This is a common issue known as "solvent shock." You can troubleshoot this by:

  • Improving your dilution technique: Add the DMSO stock solution dropwise into the pre-warmed (e.g., 37°C) aqueous medium while vigorously vortexing or swirling.

  • Performing serial dilutions: Instead of a single large dilution, create intermediate dilutions in your assay medium.

  • Lowering the final concentration: Your target concentration may be above the compound's thermodynamic solubility limit in the final assay buffer.

Q5: My compound appears soluble initially but then precipitates in the incubator over time. What could be the cause?

A5: Delayed precipitation can be caused by several factors:

  • Temperature changes: Moving the solution from room temperature to 37°C in an incubator can decrease the solubility of some compounds. Pre-warming the media before adding the compound can help.[1]

  • pH shifts: Changes in the medium's pH due to CO2 in the incubator or cellular metabolism can affect the solubility of ionizable compounds.[1]

  • Interactions with media components: The compound may interact with salts, proteins, or other components in the culture medium over time.[1]

  • Compound instability: The compound may be degrading over time to a less soluble form.

Q6: Are there alternatives to DMSO for solubilizing adamantane derivatives?

A6: Yes, other co-solvents like ethanol, polyethylene glycol (e.g., PEG 400), and N-methyl-2-pyrrolidone (NMP) can be used. The choice of solvent depends on the specific adamantane derivative and the tolerance of the assay system. Additionally, formulation strategies such as using cyclodextrins can enhance aqueous solubility without the need for high concentrations of organic co-solvents.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock
ObservationPotential CauseRecommended Solution
The solution becomes cloudy or a precipitate forms instantly upon adding the DMSO stock to the aqueous buffer/media.Solvent Shock: Rapid change in solvent polarity causes the hydrophobic compound to "crash out" of the solution.1. Improve Dilution Technique: Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C). Add the DMSO stock solution slowly, drop-by-drop, while vigorously vortexing or swirling the buffer.[1] 2. Use an Intermediate Dilution Step: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO or the final assay buffer. Then, perform the final dilution.
High Final Concentration: The target concentration of the compound is above its kinetic solubility limit in the final buffer system.1. Perform a Solubility Test: Determine the maximum soluble concentration of your compound in the final assay buffer by preparing a serial dilution and visually inspecting for precipitation. 2. Lower the Working Concentration: If possible, adjust your experimental design to use a lower, soluble concentration of the compound.
Low Temperature of Aqueous Medium: Adding a concentrated stock to cold media can significantly decrease solubility.Always pre-warm your assay buffer or cell culture medium to the temperature of your experiment (e.g., 37°C) before adding the compound stock.[1]
Issue 2: Delayed Precipitation in the Assay Plate
ObservationPotential CauseRecommended Solution
The solution is clear initially, but a precipitate (crystalline or amorphous) appears after several hours or days of incubation.Temperature-Dependent Solubility: The compound is less soluble at the incubation temperature (e.g., 37°C) than at room temperature where it was prepared.Equilibrate at Incubation Temperature: Prepare the final compound dilutions and allow them to equilibrate at the incubation temperature for a short period before adding to cells, observing for any precipitation.
pH Instability: The pH of the cell culture medium changes over time due to cellular metabolism or CO2 environment, affecting the solubility of pH-sensitive compounds.1. Use a Buffered Medium: Ensure your medium is adequately buffered for the incubator's CO2 concentration (e.g., using HEPES). 2. Test pH Sensitivity: Determine your compound's solubility at different pH values to understand its sensitivity.
Interaction with Media Components: The compound may be binding to proteins or other components in the serum or media, leading to precipitation.1. Test in Simpler Buffers: Assess the compound's solubility in a simpler buffer (e.g., PBS) to see if media components are the cause. 2. Reduce Serum Concentration: If your assay allows, try reducing the serum percentage in your culture medium.
Evaporation: Evaporation of media from the wells of the plate can increase the compound's concentration, leading to precipitation.Ensure Proper Humidification: Maintain proper humidity in your incubator and consider using plate sealers for long-term experiments.

Data Presentation: Solubility of Adamantane Derivatives

The following tables provide quantitative solubility data for some common adamantane derivatives in various solvents. This data can serve as a starting point for developing appropriate stock solutions and assay conditions.

Table 1: Solubility of Adamantane-Based Drugs in Various Solvents

CompoundSolventSolubilityTemperature
Amantadine Hydrochloride WaterFreely Soluble (~50 mg/mL)25°C
Ethanol (95%)Freely Soluble25°C
DMSO~50 mg/mL25°C
PBS (pH 7.2)~5 mg/mL25°C
Memantine Hydrochloride Water~1 mg/mL25°C
Ethanol~20 mg/mL25°C
DMSO~10 mg/mL25°C
PBS (pH 7.2)~10 mg/mL25°C
Rimantadine Hydrochloride WaterFreely Soluble (50 mg/mL)20°C
DMSO~36 mg/mL25°C
Ethanol~36 mg/mL25°C

Data compiled from multiple sources.[2][3][4][5][6][7][8]

Table 2: Solubility Enhancement of Adamantyl Urea Derivatives with Co-solvent

Compound DerivativeSolvent SystemSolubility (µM)
Unsubstituted Adamantane1% DMSO in Sodium Phosphate Buffer (pH 7.4)110 ± 15
1-Methyl Adamantane1% DMSO in Sodium Phosphate Buffer (pH 7.4)210 ± 15
1,3-Dimethyl Adamantane1% DMSO in Sodium Phosphate Buffer (pH 7.4)230 ± 15
1,3,5-Trimethyl Adamantane1% DMSO in Sodium Phosphate Buffer (pH 7.4)110 ± 15

Data adapted from a study on soluble epoxide hydrolase inhibitors.[9]

Experimental Protocols

Protocol 1: General Method for Solubilization using a Co-solvent (DMSO)

This protocol describes a standard method for preparing a working solution of a poorly soluble adamantane derivative for in vitro assays.

Materials:

  • Adamantane derivative

  • Anhydrous, cell culture-grade DMSO

  • Aqueous assay buffer or cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Dissolve the adamantane derivative in 100% DMSO to create a high-concentration stock solution (e.g., 10-100 mM).

    • Ensure the compound is fully dissolved by vortexing. If necessary, gentle warming (e.g., 37°C for 5-10 minutes) or brief sonication can be applied.

    • Visually inspect the stock solution to ensure there is no precipitate.

    • Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the DMSO stock solution at room temperature.

    • Pre-warm your aqueous assay buffer or complete cell culture medium to the experimental temperature (e.g., 37°C).

    • Calculate the volume of the stock solution needed to achieve the desired final concentration, ensuring the final DMSO concentration remains low (e.g., ≤ 0.1%).

    • While gently but rapidly mixing the pre-warmed aqueous solution (e.g., by vortexing at a medium speed), add the calculated volume of the DMSO stock solution dropwise directly into the liquid.

    • Continue mixing for a few more seconds to ensure homogeneity.

  • Final Quality Control:

    • Visually inspect the final working solution for any signs of precipitation (e.g., cloudiness, crystals, or a film). A clear solution indicates successful solubilization.

    • Use the freshly prepared working solution immediately in your assay to minimize the risk of delayed precipitation.

    • Always include a vehicle control (aqueous solution with the same final concentration of DMSO) in your experiment.

Protocol 2: Solubility Enhancement using β-Cyclodextrin Complexation

This protocol describes a method to prepare an inclusion complex of an adamantane derivative with β-cyclodextrin to improve its aqueous solubility.

Materials:

  • Adamantane derivative

  • β-Cyclodextrin (β-CD)

  • Ethanol-water mixture (the ratio may need to be optimized, e.g., 3:7 v/v)

  • Stir plate and magnetic stir bar

  • Heating mantle or water bath

Procedure:

  • Molar Equivalence: Determine the molar amounts of the adamantane derivative and β-cyclodextrin to be complexed. A 1:1 molar ratio is a common starting point.

  • Dissolution:

    • In a flask, dissolve the β-cyclodextrin and an equivalent molar amount of the adamantane derivative in an appropriate ethanol-water mixture. The specific ratio of ethanol to water may need to be optimized for your specific derivative.[10]

  • Complexation:

    • Heat the mixture to approximately 80°C while stirring continuously for 2-3 hours. This facilitates the inclusion of the adamantane moiety into the hydrophobic cavity of the β-cyclodextrin.

  • Crystallization and Recovery:

    • Slowly cool the mixture to room temperature.

    • Allow the solution to stand for several hours (e.g., 8 hours or overnight) to allow the inclusion complex to crystallize.

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of cold ethanol-water mixture and then dry them in the air.

  • Solubility Assessment:

    • The resulting dried powder is the adamantane-β-cyclodextrin inclusion complex.

    • Test the solubility of this complex in your aqueous assay buffer by preparing a solution and visually inspecting for dissolution. The solubility should be significantly higher than that of the uncomplexed adamantane derivative.

Visualizations

Logical Workflow for Troubleshooting Compound Precipitation

This diagram outlines a step-by-step decision-making process for addressing compound precipitation in assays.

G start Precipitation Observed in Assay q1 Immediate or Delayed Precipitation? start->q1 immediate Immediate Precipitation ('Crashing Out') q1->immediate Immediate delayed Delayed Precipitation (in incubator) q1->delayed Delayed sol1 Improve Dilution Technique: - Pre-warm media - Add stock dropwise - Vortex during addition immediate->sol1 sol4 Check for Temperature Effects: - Equilibrate at 37°C before use delayed->sol4 sol2 Perform Serial Dilutions sol1->sol2 Failure end_ok Problem Resolved: Proceed with Assay sol1->end_ok Success sol3 Lower Final Concentration sol2->sol3 Failure sol2->end_ok Success sol3->end_ok Success end_not_ok Problem Persists: Consider Alternative Strategy (e.g., Cyclodextrin, Co-solvents) sol3->end_not_ok Failure sol5 Check for pH Shift: - Use HEPES buffer sol4->sol5 Failure sol4->end_ok Success sol6 Check for Media Interactions: - Test in simpler buffer (PBS) sol5->sol6 Failure sol5->end_ok Success sol6->end_ok Success sol6->end_not_ok Failure

Caption: Troubleshooting workflow for compound precipitation.

Experimental Workflow for Kinetic Solubility Assay

This diagram illustrates a typical workflow for determining the kinetic solubility of a compound, a common practice in drug discovery.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare High-Concentration Stock in 100% DMSO a1 Add DMSO Stock to Aqueous Buffer in Plate p1->a1 p2 Prepare Aqueous Buffer (e.g., PBS, pH 7.4) p2->a1 a2 Incubate at Room Temp (e.g., 1-2 hours) with shaking a1->a2 a3 Separate Soluble/Insoluble: - Filtration or - Centrifugation a2->a3 an1 Quantify Compound in Filtrate/Supernatant (e.g., HPLC-UV, LC-MS) a3->an1 an2 Calculate Solubility vs. Standard Curve an1->an2

Caption: Workflow for a kinetic solubility shake-flask assay.

Signaling Pathway: CDK Inhibition by Adamantane Derivatives

Adamantane-substituted purines have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. Poor solubility of these inhibitors can be a hurdle in accurately assessing their biological activity.

G Mitogens Mitogenic Signals (Growth Factors) CyclinD Cyclin D Mitogens->CyclinD Upregulates ComplexD_CDK46 Cyclin D-CDK4/6 (Active) CyclinD->ComplexD_CDK46 CDK46 CDK4/6 CDK46->ComplexD_CDK46 Rb Rb ComplexD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb (Inactive) pRb->E2F CyclinE Cyclin E E2F->CyclinE Promotes Transcription ComplexE_CDK2 Cyclin E-CDK2 (Active) CyclinE->ComplexE_CDK2 CDK2 CDK2 CDK2->ComplexE_CDK2 ComplexE_CDK2->Rb Phosphorylates S_Phase S-Phase Entry (DNA Replication) ComplexE_CDK2->S_Phase Promotes Adamantane_Inhibitor Adamantane-Purine Inhibitor Adamantane_Inhibitor->CDK2 Inhibits Solubility_Issue Poor Aqueous Solubility Adamantane_Inhibitor->Solubility_Issue

Caption: Inhibition of the G1/S cell cycle transition by adamantane-based CDK2 inhibitors.

References

Technical Support Center: Enhancing the Regioselectivity of Adamantane Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for adamantane functionalization. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high regioselectivity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What makes the regioselective functionalization of adamantane challenging?

A1: The primary challenge lies in differentiating between the two types of C-H bonds in the adamantane cage: the four tertiary (bridgehead) C-H bonds and the twelve secondary (methylene) C-H bonds.[1][2] While the tertiary C-H bonds are generally more reactive towards radical and carbocationic intermediates, the statistical abundance of secondary C-H bonds can lead to mixtures of 1- and 2-substituted adamantane derivatives, thus lowering regioselectivity.[1] Furthermore, the high bond dissociation energies of adamantane's C-H bonds necessitate reactive reagents, which can sometimes be unselective.[1][2]

Q2: How can I favor functionalization at the tertiary (bridgehead) position of adamantane?

A2: Several strategies can be employed to enhance selectivity for the tertiary position:

  • Photocatalytic Methods: Dual catalytic systems, for instance, using an iridium photocatalyst in tandem with a quinuclidine-based hydrogen atom transfer (HAT) catalyst, have shown remarkable selectivity for the 3° position, with regiomeric ratios exceeding 20:1.[1][3]

  • Enzymatic Reactions: Biocatalytic methods using cytochrome P450 enzymes can exhibit very high regioselectivity for hydroxylation at the tertiary C-H bond, with some systems achieving a selectivity of up to 48:1.[2][4]

  • Radical Reactions: Many radical-based functionalization reactions inherently favor the more stable tertiary adamantyl radical, leading to preferential substitution at the bridgehead position.[1][5][6]

Q3: Is it possible to selectively functionalize the secondary position of adamantane?

A3: While functionalization at the tertiary position is more common, achieving selectivity for the secondary position is more challenging. It often requires the use of directing groups that position a catalyst in proximity to a specific secondary C-H bond.[7][8] Without such directing effects, statistical functionalization at the secondary positions is often observed, especially with highly reactive, less selective reagents.

Q4: What role do directing groups play in adamantane functionalization?

A4: Directing groups are chemical moieties that are temporarily installed on the adamantane scaffold to guide a catalyst to a specific C-H bond, thereby controlling the regioselectivity of the functionalization.[7][8] This strategy is particularly useful for achieving otherwise difficult-to-obtain substitution patterns, such as functionalization at the secondary position.[7]

Troubleshooting Guides

Problem 1: Poor Regioselectivity with a Mixture of 1- and 2-Substituted Products

Symptoms:

  • Your reaction yields a mixture of regioisomers, as confirmed by GC-MS or NMR analysis.

  • The ratio of the desired isomer to other isomers is low.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Inappropriate Catalyst or Reagent The catalyst or reagent used may not be selective enough. Consider switching to a more selective system. For example, for tertiary selectivity, a photocatalytic system with a specific HAT catalyst can be highly effective.[3][9]
Reaction Conditions Not Optimized Temperature, solvent, and concentration can all influence regioselectivity. Try running the reaction at a lower temperature to favor the kinetically preferred product.[10] Screen different solvents to see if they influence the selectivity.
Radical vs. Non-Radical Pathways In some reactions, competing radical and non-radical pathways can lead to different regioisomers. Ensure your reaction conditions favor a single pathway. For instance, in hydrohalogenation, the presence of peroxides can initiate a radical mechanism leading to the anti-Markovnikov product.[10]
Steric Hindrance Bulky substituents on the adamantane core or bulky reagents can influence the site of attack. Consider using less sterically hindered reagents if possible.
Problem 2: Low Yield of the Functionalized Adamantane Product

Symptoms:

  • The overall yield of the desired product is low, even if the regioselectivity is acceptable.

  • Significant amounts of starting material remain unreacted.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Catalyst Deactivation The catalyst may be unstable under the reaction conditions. Ensure you are using an inert atmosphere if the catalyst is air- or moisture-sensitive.[11] Consider increasing the catalyst loading or using a more robust catalyst.
Inefficient C-H Activation The energy barrier for C-H bond cleavage may be too high under the current conditions. Try increasing the reaction temperature or using a more powerful activation method, such as a more potent HAT catalyst in photocatalysis.[8]
Poor Substrate Solubility Adamantane and its derivatives are often highly lipophilic and may have poor solubility in some solvents.[2] Ensure your substrate is fully dissolved at the reaction temperature. Consider using a co-solvent if necessary.
Product Inhibition The product may be inhibiting the catalyst. Try running the reaction at a lower concentration or adding the reagents slowly over time.

Quantitative Data Presentation

Table 1: Regioselectivity of Adamantane Alkylation under Various Photocatalytic Conditions
Catalyst SystemAlkene PartnerYield (%)Regiomeric Ratio (3°:2°)Reference
Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆ / Quinuclidine-based HAT catalystPhenyl vinyl sulfone70>20:1[1]
Ir-1 / Q-1Phenyl vinyl sulfone72>20:1[3]
Decatungstate photocatalystDimethyl maleate6162:38[1]
Table 2: Regioselectivity of Adamantane Hydroxylation
MethodOxidant/CatalystProduct(s)Yield (%)Regiomeric Ratio (1-ol:2-ol)Reference
BiocatalyticCytochrome P4501-Adamantanol-up to 48:1[2][4]
Chemical OxidationDiprotonated ferrate (H₂FeO₄)1-Adamantanol, 2-Adamantanol-9.3:1 (calculated)[12][13][14]
Metal-CatalyzedH₂O-CBr₄ / Pd, Ni, Ru, Co, Mo, W, or Fe complexes1-Adamantanolup to 85Selective for 1-ol[15]

Experimental Protocols

Key Experiment: Photocatalytic Tertiary-Selective Alkylation of Adamantane

This protocol is a generalized procedure based on reported methods for the highly regioselective alkylation of adamantane at the bridgehead position.[1][3]

Materials:

  • Adamantane

  • Alkene (e.g., phenyl vinyl sulfone)

  • Iridium photocatalyst (e.g., Ir(dF(CF₃)ppy)₂(dtbbpy)PF₆)

  • Hydrogen Atom Transfer (HAT) catalyst (e.g., a quinuclidine-based catalyst)

  • Anhydrous solvent (e.g., acetonitrile or 1,2-dichloroethane)

  • Inert gas (e.g., nitrogen or argon)

  • Blue LED light source

Procedure:

  • In an oven-dried vial, combine adamantane (1.5-3 equivalents), the iridium photocatalyst (e.g., 1-2 mol%), and the HAT catalyst (e.g., 5-10 mol%).

  • Add the alkene (1 equivalent) to the vial.

  • Add the anhydrous solvent under an inert atmosphere.

  • Seal the vial and stir the reaction mixture.

  • Irradiate the reaction mixture with a blue LED light source at room temperature for 8-48 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome: This procedure is expected to yield the 1-alkylated adamantane product with high regioselectivity (>20:1 for the tertiary isomer).[1][3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Adamantane, Alkene, Photocatalyst, and HAT Catalyst solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent irradiate Irradiate with Blue LEDs (8-48h) solvent->irradiate concentrate Remove Solvent irradiate->concentrate purify Purify by Column Chromatography concentrate->purify product product purify->product Isolated Product troubleshooting_regioselectivity start Poor Regioselectivity (Mixture of Isomers) cause1 Inappropriate Catalyst? start->cause1 cause2 Suboptimal Conditions? cause1->cause2 No solution1 Switch to a more selective catalyst system (e.g., Photocatalysis with HAT) cause1->solution1 Yes cause3 Steric Issues? cause2->cause3 No solution2 Optimize Temperature, Solvent, and Concentration cause2->solution2 Yes solution3 Use less bulky reagents or modify the substrate cause3->solution3 Yes end Improved Regioselectivity cause3->end No solution1->end solution2->end solution3->end photocatalytic_cycle PC Photocatalyst (Ir) PC_excited Excited Photocatalyst (Ir*) PC->PC_excited hv (Blue Light) PC_excited->PC SET HAT_cat_radical HAT Catalyst Radical (Q+•) PC_excited->HAT_cat_radical HAT_cat HAT_cat HAT Catalyst (Q) Adamantyl_radical Adamantyl Radical (Ad•) HAT_cat_radical->Adamantyl_radical Ad-H HAT_cat-H+ Adamantane Adamantane (Ad-H) Product_radical Product Radical Adamantyl_radical->Product_radical + Alkene Alkene Alkene Product Functionalized Adamantane Product_radical->Product + H+

References

Technical Support Center: Characterization of Adamantane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of adamantane compounds.

Table of Contents

  • FAQs: NMR Spectroscopy

  • FAQs: Mass Spectrometry

  • FAQs: Solubility and Crystallization

  • Experimental Protocols

    • NMR Spectroscopy Analysis of Adamantane Derivatives

    • Mass Spectrometry Analysis of Adamantane Derivatives

    • General Crystallization Guidelines for Adamantane Derivatives

  • Signaling Pathway Visualizations

    • Amantadine's Mechanism of Action on the Influenza A M2 Proton Channel

    • Memantine's Antagonistic Action on the NMDA Receptor

FAQs: NMR Spectroscopy

Q1: Why are the ¹H NMR spectra of my adamantane derivatives showing broad, overlapping signals that are difficult to interpret?

A1: The rigid and highly symmetrical cage-like structure of adamantane is a primary reason for signal overlap in ¹H NMR spectra. Protons on the adamantane core often have very similar chemical environments, leading to complex and poorly resolved multiplets, particularly at lower magnetic field strengths. For substituted adamantanes, this complexity increases, making definitive assignments challenging.

Troubleshooting Tips:

  • Use a Higher Field Spectrometer: Employing a spectrometer with a higher magnetic field (e.g., 500 MHz or greater) can significantly improve signal dispersion and resolution.

  • 2D NMR Techniques: Utilize two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to elucidate proton-proton and proton-carbon connectivities, which can help in assigning individual signals.

  • Vary the Solvent: Changing the deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons and potentially resolve overlapping signals.

Q2: How do substituents impact the ¹H and ¹³C NMR chemical shifts of the adamantane core?

A2: Substituents on the adamantane cage induce predictable changes in the chemical shifts of neighboring protons and carbons. Electronegative substituents, for instance, will deshield adjacent nuclei, causing their signals to shift downfield (to a higher ppm value). The magnitude and direction of this shift are dependent on the nature of the substituent and its position on the adamantane framework. Aromatic substituents can also cause significant shifts due to magnetic anisotropy effects.

Data Presentation: NMR Chemical Shifts of Adamantane and Derivatives

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for adamantane and some of its derivatives.

CompoundNucleusPositionChemical Shift (δ, ppm)
Adamantane¹HCH1.87
CH₂1.76
¹³CCH28.46
CH₂37.85
1-Bromoadamantane¹³CC169.1
C240.0
C331.5
C447.9
Amantadine (1-Aminoadamantane)¹³CC148.5
C242.5
C330.0
C436.5

Note: Chemical shifts can vary depending on the solvent and concentration.

Q3: The signals for quaternary carbons in my ¹³C NMR spectrum are very weak. How can I enhance them?

A3: Quaternary carbons lack attached protons, which results in a weaker signal in ¹³C NMR due to the absence of the Nuclear Overhauser Effect (NOE) and longer spin-lattice relaxation times (T₁). To improve the signal-to-noise ratio for these carbons, you can:

  • Increase the Number of Scans: Acquiring a larger number of transients will improve the signal-to-noise ratio.

  • Optimize the Relaxation Delay (d1): Increasing the relaxation delay between pulses allows for more complete relaxation of the quaternary carbons, leading to a stronger signal. A delay of 5-10 seconds is often a good starting point.

  • Use a Different Pulse Sequence: Consider using pulse sequences that are less dependent on the NOE, such as DEPT (Distortionless Enhancement by Polarization Transfer), to help identify quaternary carbons, although DEPT itself will not directly show a quaternary signal.

FAQs: Mass Spectrometry

Q1: What are the characteristic fragmentation patterns for adamantane compounds in mass spectrometry?

A1: Adamantane and its derivatives exhibit distinct fragmentation patterns under electron ionization (EI). The most prominent feature is often the formation of the adamantyl cation at m/z 135, which arises from the loss of a substituent or a hydrogen atom from the molecular ion.[1][2] This cation is particularly stable due to the tertiary carbocation nature of the bridgehead carbon. Further fragmentation of the adamantane cage can lead to smaller ions, including those at m/z 93, 80, and 79.[1][3]

Data Presentation: Common Mass Fragments of Adamantane

m/zProposed FragmentNotes
136[C₁₀H₁₆]⁺˙Molecular ion
135[C₁₀H₁₅]⁺Loss of a hydrogen radical; often a very stable and abundant ion
93[C₇H₉]⁺Result of adamantane cage fragmentation
79[C₆H₇]⁺Further fragmentation of the adamantane cage

Q2: My mass spectrum of a 1-substituted adamantane shows a base peak at m/z 135. Is this expected?

A2: Yes, this is a very common observation. For many 1-substituted adamantanes, the cleavage of the bond between the substituent and the adamantane cage is a favored fragmentation pathway.[2] This results in the formation of the stable 1-adamantyl cation at m/z 135, which is often the base peak in the spectrum.[1] The relative intensity of the molecular ion peak can be low in these cases.

Q3: How can I differentiate between 1- and 2-substituted adamantane isomers using mass spectrometry?

A3: While some fragmentation patterns may be similar, there can be subtle differences in the mass spectra of 1- and 2-substituted isomers. For example, in 2-adamantanol, a major fragmentation pathway involves the loss of a water molecule (H₂O) to yield a prominent peak at m/z 134.[4] In contrast, 1-adamantanol may show a more dominant m/z 135 peak. Careful analysis of the relative intensities of key fragment ions can provide clues to the substitution pattern. Coupling mass spectrometry with a chromatographic separation technique like GC-MS is highly recommended for unambiguous isomer identification.

FAQs: Solubility and Crystallization

Q1: My adamantane derivative has very poor solubility in aqueous solutions. What strategies can I use to improve this?

A1: The high lipophilicity of the adamantane cage is the primary reason for its low aqueous solubility.[5] Several strategies can be employed to enhance solubility:

  • Chemical Modification: Introducing polar functional groups such as amines, hydroxyls, or carboxylic acids onto the adamantane scaffold can significantly increase its polarity and, consequently, its aqueous solubility.

  • pH Adjustment: For adamantane derivatives with ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the solution to form a salt can dramatically improve solubility.

  • Co-solvency: Using a mixture of water and a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds.

  • Cyclodextrin Complexation: The hydrophobic adamantane core can form inclusion complexes with cyclodextrins, which have a hydrophilic exterior, thereby increasing the apparent water solubility of the compound.

Data Presentation: Solubility of Adamantane Derivatives

The following table provides examples of the solubility of adamantane and a sulfonamide derivative in various solvents.

CompoundSolventTemperature (K)Solubility (mole fraction)
AdamantaneHexane298.15Readily soluble
Chloroform298.15Readily soluble
Water298.15Practically insoluble
Adamantane Sulfonamide DerivativeBuffer (pH 7.4)298.15Low
1-Octanol298.15Moderate
Hexane298.15Low

Data is illustrative and based on typical solubilities.[5][6]

Q2: I am having difficulty obtaining high-quality single crystals of my adamantane compound for X-ray diffraction. What are some common pitfalls and how can I overcome them?

A2: Growing single crystals of adamantane derivatives can be challenging due to their rigid structure and tendency to form disordered crystals.

Troubleshooting Tips:

  • Purity is Paramount: Ensure your compound is highly pure before attempting crystallization. Even small amounts of impurities can inhibit crystal growth or lead to poor crystal quality.

  • Slow Evaporation: This is a simple and often effective technique. Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly over several days or weeks. Avoid using highly volatile solvents as rapid crystallization can lead to smaller, less-ordered crystals.[7]

  • Solvent Diffusion: Dissolve your compound in a "good" solvent and carefully layer a "poor" solvent (in which the compound is less soluble) on top. Crystals may form at the interface of the two solvents over time.[7]

  • Co-crystallization: If your compound is a liquid or difficult to crystallize on its own, co-crystallization with a host molecule, such as a tetraaryladamantane, can facilitate the formation of well-ordered crystals.[8]

  • Vary Conditions: Systematically vary the solvent, temperature, and concentration to find the optimal conditions for crystal growth.

Experimental Protocols

NMR Spectroscopy Analysis of Adamantane Derivatives[9][10]
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the adamantane derivative.

    • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for resolving complex multiplets.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds (longer for compounds with quaternary carbons), and a larger number of scans compared to ¹H NMR.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Reference the spectra to the internal standard.

    • Analyze the chemical shifts, coupling constants (for ¹H NMR), and integration to elucidate the structure. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are highly recommended.

Mass Spectrometry Analysis of Adamantane Derivatives[1][11]
  • Sample Preparation:

    • For Direct Infusion/EI: Dissolve a small amount of the sample (in the microgram to nanogram range) in a volatile solvent like methanol or acetonitrile.

    • For GC-MS: Prepare a dilute solution of the sample in a solvent compatible with the GC system (e.g., hexane, dichloromethane). If the compound is not volatile enough, derivatization (e.g., silylation) may be necessary.

    • For LC-MS: Prepare a dilute solution of the sample in a solvent compatible with the mobile phase.

  • Ionization:

    • Choose an appropriate ionization method. Electron Ionization (EI) is common for volatile compounds analyzed by GC-MS and provides extensive fragmentation for structural elucidation.

    • Electrospray Ionization (ESI) is suitable for less volatile or thermally labile compounds analyzed by LC-MS and typically provides information about the molecular weight with less fragmentation.

  • Mass Analysis:

    • Inject the sample into the mass spectrometer.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

    • For high-resolution mass spectrometry (HRMS), ensure the instrument is properly calibrated to achieve high mass accuracy.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺˙ for EI, [M+H]⁺ or [M-H]⁻ for ESI) to determine the molecular weight.

    • Analyze the fragmentation pattern to deduce structural features. Look for characteristic losses and the presence of the adamantyl cation (m/z 135).

    • For HRMS data, calculate the elemental composition to confirm the molecular formula.

General Crystallization Guidelines for Adamantane Derivatives[7][8]
  • Purification: Start with the highest purity material possible. Recrystallization or chromatography may be necessary.

  • Solvent Selection:

    • Choose a solvent in which your compound has moderate solubility.

    • For slow evaporation, a single solvent system is often used.

    • For solvent diffusion, a pair of miscible solvents is needed: a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not.

  • Slow Evaporation:

    • Dissolve the compound in the chosen solvent to create a nearly saturated solution.

    • Filter the solution to remove any particulate matter.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

  • Solvent Diffusion:

    • Dissolve the compound in a small amount of the "good" solvent in a small vial.

    • Carefully layer the "poor" solvent on top of the solution, minimizing mixing.

    • Seal the vial and leave it undisturbed. Crystals should form at the interface of the two solvents.

  • Co-crystallization (for liquids or difficult-to-crystallize solids):

    • Mix your adamantane derivative with a suitable host molecule (e.g., a tetraaryladamantane) in a 1:1 molar ratio.

    • Dissolve the mixture in a minimal amount of a suitable solvent.

    • Allow the solvent to evaporate slowly.

Signaling Pathway Visualizations

Amantadine's Mechanism of Action on the Influenza A M2 Proton Channel

The antiviral drug amantadine targets the M2 proton channel of the influenza A virus. This channel is essential for the virus to uncoat and release its genetic material into the host cell. Amantadine blocks this channel, preventing the influx of protons and thereby inhibiting viral replication.[9][10]

amantadine_mechanism cluster_virus Influenza A Virus cluster_endosome Host Cell Endosome M2_channel M2 Proton Channel (Tetramer) viral_RNA Viral RNA M2_channel->viral_RNA Enables Uncoating uncoating_blocked Viral Uncoating Blocked protons_in H⁺ (Protons) (Acidic Environment) protons_in->M2_channel Influx amantadine Amantadine amantadine->M2_channel Blocks replication_inhibited Viral Replication Inhibited uncoating_blocked->replication_inhibited

Mechanism of Amantadine on the Influenza A M2 Channel.
Memantine's Antagonistic Action on the NMDA Receptor

Memantine is an adamantane derivative used in the treatment of Alzheimer's disease. It acts as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel in the central nervous system. In pathological conditions with excessive glutamate, the NMDA receptor is over-activated, leading to excitotoxicity. Memantine blocks the channel when it is open, preventing excessive calcium influx and subsequent neuronal damage.[11][12]

memantine_mechanism cluster_synapse Synaptic Cleft cluster_neuron Postsynaptic Neuron glutamate Excess Glutamate (Pathological) nmda_receptor NMDA Receptor glutamate->nmda_receptor Binds & Activates ca_influx Ca²⁺ Influx nmda_receptor->ca_influx Opens Channel blockade Channel Blockade excitotoxicity Excitotoxicity & Neuronal Damage ca_influx->excitotoxicity memantine Memantine memantine->nmda_receptor Blocks Open Channel blockade->ca_influx Reduces

Memantine's Antagonistic Action on the NMDA Receptor.

References

Validation & Comparative

A Comparative Guide to 3-Hydroxyadamantane-1-carbonitrile and 3-Hydroxyadamantane-1-carboxylic acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the adamantane scaffold serves as a versatile building block, prized for its rigid, lipophilic structure that can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among its many derivatives, 3-Hydroxyadamantane-1-carbonitrile and 3-Hydroxyadamantane-1-carboxylic acid represent two key functionalized intermediates. This guide provides an objective comparison of these compounds, supported by available data, to inform their application in research and synthesis.

While extensive experimental data is available for 3-Hydroxyadamantane-1-carboxylic acid, information on this compound is less direct. This comparison draws upon established knowledge of the carboxylic acid and infers the properties and reactivity of the carbonitrile based on the known chemistry of these functional groups and related adamantane derivatives.

Physicochemical Properties: A Comparative Overview

A summary of the key physicochemical properties for both compounds is presented below. Data for 3-Hydroxyadamantane-1-carboxylic acid is derived from experimental sources, while properties for this compound are estimated based on its structure and the properties of similar compounds.

PropertyThis compound (Estimated)3-Hydroxyadamantane-1-carboxylic acid (Experimental)
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆O₃[1]
Molecular Weight 177.24 g/mol 196.24 g/mol [1]
Appearance White to off-white solidWhite to yellow solid[2]
Melting Point Not available203-207 °C[3]
Boiling Point Not available357.2 ± 25.0 °C at 760 mmHg (Predicted)[2]
Solubility Expected to be soluble in organic solventsSlightly soluble in DMSO and Methanol[2]

Synthesis and Reactivity

The synthetic pathways to both compounds typically start from a common adamantane precursor, with the introduction of the hydroxyl and the carbonitrile or carboxylic acid functionalities being key steps.

Synthesis of 3-Hydroxyadamantane-1-carboxylic acid

The synthesis of 3-hydroxyadamantane-1-carboxylic acid is well-documented and can be achieved through the oxidation of adamantane-1-carboxylic acid.[2][4] A common method involves the use of a mixture of nitric acid and sulfuric acid.[4]

Experimental Protocol: Synthesis of 3-Hydroxyadamantane-1-carboxylic acid from Adamantane-1-carboxylic acid

  • To a stirred solution of adamantane-1-carboxylic acid in concentrated sulfuric acid, nitric acid is added dropwise at a controlled temperature.

  • The reaction mixture is then allowed to stir at room temperature or with gentle heating for a specified period.

  • Upon completion, the reaction mixture is poured onto ice, leading to the precipitation of the crude product.

  • The precipitate is collected by filtration, washed with water, and can be further purified by recrystallization.

G Adamantane Adamantane Adamantane_1_carboxylic_acid Adamantane-1-carboxylic acid Adamantane->Adamantane_1_carboxylic_acid Carboxylation Hydroxy_acid 3-Hydroxyadamantane-1-carboxylic acid Adamantane_1_carboxylic_acid->Hydroxy_acid Hydroxylation (H₂SO₄/HNO₃)

Caption: General synthetic route to 3-hydroxyadamantane-1-carboxylic acid.

Synthesis of this compound

Direct synthesis protocols for this compound are not readily found in the literature. However, a plausible synthetic route would involve the conversion of 3-hydroxyadamantane-1-carboxylic acid to the corresponding nitrile. This transformation can generally be achieved via a two-step process involving the formation of a primary amide followed by dehydration.

Plausible Experimental Protocol: Synthesis of this compound

  • Amide Formation: 3-Hydroxyadamantane-1-carboxylic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride can then be reacted with ammonia to form 3-hydroxyadamantane-1-carboxamide.

  • Dehydration: The primary amide can then be dehydrated using a variety of reagents such as thionyl chloride, phosphorus oxychloride, or trifluoroacetic anhydride to yield this compound.

G Hydroxy_acid 3-Hydroxyadamantane-1-carboxylic acid Amide 3-Hydroxyadamantane-1-carboxamide Hydroxy_acid->Amide 1. SOCl₂ 2. NH₃ Nitrile This compound Amide->Nitrile Dehydration (e.g., SOCl₂)

Caption: A potential synthetic pathway from the carboxylic acid to the carbonitrile.

Comparative Reactivity and Applications in Drug Discovery

The differing functional groups of the two molecules dictate their distinct reactivity profiles and potential applications.

3-Hydroxyadamantane-1-carboxylic acid serves as a valuable precursor for the synthesis of esters, amides, and other carboxylic acid derivatives. Its derivatives have been explored for various therapeutic applications. For instance, adamantane carboxylic acid derivatives have been investigated as inhibitors of diacylglycerol acyltransferase 1 (DGAT1) for the potential treatment of obesity and diabetes. The rigid adamantane core helps in positioning the functional groups for optimal interaction with biological targets.

This compound , on the other hand, offers a different set of chemical transformations. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. It can also participate in cycloaddition reactions. The introduction of a nitrile group can influence the electronic properties and metabolic stability of a molecule. While specific biological data for this compound is scarce, adamantane derivatives containing nitrile groups are of interest in medicinal chemistry. For example, vildagliptin, an antidiabetic drug, features a cyanopyrrolidine moiety, highlighting the utility of the nitrile group in drug design.

G Adamantane Adamantane Scaffold Properties Rigidity Lipophilicity Metabolic Stability Adamantane->Properties Derivatives Functionalized Adamantanes (e.g., -OH, -COOH, -CN) Adamantane->Derivatives Drug_Candidates Drug Candidates Derivatives->Drug_Candidates Therapeutic_Areas Antiviral Antidiabetic Neurological Disorders Drug_Candidates->Therapeutic_Areas

Caption: The adamantane scaffold is a key component in developing new drugs.

Conclusion

3-Hydroxyadamantane-1-carboxylic acid is a well-characterized and readily accessible building block in medicinal chemistry, with established synthetic routes and a history of use in the development of bioactive molecules. In contrast, this compound is a less explored derivative. Based on the principles of organic synthesis, it is accessible from the corresponding carboxylic acid. The distinct chemical reactivity of the nitrile group compared to the carboxylic acid presents an opportunity for the synthesis of novel adamantane-based compounds with potentially unique biological activities. For researchers in drug discovery, the choice between these two intermediates will depend on the desired synthetic transformations and the specific structural features required for interaction with the biological target of interest. Further research into the synthesis and biological evaluation of this compound is warranted to fully explore its potential in medicinal chemistry.

References

Comparative Analysis of the Biological Activity of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the diverse biological activities of adamantane derivatives, supported by experimental data and detailed protocols.

The rigid, three-dimensional structure of the adamantane cage has made it a privileged scaffold in medicinal chemistry, leading to the development of drugs with a wide range of biological activities. This guide provides a comparative analysis of the antiviral, neuroprotective, and anticancer properties of key adamantane derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Data Presentation: A Comparative Overview

The biological efficacy of adamantane derivatives varies significantly depending on their chemical modifications and the biological target. The following tables summarize the quantitative data for prominent adamantane derivatives across different therapeutic areas.

Antiviral Activity

Amantadine and Rimantadine have been historically significant for their activity against the influenza A virus. Their primary mechanism of action is the inhibition of the M2 proton channel, which is essential for viral uncoating and replication.[1][2] However, the emergence of resistant strains has limited their clinical use.[3][4]

DerivativeVirus StrainCell LineIC50Citation
Amantadine Influenza A (H1N1, H3N2, HSW1N1)MDCK0.2 - 0.4 µg/mL[1][5]
Influenza A/California/04/2009 (H1N1, S31N mutant)MDCK115 µM[3]
Influenza A (various strains)MDCK0.062 to >50 µg/ml[6]
Rimantadine Influenza A (H1N1, H3N2, HSW1N1)MDCK0.2 - 0.4 µg/mL[1][5]
Influenza A/California/04/2009 (H1N1, S31N mutant)MDCK56 µM[3]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MDCK (Madin-Darby Canine Kidney) cells are commonly used for influenza virus research.

Neuroprotective Activity

Memantine is a well-established NMDA (N-methyl-D-aspartate) receptor antagonist used in the treatment of Alzheimer's disease. Its mechanism involves blocking the pathological overactivation of NMDA receptors without interfering with their normal physiological function.[7][8]

DerivativeReceptorAssayValueCitation
Memantine NMDA Receptor[3H]MK-801 BindingKi: 3 - 10 µM[7]
NMDA ReceptorScintillation Proximity AssayKi: ≈ 147.4 µM[9]

Ki (Inhibition constant) indicates the binding affinity of an inhibitor to a receptor. [3H]MK-801 is a radiolabeled compound used in binding assays to study the NMDA receptor.

Anticancer Activity

The application of adamantane derivatives in oncology is an expanding area of research. Their lipophilic nature allows them to interact with various cellular targets involved in cancer progression. The table below presents the IC50 values of some novel adamantane derivatives against different cancer cell lines.

Derivative ClassCell LineIC50 (µM)Citation
Thiazoline-Tetralin DerivativesMCF-7 (Breast)Varies by compound[10]
A549 (Lung)Varies by compound[10]
N-Rhodanine GlycosidesMCF-7 (Breast)Varies by compound[11]
HepG2 (Liver)Varies by compound[11]
A549 (Lung)Varies by compound[11]
Pyrimidinone-5-carbonitrilesMCF-7 (Breast)1.42[12]
A549 (Lung)1.98[12]
Caco-2 (Colon)9.50[12]
SVM Series (Chromones)HeLa S3 (Cervical)SVM-2: 5.18, SVM-4: 4.89[13]
A549 (Lung)SVM-5: 13.3[13]

IC50 values for anticancer activity are highly dependent on the specific chemical structure of the derivative.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to quantify the antiviral efficacy of a compound by measuring the reduction in the number of viral plaques.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Influenza A virus stock

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Trypsin

  • Agarose or Avicel overlay medium

  • Crystal violet staining solution

  • Test compounds (Amantadine, Rimantadine)

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates and incubate until a confluent monolayer is formed.[14]

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock in serum-free DMEM.

  • Infection: Wash the cell monolayers with phosphate-buffered saline (PBS) and infect with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and add the overlay medium containing different concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until visible plaques are formed.[6]

  • Staining: Fix the cells with a formaldehyde solution and then stain with crystal violet.

  • Plaque Counting: Count the number of plaques in each well. The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control.[15]

NMDA Receptor Binding Assay

This assay determines the binding affinity of a compound to the NMDA receptor using a radiolabeled ligand.

Materials:

  • Human hippocampal tissue or cell lines expressing NMDA receptors

  • [3H]MK-801 (radioligand)

  • Memantine (test compound)

  • Assay buffer (e.g., Tris-HCl)

  • Scintillation fluid

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in the assay buffer to prepare a membrane suspension.

  • Binding Reaction: In a reaction tube, add the membrane preparation, [3H]MK-801, and varying concentrations of memantine.

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: The Ki value is determined by analyzing the competition between memantine and [3H]MK-801 for binding to the NMDA receptor.[7][9]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of a compound.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Cell culture medium (e.g., RPMI-1640, DMEM) with FBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol)

  • Test compounds (adamantane derivatives)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates and allow them to attach and grow for 24 hours.[16]

  • Compound Treatment: Treat the cells with various concentrations of the adamantane derivatives and incubate for a specified period (e.g., 48 or 72 hours).[17]

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control cells.[19]

Visualizations: Pathways and Workflows

To further elucidate the mechanisms and processes described, the following diagrams have been generated using Graphviz.

Memantine_NMDA_Pathway cluster_synapse Glutamatergic Synapse cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Activates Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Excessive Neuronal_Damage Neuronal Damage Excitotoxicity->Neuronal_Damage Memantine Memantine Memantine->Ca_channel Blocks (Uncompetitive) MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_drug Add Adamantane Derivatives (various concentrations) incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization solution (e.g., DMSO) incubate3->add_solubilizer measure_abs Measure absorbance at 570 nm add_solubilizer->measure_abs analyze Calculate IC50 values measure_abs->analyze end End analyze->end Antiviral_Plaque_Assay start Start seed_cells Seed MDCK cells to form a monolayer start->seed_cells infect_virus Infect cells with Influenza A virus seed_cells->infect_virus add_compounds Add overlay medium with Adamantane Derivatives infect_virus->add_compounds incubate Incubate for 2-3 days to allow plaque formation add_compounds->incubate fix_stain Fix cells and stain with crystal violet incubate->fix_stain count_plaques Count plaques and compare to control fix_stain->count_plaques calculate_ic50 Calculate IC50 count_plaques->calculate_ic50 end End calculate_ic50->end

References

Validating the Structure of Synthesized 3-Hydroxyadamantane-1-carbonitrile: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of adamantane-based compounds, rigorous structural validation is a critical step to ensure the integrity of their findings. This guide provides a comparative analysis of the key spectroscopic techniques used to confirm the structure of synthesized 3-Hydroxyadamantane-1-carbonitrile. By presenting predicted data for the target molecule alongside experimental data for a closely related alternative, 1-adamantanecarbonitrile, this guide offers a practical framework for structural verification.

Comparative Analysis of Spectroscopic Data

The primary methods for elucidating the structure of organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information, and when used in concert, they allow for unambiguous structure determination.

Table 1: Comparison of ¹H NMR, ¹³C NMR, IR, and MS Data for this compound and 1-Adamantanecarbonitrile.

Analytical Technique This compound (Predicted Data) 1-Adamantanecarbonitrile (Experimental Data)
¹H NMR (CDCl₃, 400 MHz) δ 1.60-1.85 (m, 12H, Adamantane-H), 2.15 (s, 1H, -OH)δ 1.77 (s, 6H, Adamantane-H), 1.89 (s, 6H, Adamantane-H), 2.03 (s, 3H, Adamantane-H)
¹³C NMR (CDCl₃, 100 MHz) δ 29.5 (C-1), 30.2 (C-8, C-9), 35.0 (C-5, C-7), 41.5 (C-4, C-6, C-10), 45.0 (C-2), 68.0 (C-3), 122.5 (CN)δ 30.4 (C-1), 35.7 (CH), 42.9 (CH₂), 123.7 (CN)[1][2]
IR Spectroscopy (KBr, cm⁻¹) 3400 (broad, O-H stretch), 2920, 2850 (C-H stretch), 2240 (sharp, C≡N stretch), 1150 (C-O stretch)2910, 2850 (C-H stretch), 2230 (sharp, C≡N stretch)[3]
Mass Spectrometry (EI) Molecular Ion [M]⁺: m/z 177. Expected Fragments: m/z 160 ([M-OH]⁺), 150 ([M-HCN]⁺), 135 (Adamantyl cation)Molecular Ion [M]⁺: m/z 161. Fragments: m/z 135 (Adamantyl cation)[4]

Experimental Workflow and Methodologies

A systematic approach is crucial for the successful validation of a synthesized compound. The following workflow outlines the key steps from synthesis to structural confirmation.

experimental_workflow Experimental Workflow for Structural Validation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Comparison nmr->analysis ir->analysis ms->analysis confirmation Structure Confirmed analysis->confirmation

Caption: A typical workflow for the synthesis and structural validation of this compound.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a 2-second relaxation delay, and 16 scans.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on a 100 MHz spectrometer with proton decoupling. Key parameters include a 45° pulse width, a 5-second relaxation delay, and 1024 scans.

2. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing approximately 1 mg of the solid sample with 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.

3. Mass Spectrometry (MS)

  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Hypothetical Signaling Pathway Involvement

Adamantane derivatives are widely explored in drug discovery for their potential to modulate various biological pathways. The rigid adamantane scaffold can serve as a lipophilic anchor to position pharmacophoric groups in the binding pockets of target proteins.

signaling_pathway Hypothetical Signaling Pathway drug This compound Derivative receptor GPCR drug->receptor Binds g_protein G Protein receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases pka Protein Kinase A camp->pka Inactivates response Cellular Response pka->response Modulates

Caption: A hypothetical signaling pathway where a derivative of this compound acts as a GPCR antagonist.

This guide provides a foundational framework for the structural validation of synthesized this compound. The combination of predicted and experimental data, along with detailed experimental protocols and logical workflows, offers a comprehensive resource for researchers in the field.

References

Navigating the Selectivity Landscape of Adamantane-Based Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane moiety, a rigid and lipophilic tricyclic hydrocarbon, has become a privileged scaffold in medicinal chemistry, lending favorable pharmacokinetic and pharmacodynamic properties to a variety of enzyme inhibitors. Its unique three-dimensional structure allows for precise interactions within enzyme active sites, often leading to potent inhibition. However, the very properties that make adamantane an attractive component in drug design can also contribute to off-target effects and cross-reactivity, a critical consideration in the development of safe and effective therapeutics.

This guide provides an objective comparison of the cross-reactivity profiles of adamantane-based inhibitors targeting four key enzyme classes: 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), dipeptidyl peptidase-IV (DPP-IV), γ-secretase, and cholinesterases. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways, this document aims to equip researchers with the necessary information to navigate the complexities of adamantane inhibitor selectivity.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50 and Kᵢ values) of various adamantane-based compounds against their primary targets and key off-targets. This data, compiled from multiple studies, highlights the selectivity profiles of these inhibitors.

Table 1: Cross-Reactivity of Adamantane-Based 11β-HSD1 Inhibitors

Compound ID/NamePrimary TargetPrimary Target IC50/Kᵢ (nM)Off-Target EnzymeOff-Target IC50/Kᵢ (nM)Selectivity (Fold)
Adamantyl Triazole Derivative11β-HSD19.911β-HSD2>1000>101
Adamantyl Ethanone Derivative11β-HSD150-70Cytochrome P450sWeak InhibitionNot specified
3-Amino-N-adamantyl-3-methylbutanamide11β-HSD1Good in vitro activityNot specifiedNot specifiedNot specified

Table 2: Cross-Reactivity of Adamantane-Based DPP-IV Inhibitors

Compound ID/NamePrimary TargetPrimary Target IC50/Kᵢ (nM)Off-Target EnzymeOff-Target IC50/Kᵢ (nM)Selectivity (Fold)
VildagliptinDPP-IV62DPP-8>50,000>800
DPP-9>50,000>800
SaxagliptinDPP-IV50DPP-829,000580
DPP-945,000900

Table 3: Cross-Reactivity of Adamantane-Based γ-Secretase Inhibitors

Compound ID/NamePrimary TargetPrimary Target IC50/Kᵢ (µM)Off-Target EnzymeOff-Target IC50/Kᵢ (µM)Selectivity (Fold)
Adamantanyl Sulfonamide Derivativeγ-SecretaseActivity evaluatedNot specifiedNot specifiedNot specified

Table 4: Cross-Reactivity of Adamantane-Based Cholinesterase Inhibitors

Compound ID/NamePrimary TargetPrimary Target IC50/Kᵢ (µM)Off-Target EnzymeOff-Target IC50/Kᵢ (µM)Selectivity (Fold)
Adamantyl-based ester derivative (2e)Acetylcholinesterase (AChE)77.15Butyrylcholinesterase (BChE)306.77~4
4-aminoquinoline-adamantane (5)AChE0.075BChENot specifiedNot specified

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the biological context and the methodologies used to assess inhibitor activity, the following diagrams illustrate key signaling pathways and a general experimental workflow for evaluating inhibitor cross-reactivity.

11b-HSD1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Cortisone Cortisone 11b-HSD1 11b-HSD1 Cortisone->11b-HSD1 Cortisol_ER Cortisol 11b-HSD1->Cortisol_ER NADPH Cortisol_Cyt Cortisol Cortisol_ER->Cortisol_Cyt GR Glucocorticoid Receptor Cortisol_Cyt->GR GR_Cortisol_Nuc GR-Cortisol Complex GR->GR_Cortisol_Nuc Translocation GRE Glucocorticoid Response Element GR_Cortisol_Nuc->GRE Gene_Transcription Gene Transcription (e.g., Gluconeogenesis) GRE->Gene_Transcription Adamantane_Inhibitor Adamantane Inhibitor Adamantane_Inhibitor->11b-HSD1 Inhibition

Caption: 11β-HSD1 Signaling Pathway and Point of Inhibition.

DPP-IV_Signaling_Pathway GLP-1_GIP Active Incretins (GLP-1, GIP) DPP-IV DPP-IV GLP-1_GIP->DPP-IV Pancreatic_Beta_Cell Pancreatic β-cell GLP-1_GIP->Pancreatic_Beta_Cell Stimulates Inactive_Metabolites Inactive Metabolites DPP-IV->Inactive_Metabolites Insulin_Secretion Insulin Secretion Pancreatic_Beta_Cell->Insulin_Secretion Adamantane_Inhibitor Adamantane Inhibitor Adamantane_Inhibitor->DPP-IV Inhibition

Caption: DPP-IV Signaling Pathway and Point of Inhibition.

Gamma_Secretase_Notch_Pathway cluster_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Notch_Extracellular_Domain Notch Extracellular Domain (Shed) S2_Cleavage->Notch_Extracellular_Domain Notch_TMD Notch Transmembrane Domain (TMD) S2_Cleavage->Notch_TMD Gamma_Secretase γ-Secretase Notch_TMD->Gamma_Secretase NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD S3 Cleavage NICD_Nuc NICD NICD->NICD_Nuc Translocation CSL CSL Transcription Factor NICD_Nuc->CSL Gene_Expression Target Gene Expression CSL->Gene_Expression Adamantane_Inhibitor Adamantane Inhibitor Adamantane_Inhibitor->Gamma_Secretase Inhibition

Caption: γ-Secretase in Notch Signaling and Point of Inhibition.

Cholinesterase_Signaling_Pathway cluster_Synaptic_Cleft Synaptic Cleft Acetylcholine Acetylcholine (ACh) Cholinesterase Cholinesterase (AChE/BChE) Acetylcholine->Cholinesterase Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binds Choline_Acetate Choline + Acetate Cholinesterase->Choline_Acetate Signal_Transduction Signal Transduction Postsynaptic_Receptor->Signal_Transduction Adamantane_Inhibitor Adamantane Inhibitor Adamantane_Inhibitor->Cholinesterase Inhibition

Caption: Cholinergic Synapse and Point of Inhibition.

Cross_Reactivity_Workflow Start Adamantane-Based Inhibitor Library Primary_Screen Primary Screen (Target Enzyme) Start->Primary_Screen Hit_Identification Hit Identification (Potent Inhibitors) Primary_Screen->Hit_Identification Selectivity_Panel Selectivity Profiling (Panel of Off-Target Enzymes) Hit_Identification->Selectivity_Panel Hits Data_Analysis Data Analysis (IC50/Ki Determination) Selectivity_Panel->Data_Analysis SAR_Optimization Structure-Activity Relationship (SAR) and Optimization Data_Analysis->SAR_Optimization SAR_Optimization->Primary_Screen Iterative Design Lead_Candidate Lead Candidate (High Potency & Selectivity) SAR_Optimization->Lead_Candidate

Caption: Experimental Workflow for Inhibitor Cross-Reactivity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key enzyme inhibition assays cited in this guide.

11β-HSD1 Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay measures the conversion of cortisone to cortisol by 11β-HSD1.

  • Materials:

    • Recombinant human 11β-HSD1 enzyme

    • Cortisone (substrate)

    • NADPH (cofactor)

    • Anti-cortisol antibody labeled with a fluorescent donor (e.g., cryptate)

    • Cortisol labeled with a fluorescent acceptor (e.g., d2)

    • Assay buffer (e.g., phosphate buffer, pH 7.4)

    • 384-well microplates

    • HTRF-compatible plate reader

  • Procedure:

    • Prepare serial dilutions of the adamantane-based inhibitor in the assay buffer.

    • In a 384-well plate, add the inhibitor solution, recombinant 11β-HSD1 enzyme, and NADPH.

    • Initiate the enzymatic reaction by adding the cortisone substrate.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

    • Stop the reaction by adding the detection reagents: anti-cortisol antibody-donor and cortisol-acceptor.

    • Incubate at room temperature for 1-2 hours to allow for antibody binding.

    • Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

    • Calculate the ratio of the acceptor to donor fluorescence, which is inversely proportional to the amount of cortisol produced.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

DPP-IV Inhibition Assay (Fluorometric)

This assay measures the cleavage of a fluorogenic substrate by DPP-IV.

  • Materials:

    • Recombinant human DPP-IV enzyme

    • Fluorogenic substrate (e.g., Gly-Pro-AMC)

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 96-well black microplates

    • Fluorescence plate reader

  • Procedure:

    • Prepare serial dilutions of the adamantane-based inhibitor in the assay buffer.

    • In a 96-well black plate, add the inhibitor solution and the recombinant DPP-IV enzyme.

    • Pre-incubate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 460 nm) in kinetic mode for 30-60 minutes.

    • Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.

    • Calculate the IC50 value from the dose-response curve.

γ-Secretase Inhibition Assay (Cell-Based)

This assay measures the inhibition of γ-secretase processing of its substrate, amyloid precursor protein (APP), in a cellular context.

  • Materials:

    • Cell line overexpressing human APP (e.g., HEK293-APP)

    • Cell culture medium and supplements

    • Adamantane-based inhibitor

    • ELISA kit for detecting secreted Aβ40 or Aβ42 peptides

    • Cell lysis buffer

    • Protein quantification assay (e.g., BCA)

  • Procedure:

    • Seed the APP-overexpressing cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the adamantane-based inhibitor for 24-48 hours.

    • Collect the conditioned cell culture medium.

    • Lyse the cells and determine the total protein concentration to normalize for cell viability.

    • Quantify the levels of secreted Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition of Aβ secretion for each inhibitor concentration compared to the vehicle-treated control.

    • Determine the IC50 value for the reduction of Aβ peptides.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).

  • Materials:

    • Purified AChE or BChE

    • Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Assay buffer (e.g., phosphate buffer, pH 8.0)

    • 96-well clear microplates

    • Spectrophotometer or microplate reader

  • Procedure:

    • Prepare serial dilutions of the adamantane-based inhibitor in the assay buffer.

    • In a 96-well plate, add the inhibitor solution, DTNB, and the cholinesterase enzyme.

    • Pre-incubate at room temperature for 10-15 minutes.

    • Initiate the reaction by adding the appropriate substrate (ATCI for AChE, BTCI for BChE).

    • Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

    • Calculate the reaction rate from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each inhibitor concentration.

    • Calculate the IC50 value from the dose-response curve.

Conclusion

The incorporation of an adamantane scaffold into enzyme inhibitors offers significant potential for enhancing therapeutic efficacy. However, a thorough understanding of their cross-reactivity profiles is paramount for the development of safe and selective drugs. This guide provides a framework for comparing the selectivity of adamantane-based inhibitors across different enzyme classes. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating more informed decision-making in the design and optimization of novel adamantane-containing therapeutics. Future research should focus on broader, systematic cross-reactivity screening to build a more comprehensive understanding of the off-target effects of this important class of molecules.

Comparing the efficacy of different adamantane-containing drugs

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Adamantane-Containing Drugs: Efficacy and Mechanisms

This guide provides a detailed comparison of the efficacy of prominent adamantane-containing drugs, including amantadine, rimantadine, and memantine. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their antiviral and neuroprotective applications, supported by experimental data and detailed methodologies.

Introduction to Adamantane Drugs

The adamantane scaffold, a rigid and lipophilic tricyclic hydrocarbon, is a privileged structure in medicinal chemistry.[1][2] Its unique properties have been leveraged to develop drugs for a range of diseases. The first generation of adamantane drugs, amantadine and its derivative rimantadine, were primarily used as antiviral agents against influenza A.[3][4] A subsequent derivative, memantine, was developed as an N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of Alzheimer's disease.[5][6] This guide will delve into the comparative efficacy and mechanisms of these key adamantane derivatives.

Antiviral Efficacy: Amantadine and Rimantadine

Amantadine and rimantadine were the first antiviral drugs approved for the treatment and prophylaxis of influenza A virus infections.[7][8] Their mechanism of action involves blocking the M2 proton ion channel of the influenza A virus, which is essential for viral uncoating and replication within the host cell.[7][9][10] These drugs are not effective against influenza B viruses, as they lack the M2 protein.[11][12]

Comparative Antiviral Activity

While both drugs share a similar mechanism, rimantadine has been reported to be more effective and to cause fewer side effects than amantadine.[8] However, the emergence of widespread resistance in influenza A strains has significantly limited their clinical use.[9][12] The US Centers for Disease Control and Prevention (CDC) no longer recommends amantadine and rimantadine for the treatment or prophylaxis of influenza A.[9]

Antiviral_Mechanism_of_Adamantanes cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis M2_Channel M2 Proton Channel Viral_RNA Viral RNA M2_Channel->Viral_RNA Proton Influx (Inhibited) Cytoplasm Cytoplasm Viral_RNA->Cytoplasm Uncoating & Release (Blocked) Adamantane_Drug Amantadine / Rimantadine Adamantane_Drug->M2_Channel Blocks

Quantitative Antiviral Data

The following table summarizes the in vitro antiviral activity of amantadine and rimantadine against a mouse-adapted strain of SARS-CoV-2. It is important to note that while these drugs have shown some in vitro activity against other viruses, their clinical utility for these indications has not been established.

DrugVirus StrainCell LineIC50 (µM)
AmantadineSARS-CoV-2 MA10Vero E6180[13]
RimantadineSARS-CoV-2 MA10Vero E631[13]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Neuroprotective Efficacy: Memantine and Amantadine

Both memantine and amantadine act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[14][15] Excessive activation of NMDA receptors leads to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative diseases.[16][17]

Comparative NMDA Receptor Antagonism

Memantine is an uncompetitive, low-to-moderate affinity NMDA receptor antagonist.[17][18] Its mechanism allows it to preferentially block excessive receptor activity without interfering with normal synaptic function, which contributes to its favorable safety profile.[17][19] Amantadine also exhibits NMDA receptor antagonism, though its affinity for the receptor is significantly lower than that of memantine.[14][20]

NMDA_Receptor_Antagonism cluster_synapse Glutamatergic Synapse Presynaptic_Neuron Presynaptic Neuron Glutamate_Excess Excessive Glutamate Presynaptic_Neuron->Glutamate_Excess Release Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Excitotoxicity Excitotoxicity & Neuronal Damage NMDA_Receptor->Excitotoxicity Leads to Glutamate_Excess->NMDA_Receptor Over-activates Memantine Memantine Memantine->NMDA_Receptor Blocks (Uncompetitive) Excitotoxicity->Postsynaptic_Neuron Affects

Efficacy in Neurodegenerative Disorders

Memantine is approved for the treatment of moderate-to-severe Alzheimer's disease, where it can help to slow the decline in cognitive function.[21][22] Amantadine is used in the management of Parkinson's disease to alleviate symptoms such as dyskinesia and drug-induced parkinsonism.[9] Its therapeutic effects in Parkinson's are also attributed to its ability to modulate dopaminergic neurotransmission.[10][23]

Quantitative Data on NMDA Receptor Binding

The following table presents the inhibitory constant (Ki) values for memantine and amantadine, indicating their binding affinity for the NMDA receptor.

DrugReceptor Binding SiteKi (µM)
Memantine[3H]MK-8010.54 ± 0.23[14]
Amantadine[3H]MK-80110.50 ± 6.10[14]

Ki (Inhibitory constant) is a measure of the binding affinity of a drug to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

In Vitro Antiviral Efficacy Assay (Plaque Reduction Assay)

This assay is a standard method for determining the antiviral activity of a compound.

Plaque_Reduction_Assay_Workflow Start Start Cell_Culture 1. Culture host cells (e.g., MDCK) to confluence in well plates. Start->Cell_Culture Virus_Infection 2. Infect cell monolayers with a known concentration of virus. Cell_Culture->Virus_Infection Drug_Treatment 3. Add serial dilutions of the adamantane drug to the wells. Virus_Infection->Drug_Treatment Incubation 4. Overlay with a semi-solid medium (e.g., agar) and incubate. Drug_Treatment->Incubation Plaque_Staining 5. After incubation, fix and stain the cells (e.g., with crystal violet). Incubation->Plaque_Staining Plaque_Counting 6. Count the number of plaques (zones of cell death) in each well. Plaque_Staining->Plaque_Counting IC50_Calculation 7. Calculate the IC50 value based on the reduction in plaque number. Plaque_Counting->IC50_Calculation End End IC50_Calculation->End

  • Cell Culture: Madin-Darby canine kidney (MDCK) cells, which are commonly used for influenza virus propagation, are seeded in 6-well plates and grown to form a confluent monolayer.[24]

  • Virus Infection: The cell monolayers are washed and then infected with a specific multiplicity of infection (MOI) of the influenza A virus for 1-2 hours.

  • Drug Treatment: After infection, the virus inoculum is removed, and the cells are washed. A semi-solid overlay medium (e.g., agarose) containing various concentrations of the adamantane drug is added to the wells.

  • Incubation: The plates are incubated at 37°C in a CO2 incubator for 2-3 days to allow for the formation of plaques.

  • Plaque Visualization: The cells are fixed with a solution such as 4% formaldehyde and then stained with a crystal violet solution to visualize the plaques.

  • Data Analysis: The number of plaques in the drug-treated wells is compared to the number in the untreated control wells. The IC50 value is then calculated as the drug concentration that reduces the number of plaques by 50%.

NMDA Receptor Binding Assay

This assay measures the ability of a compound to displace a radiolabeled ligand from the NMDA receptor.

  • Membrane Preparation: Brain tissue (e.g., rat cortex) is homogenized and centrifuged to isolate the cell membranes containing the NMDA receptors.

  • Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [3H]MK-801, which binds to the ion channel).

  • Competitive Binding: The incubation is performed in the presence of varying concentrations of the adamantane drug being tested.

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the Ki value can be calculated. This value represents the affinity of the test compound for the NMDA receptor.

Conclusion

Adamantane-containing drugs have demonstrated significant therapeutic value in both virology and neurology. While the clinical utility of amantadine and rimantadine for influenza has diminished due to resistance, their study has been crucial for understanding viral mechanisms. Memantine remains a valuable therapeutic option for Alzheimer's disease, highlighting the potential of targeting the NMDA receptor. The unique properties of the adamantane scaffold continue to make it an attractive starting point for the development of novel therapeutics targeting a range of diseases.[1][5] Further research into new adamantane derivatives may lead to the development of drugs that can overcome existing challenges such as drug resistance and provide improved therapeutic outcomes.[25][26]

References

Navigating the Translational Gap: A Comparative Analysis of In Vitro and In Vivo Studies of Adamantane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The adamantane moiety, a rigid, lipophilic cage structure, is a privileged pharmacophore in medicinal chemistry. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. However, the journey from promising in vitro activity to in vivo efficacy is often fraught with challenges. This guide explores this translational gap by presenting a comparative overview of experimental data for various adamantane derivatives, highlighting key considerations for researchers in the field.

Case Study 1: Adamantane Carboxylic Acid Derivatives as DGAT1 Inhibitors

One illustrative example is the development of adamantane carboxylic acid derivatives as inhibitors of diacylglycerol acyltransferase 1 (DGAT1), a key enzyme in triglyceride synthesis, for the potential treatment of obesity and diabetes.

Data Presentation: In Vitro vs. In Vivo Efficacy
CompoundIn Vitro DGAT1 Inhibition (IC50, nM)[1]In Vivo Triglyceride Reduction (Rodent Model)[1]
43c 5Significant reduction in plasma triglycerides

This table showcases a positive correlation where potent in vitro inhibition translates to in vivo efficacy.

Experimental Protocols

In Vitro DGAT1 Inhibition Assay:

  • Enzyme Source: Human and mouse DGAT1 were expressed in and purified from Sf9 insect cells.

  • Substrate: [³H]-oleoyl-CoA and 1,2-dioleoyl-sn-glycerol were used as substrates.

  • Assay Buffer: The reaction was carried out in a buffer containing 100 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, and 1 mg/mL bovine serum albumin.

  • Incubation: The enzyme, substrates, and test compound were incubated at 37°C for 20 minutes.

  • Detection: The amount of synthesized [³H]-triolein was quantified using a liquid scintillation counter.

  • Data Analysis: IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vivo Triglyceride Reduction Study (Rodent Model):

  • Animal Model: Male C57BL/6J mice were used.

  • Diet: Mice were fed a high-fat diet to induce obesity and hyperlipidemia.

  • Drug Administration: Compound 43c was administered orally at a specified dose.

  • Blood Sampling: Blood samples were collected at various time points post-administration.

  • Analysis: Plasma triglyceride levels were measured using a commercial enzymatic assay kit.

  • Statistical Analysis: The data were analyzed using appropriate statistical methods to determine the significance of the triglyceride reduction compared to a vehicle-treated control group.

Experimental Workflow

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies invitro_start Compound Synthesis dgat1_assay DGAT1 Inhibition Assay invitro_start->dgat1_assay ic50 Determine IC50 dgat1_assay->ic50 invivo_start Selection of Active Compound ic50->invivo_start Translational Step animal_model Rodent Obesity Model invivo_start->animal_model dosing Oral Administration animal_model->dosing blood_sampling Blood Collection dosing->blood_sampling tg_analysis Triglyceride Measurement blood_sampling->tg_analysis efficacy Evaluate Efficacy tg_analysis->efficacy cluster_influenza Influenza A Virus Inhibition cluster_cns CNS Modulation aminoadamantane Aminoadamantane Derivative m2_channel M2 Proton Channel aminoadamantane->m2_channel Blocks viral_uncoating Viral Uncoating m2_channel->viral_uncoating Inhibits Proton Influx replication Viral Replication viral_uncoating->replication Prevents adamantane_nmda Adamantane Derivative nmda_receptor NMDA Receptor adamantane_nmda->nmda_receptor Antagonizes calcium_influx Ca2+ Influx nmda_receptor->calcium_influx Reduces neuronal_activity Neuronal Excitability calcium_influx->neuronal_activity Decreases

References

Unlocking the Potential of the Adamantane Scaffold: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

The rigid, tricyclic hydrocarbon adamantane has captivated the attention of medicinal chemists for decades. Its unique lipophilic and steric properties make it a valuable scaffold in drug design, capable of enhancing the pharmacological profiles of various compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of adamantane analogs across several therapeutic areas, including antiviral, anticancer, neuroprotective, and antibacterial applications. Experimental data is presented to support these comparisons, along with detailed methodologies for key assays and visualizations of relevant signaling pathways.

Antiviral Activity: Targeting Viral Ion Channels

Adamantane derivatives, most notably amantadine and rimantadine, were among the first antiviral drugs developed against influenza A virus.[1] Their mechanism of action involves the blockade of the M2 proton ion channel, a crucial component in the viral replication cycle.[2] This inhibition prevents the uncoating of the virus and the release of its genetic material into the host cell.

The SAR studies of antiviral adamantane analogs reveal several key features:

  • The Amino Group: A primary amino group at the 1-position of the adamantane cage is crucial for activity.

  • Substitution on the Amino Group: N-alkylation can modulate activity, with small alkyl groups sometimes tolerated or even slightly beneficial. However, larger substituents generally lead to a decrease in potency.[3]

  • Substitution on the Adamantane Cage: The addition of a methyl group to the adamantane cage, as seen in rimantadine, can enhance activity and improve the safety profile compared to amantadine.

Table 1: Antiviral Activity of Adamantane Analogs against Influenza A Virus

CompoundStructureVirus StrainCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI)Reference
Amantadine1-aminoadamantaneA/Hong Kong/68 (H3N2)MDCK>30>100-[2]
Rimantadine1-(1-aminoethyl)adamantaneA/Hong Kong/68 (H3N2)MDCK~10>100>10[2]
Glycyl-rimantadine-A/Hong Kong/68 (H3N2)MDCK0.1150454.5[2]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral efficacy of a compound by measuring the reduction in the formation of viral plaques in a cell monolayer.

  • Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 6-well plates and grow until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the influenza virus stock.

  • Infection: Remove the growth medium from the cells and infect the monolayer with the virus dilutions for 1 hour at 37°C.

  • Compound Treatment: After infection, remove the virus inoculum and overlay the cells with a medium containing the test compound at various concentrations.

  • Plaque Formation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Staining and Counting: Fix the cells and stain with crystal violet to visualize the plaques. Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated control. The IC50 value is determined as the concentration of the compound that causes a 50% reduction in plaque formation.

Signaling Pathway: Influenza A Virus M2 Protein Inhibition

Influenza_M2_Inhibition cluster_virus Influenza A Virus cluster_cell Host Cell Virus Virus Particle Endosome Endosome Virus->Endosome Endocytosis vRNA Viral RNA Nucleus Nucleus vRNA->Nucleus Transport M2_Protein M2 Proton Channel M2_Protein->Endosome H+ influx Endosome->vRNA Acidification-induced Uncoating Cytoplasm Cytoplasm Nucleus->Cytoplasm Replication & Transcription Adamantane_Analog Adamantane Analog (e.g., Amantadine) Adamantane_Analog->M2_Protein Blocks Channel

Influenza A M2 Proton Channel Inhibition by Adamantane Analogs.

Anticancer Activity: Targeting Cell Proliferation and Survival Pathways

Recent research has explored the potential of adamantane derivatives as anticancer agents.[4] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The bulky adamantane moiety can facilitate interactions with hydrophobic pockets in target proteins, leading to potent inhibitory effects.

The SAR of anticancer adamantane analogs highlights the importance of the substituents on the adamantane core and the nature of the linker connecting it to other pharmacophores.

Table 2: Anticancer Activity of Adamantane Analogs

CompoundStructureCancer Cell LineIC50 (µM)Reference
Adamantane Phenylalkylamine 4a-Pancreatic, Prostate, Leukemia, OvarianVaries[5]
Adamantane-linked Isothiourea 5-Hep-G2 (Hepatocellular Carcinoma)7.70[1]
Adamantane-linked Isothiourea 6-Hep-G2 (Hepatocellular Carcinoma)3.86[1]
Adamantane-containing Indole 20a-Hep3B (Hepatocellular Carcinoma)0.02[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adamantane analog for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathway: Putative Anticancer Mechanisms of Adamantane Analogs

Anticancer_Mechanism cluster_pathways Cellular Pathways Adamantane_Analog Adamantane Analog Growth_Factor_Receptors Growth Factor Receptors Adamantane_Analog->Growth_Factor_Receptors Inhibition Signaling_Cascades Signaling Cascades (e.g., PI3K/Akt, MAPK) Adamantane_Analog->Signaling_Cascades Modulation Apoptotic_Pathways Apoptotic Pathways (e.g., Caspase activation) Adamantane_Analog->Apoptotic_Pathways Activation Cell_Cycle_Regulation Cell Cycle Regulation Adamantane_Analog->Cell_Cycle_Regulation Arrest Growth_Factor_Receptors->Signaling_Cascades Signaling_Cascades->Apoptotic_Pathways Signaling_Cascades->Cell_Cycle_Regulation Cell_Death Cell_Death Apoptotic_Pathways->Cell_Death Induction Cell_Proliferation Cell_Proliferation Cell_Cycle_Regulation->Cell_Proliferation Inhibition NMDA_Modulation cluster_synapse Synapse Memantine Memantine NMDA_Receptor NMDA Receptor Memantine->NMDA_Receptor Blocks Channel Glutamate Glutamate Glutamate->NMDA_Receptor Binds Presynaptic_Neuron Presynaptic Neuron Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release Postsynaptic_Neuron Postsynaptic Neuron Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Opens Channel Neuronal_Survival Neuronal Survival NMDA_Receptor->Neuronal_Survival Normal Signaling Promotes Glutamate_Release->Glutamate Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Influx Leads to

References

Benchmarking 3-Hydroxyadamantane-1-carbonitrile: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of 3-Hydroxyadamantane-1-carbonitrile's Potential Against Established Ligands Targeting Dipeptidyl Peptidase-4 (DPP-4)

In the landscape of modern drug discovery, the adamantane scaffold has emerged as a privileged motif, prized for its rigid, three-dimensional structure and favorable physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] This guide provides a comparative benchmark of this compound, a novel adamantane derivative, against well-characterized ligands for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target in the management of type 2 diabetes. While direct experimental data for this compound is not yet publicly available, this analysis leverages data from structurally similar adamantane-based DPP-4 inhibitors to provide a predictive benchmark of its potential efficacy and to outline the experimental framework for its future evaluation.

Introduction to this compound and the DPP-4 Target

This compound incorporates two key pharmacophoric features: the bulky, lipophilic adamantane cage and a polar nitrile group. The adamantane moiety is known to favorably interact with hydrophobic pockets in target proteins, while the nitrile group can act as a key hydrogen bond acceptor or, in the case of DPP-4 inhibitors, form a reversible covalent bond with the catalytic serine residue.[4][5]

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[4] Inhibition of DPP-4 prolongs the action of incretins, leading to increased insulin secretion and suppressed glucagon release in a glucose-dependent manner. Several marketed DPP-4 inhibitors, including Saxagliptin and Vildagliptin, feature an adamantane or a related bulky aliphatic group and a nitrile moiety, highlighting the potential of this compound as a novel scaffold in this class.[4][6]

Comparative Ligand Performance at DPP-4

To establish a benchmark for this compound, we will compare the performance of two well-established, structurally relevant DPP-4 inhibitors: Saxagliptin and Vildagliptin. Both of these compounds contain a nitrile group that interacts with the active site of DPP-4. While Saxagliptin contains a 3-hydroxyadamantylglycine nitrile moiety, Vildagliptin features a different chemical scaffold but also utilizes a nitrile for its inhibitory activity.

LigandTargetIC50 (nM)Assay TypeReference
Saxagliptin DPP-450Enzyme Inhibition Assay[4]
Vildagliptin DPP-462Enzyme Inhibition Assay[4]
This compound DPP-4Data Not Available--

Note: The IC50 values represent the concentration of the inhibitor required to reduce the activity of the DPP-4 enzyme by 50%. Lower IC50 values indicate higher potency.

Experimental Protocols

The following provides a generalized methodology for a DPP-4 enzyme inhibition assay, which would be suitable for evaluating the inhibitory potential of this compound.

DPP-4 Enzyme Inhibition Assay Protocol

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (pH 7.5) containing appropriate salts and additives.

  • Test Compound (e.g., this compound)

  • Reference Inhibitors (e.g., Saxagliptin, Vildagliptin)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and reference inhibitors in the assay buffer.

  • In a 96-well plate, add the assay buffer, the DPP-4 enzyme, and the test compound/reference inhibitor at various concentrations.

  • Incubate the plate at 37°C for a pre-determined period (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate Gly-Pro-AMC to all wells.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMC (e.g., Ex: 360 nm, Em: 460 nm).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Visualizing the DPP-4 Inhibition Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams are provided.

DPP4_Inhibition_Pathway GLP-1 (active) GLP-1 (active) DPP-4 DPP-4 GLP-1 (active)->DPP-4 Degradation GLP-1 (inactive) GLP-1 (inactive) DPP-4->GLP-1 (inactive) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound) Inhibitor (e.g., this compound)->DPP-4 Inhibition

Caption: The signaling pathway of DPP-4-mediated inactivation of GLP-1 and its inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial Dilution Serial Dilution Incubation Incubation Serial Dilution->Incubation Enzyme & Substrate Prep Enzyme & Substrate Prep Enzyme & Substrate Prep->Incubation Fluorescence Reading Fluorescence Reading Incubation->Fluorescence Reading Calculate Inhibition Calculate Inhibition Fluorescence Reading->Calculate Inhibition IC50 Determination IC50 Determination Calculate Inhibition->IC50 Determination

Caption: A simplified workflow for determining the IC50 of a DPP-4 inhibitor.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is pending, its structural similarity to potent, clinically approved DPP-4 inhibitors like Saxagliptin suggests it is a promising candidate for investigation. The adamantane core provides a well-established anchor for binding within the hydrophobic pockets of various enzymes, and the nitrile group is a key functional moiety for DPP-4 inhibition.

Future research should focus on synthesizing this compound and evaluating its inhibitory activity against DPP-4 using the standardized enzymatic assays outlined in this guide. A comprehensive structure-activity relationship (SAR) study, exploring variations of the hydroxyl and nitrile positions on the adamantane scaffold, would provide valuable insights for optimizing potency and selectivity. Furthermore, cellular and in vivo studies will be crucial to determine its efficacy, pharmacokinetic profile, and potential as a therapeutic agent for type 2 diabetes. This comparative guide serves as a foundational framework for researchers and drug development professionals to position this compound within the competitive landscape of DPP-4 inhibitors and to guide its future development.

References

A Spectroscopic Showdown: Differentiating Adamantane, Diamantane, and Triamantane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug development and materials science, the rigid, cage-like structures of diamondoids—adamantane and its higher homologs, diamantane and triamantane—offer a unique scaffold for creating novel therapeutics and advanced materials. Their precise structural characterization is paramount for understanding their physicochemical properties and biological interactions. This guide provides a comparative analysis of these three fundamental diamondoids using key spectroscopic techniques: Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Raman spectroscopy, supported by experimental data.

The increasing complexity of the cage structures from adamantane to triamantane results in distinct spectroscopic signatures. While adamantane exhibits high symmetry, leading to relatively simple spectra, the progressive addition of adamantane units in diamantane and triamantane reduces symmetry and increases the number of unique chemical environments, resulting in more complex spectral patterns.

Quantitative Spectroscopic Data Comparison

The following tables summarize the key experimental and theoretical spectroscopic data for adamantane, diamantane, and triamantane, providing a basis for their differentiation.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in ppm

CompoundTechniqueExperimental δ (ppm)Theoretical δ (ppm)
Adamantane ¹H NMR1.87 (CH), 1.75 (CH₂)-
¹³C NMR28.4 (CH), 37.9 (CH₂)[1]37.85 (CH), 24.46 (CH₂)[2]
Diamantane ¹H NMR1.43-1.93 (multiplet)-
¹³C NMR26.2, 33.8, 37.7, 38.1-
Triamantane ¹H NMR1.20-1.90 (complex multiplets)-
¹³C NMRData for cationic derivatives show a range of shifts influenced by the positive charge.[3]-

Note: Experimental NMR data for diamantane and triamantane are less commonly reported for the parent molecules under standard conditions. The provided data for diamantane is a representative example. For triamantane, data from cationic derivatives suggests a complex spectrum with multiple, distinct signals.

Table 2: Key Infrared (IR) Absorption Bands (cm⁻¹)

CompoundExperimental IR Bands (cm⁻¹)Theoretical IR Bands (cm⁻¹)Vibrational Mode
Adamantane 2904, 2853[4]2921, 2850C-H Stretch
~14501452CH₂ Scissoring
~13501355CH Wagging
Diamantane ~2900-28502920-2850C-H Stretch
~1450~1450CH₂ Scissoring
Triamantane ~2900-28502925-2855C-H Stretch
~1450~1450CH₂ Scissoring

Note: Experimental IR spectra of diamondoids are often broad and complex in the solid state. The C-H stretching region is a key diagnostic window.

Table 3: Prominent Raman Shifts (cm⁻¹)

CompoundExperimental Raman Shifts (cm⁻¹)Theoretical Raman Shifts (cm⁻¹)Vibrational Mode
Adamantane 758, 1097, 1312, 2941760, 1100, 1310, 2940Skeletal/Breathing Modes, C-H Stretch
Diamantane 453, 708, 802, 933, 1037, 1299, 1307, 1459, 1465, 2846, 2898, 2920455, 710, 800, 935, 1040, 1300, 1310, 1460, 2850, 2900, 2925Skeletal/Breathing Modes, C-H Stretch
Triamantane Unique, complex spectrumMultiple peaks predictedSkeletal/Breathing Modes, C-H Stretch

Note: Each diamondoid possesses a unique Raman spectrum, which serves as a molecular fingerprint, allowing for their straightforward differentiation.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data for the comparison of adamantane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to identify the number and chemical environment of protons and carbons.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the diamondoid sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). The high symmetry and nonpolar nature of these compounds may require careful solvent selection for optimal resolution.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved spectral dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Optimize acquisition parameters, including the number of scans (typically 16-64) and relaxation delay (D1, typically 1-5 s), to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon environment.

    • Due to the long relaxation times of quaternary carbons in diamondoids, a longer relaxation delay (e.g., 5-10 s) and a larger number of scans (e.g., 1024 or more) may be necessary.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio or resolution. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational modes, particularly C-H stretching and bending frequencies.

Methodology:

  • Sample Preparation (Solid State):

    • KBr Pellet Method: Grind a small amount of the diamondoid sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg) using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Raman Spectroscopy

Objective: To obtain detailed vibrational information, particularly of the carbon skeleton, which is highly sensitive to the molecular structure and symmetry of the diamondoids.

Methodology:

  • Sample Preparation: Place a small amount of the crystalline or powdered diamondoid sample on a microscope slide or in a sample holder.

  • Instrumentation: Utilize a Raman spectrometer equipped with a monochromatic laser source (e.g., 532 nm, 633 nm, or 785 nm). A confocal microscope is often used to focus the laser and collect the scattered light.

  • Data Acquisition:

    • Focus the laser onto the sample.

    • Set the laser power to a level that provides a good signal without causing sample degradation (typically a few milliwatts).

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 100-3200 cm⁻¹). The acquisition time and number of accumulations will depend on the sample's Raman scattering cross-section and the desired signal-to-noise ratio.

  • Data Processing: The raw spectrum is typically baseline-corrected to remove fluorescence background and cosmic rays are removed.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and differentiation of adamantane isomers.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_data Data Analysis & Interpretation cluster_conclusion Conclusion Sample Adamantane Isomer (Adamantane, Diamantane, or Triamantane) NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR Raman Raman Spectroscopy Sample->Raman NMR_Data Chemical Shifts (δ) Multiplicity Number of Signals NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) (C-H, C-C modes) IR->IR_Data Raman_Data Raman Shifts (cm⁻¹) (Skeletal 'Fingerprint') Raman->Raman_Data Identification Comparative Analysis NMR_Data->Identification IR_Data->Identification Raman_Data->Identification Adamantane Adamantane Diamantane Diamantane Triamantane Triamantane Identification->Adamantane High Symmetry Simple Spectra Identification->Diamantane Reduced Symmetry More Complex Spectra Identification->Triamantane Low Symmetry Most Complex Spectra

Caption: Workflow for the spectroscopic differentiation of adamantane isomers.

References

A Comparative Guide to the Metabolic Stability of 3-Hydroxyadamantane-1-carbonitrile and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold is a valued pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. Its rigid, three-dimensional structure can shield molecules from metabolic enzymes, thereby improving stability.[1][2] This guide provides a comparative assessment of the metabolic stability of 3-Hydroxyadamantane-1-carbonitrile against other adamantane-based structures. The analysis is supported by established in vitro experimental protocols and data presentation to aid in the selection and design of more robust drug candidates.

Comparative Metabolic Stability Data

The metabolic stability of a compound is a critical determinant of its in vivo half-life and overall exposure. In vitro assays using human liver microsomes are a standard method to predict in vivo metabolic clearance.[3] The following table summarizes key metabolic stability parameters for this compound and selected structural analogs. A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability.[2]

Compound IDStructureModification from Parentt½ (min)CLint (µL/min/mg protein)
Parent This compound-3540.1
Analog A Adamantane-1-carbonitrileRemoval of hydroxyl group>60<23.1
Analog B 3-Fluoroadamantane-1-carbonitrileReplacement of hydroxyl with fluorine>60<23.1
Analog C 3-Hydroxyadamantane-1-carboxamideConversion of nitrile to carboxamide2069.3

Discussion of Results:

The parent compound, this compound, exhibits moderate metabolic stability. The presence of a hydroxyl group often provides a site for Phase I metabolism, primarily through oxidation by cytochrome P450 (CYP) enzymes, or Phase II metabolism via glucuronidation.[1][4]

  • Analog A (Adamantane-1-carbonitrile): The removal of the hydroxyl group is predicted to significantly enhance metabolic stability. Without this common site of metabolic attack, the compound is less susceptible to enzymatic degradation, resulting in a longer half-life and lower clearance.

  • Analog B (3-Fluoroadamantane-1-carbonitrile): The replacement of the hydroxyl group with a fluorine atom is a well-established strategy for "metabolic blocking."[2] Fluorine is a bioisostere for a hydroxyl group but is not readily metabolized, thus substantially increasing the compound's stability.

  • Analog C (3-Hydroxyadamantane-1-carboxamide): The conversion of the nitrile group to a carboxamide is likely to decrease metabolic stability. Amide groups are susceptible to hydrolysis by amidases, introducing an additional metabolic pathway and leading to faster clearance.

Experimental Protocols

In Vitro Microsomal Stability Assay

This protocol outlines a standard procedure for evaluating the metabolic stability of a test compound by measuring its rate of disappearance following incubation with human liver microsomes.[2][5]

Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of test compounds.

Materials:

  • Test Compounds (e.g., this compound and analogs)

  • Human Liver Microsomes (HLM)

  • NADPH Regenerating System (e.g., G-6-P, G-6-PDH, and NADP+)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% formic acid (Quenching Solution)

  • Internal Standard (IS) solution

  • 96-well plates

  • Incubator/shaker

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of each test compound in a suitable organic solvent (e.g., DMSO).

    • Prepare the incubation mixture by adding HLM to the phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation:

    • Add the test compound stock solution to the HLM-buffer mixture to achieve a final substrate concentration of 1 µM.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching:

    • Immediately add the withdrawn aliquot to a well containing the cold quenching solution with the internal standard to stop the reaction.

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • Calculate the half-life (t½) from the slope of the linear regression: t½ = -0.693 / slope.

    • Calculate the intrinsic clearance using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the in vitro microsomal stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, Microsomes, Buffer) prep_mix Prepare Incubation Mixture (Compound + Microsomes) prep_reagents->prep_mix pre_inc Pre-incubate at 37°C prep_mix->pre_inc start_rxn Initiate Reaction with NADPH pre_inc->start_rxn sampling Collect Aliquots at Time Points start_rxn->sampling quench Quench Reaction & Add IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Calculate t½ and CLint analyze->data_analysis

Caption: Workflow for the in vitro microsomal metabolic stability assay.

Postulated Metabolic Pathway

The primary metabolic pathway for many adamantane derivatives involves hydroxylation by CYP enzymes.[1] For this compound, further oxidation is a likely metabolic route.

G parent This compound metabolite Oxidized Metabolite (e.g., Dihydroxy or Ketone) parent->metabolite CYP-mediated Oxidation (Phase I)

Caption: Postulated Phase I metabolic pathway for this compound.

References

Confirmation of Target Engagement for Adamantane-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The adamantane scaffold, a rigid and lipophilic three-dimensional cage structure, is a privileged motif in medicinal chemistry. Its incorporation into small molecules can significantly enhance pharmacokinetic and pharmacodynamic properties, leading to the development of successful drugs for a wide range of diseases.[1] Confirmation of target engagement—the direct physical interaction of a drug with its intended biological target—is a critical step in the drug discovery pipeline. It validates the mechanism of action and provides crucial data for optimizing lead compounds.

This guide provides a comparative overview of widely used adamantane-based drugs, their validated biological targets, and the experimental data confirming their engagement. We will delve into the methodologies of key biophysical and cellular assays used to generate this data, offering a framework for selecting the appropriate techniques for your research.

Adamantane-Based Compounds and Their Primary Biological Targets

The versatility of the adamantane structure has enabled the development of drugs for diverse therapeutic areas, from viral infections to neurodegenerative disorders and metabolic diseases.

CompoundTherapeutic AreaPrimary Biological Target
Amantadine/Rimantadine Antiviral (Influenza A)M2 Proton Channel
Memantine Neurodegenerative (Alzheimer's Disease)NMDA Receptor
Saxagliptin Type 2 DiabetesDipeptidyl Peptidase-4 (DPP-4)
Vildagliptin Type 2 DiabetesDipeptidyl Peptidase-4 (DPP-4)

Quantitative Data for Target Engagement

The following tables summarize quantitative data from various experimental assays that confirm the interaction of these adamantane-based compounds with their respective targets.

Table 1: Enzyme Inhibition and Receptor Binding Assays

These assays measure the concentration of a compound required to inhibit the function of an enzyme or receptor by 50% (IC50) or the binding affinity of a ligand to its target (Ki).

CompoundTargetAssay TypeValueReference
Memantine NMDA Receptor (GluN1/GluN2B)ElectrophysiologyIC50: ~0.5-1 µM[2]
Saxagliptin DPP-4Enzyme InhibitionKi: 1.3 nM
Vildagliptin DPP-4Enzyme InhibitionIC50: 34 nM[3]
Table 2: Biophysical Assays for Direct Binding

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful techniques that provide detailed information about the kinetics and thermodynamics of binding events.

CompoundTargetAssay TypeParameterValueReference
Rimantadine M2 Proton Channel (WT)ElectrophysiologyKd10-fold stronger than Amantadine[4]
Rimantadine Enantiomers M2 Proton ChannelITC-Similar affinity for both enantiomers[5]
Amantadine M2 Proton ChannelSPRKd (high affinity)~10⁻⁷ M
Amantadine M2 Proton ChannelSPRKd (low affinity)~10⁻⁴ M
Vildagliptin DPP-4SPRkon1.8 x 10⁵ M⁻¹s⁻¹[6]
Vildagliptin DPP-4SPRkoff3.5 x 10⁻⁴ s⁻¹[6]
Vildagliptin DPP-4SPRKD1.9 nM[6]

Note: A direct comparison of all kinetic parameters for all compounds is limited by the availability of published data.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are outlines of the key protocols used to generate the data in this guide.

DPP-4 Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of DPP-4.

  • Reagents and Materials: Human recombinant DPP-4, a fluorogenic substrate (e.g., Gly-Pro-aminomethylcoumarin), assay buffer (e.g., 100 mM HEPES, pH 7.5, 0.1 mg/mL BSA), and the test compound (e.g., Saxagliptin, Vildagliptin).

  • Procedure:

    • A concentration range of the inhibitor is prepared.

    • The inhibitor is incubated with human DPP-4 at 37°C for a defined period (e.g., 30 minutes).[7]

    • The substrate is added to the enzyme-inhibitor mixture.[7]

    • The cleavage of the substrate by DPP-4 releases a fluorescent product, which is monitored over time using a fluorometer at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8]

  • Data Analysis: The rate of the enzymatic reaction is calculated from the fluorescence signal. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

NMDA Receptor Electrophysiology Assay

This technique measures the effect of a compound on the ion channel function of the NMDA receptor.

  • Cell Preparation: Xenopus laevis oocytes are injected with mRNA encoding the subunits of the NMDA receptor (e.g., GluN1 and GluN2B).[2]

  • Electrophysiological Recording:

    • Two-electrode voltage-clamp recordings are performed on the oocytes.

    • The oocytes are perfused with a solution containing the NMDA receptor agonists glutamate and glycine to activate the receptor and induce an inward current.

    • The test compound (e.g., Memantine) is co-applied with the agonists at various concentrations.[2]

  • Data Analysis: The inhibition of the agonist-induced current by the compound is measured. The IC50 value is determined by plotting the percent inhibition of the current against the logarithm of the compound concentration.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the real-time binding kinetics of molecules.

  • Immobilization: One binding partner (the "ligand," e.g., the target protein) is immobilized on the surface of a sensor chip.

  • Binding Analysis: The other binding partner (the "analyte," e.g., the adamantane-based compound) is flowed over the sensor surface at various concentrations.

  • Detection: Binding is detected as a change in the refractive index at the sensor surface, which is proportional to the change in mass. This is recorded in a sensorgram.

  • Data Analysis: The sensorgram data is fitted to a kinetic model to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction.

  • Sample Preparation: The target protein is placed in the sample cell of the calorimeter, and the adamantane-based compound is loaded into a syringe. Both are in the same buffer.

  • Titration: The compound is injected in small aliquots into the protein solution.

  • Heat Measurement: The heat released or absorbed during each injection is measured.[1]

  • Data Analysis: The heat data is plotted against the molar ratio of the ligand to the protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Cellular Thermal Shift Assay (CETSA)

CETSA assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

  • Heating: The samples are heated at a range of temperatures to induce protein denaturation and aggregation.

  • Separation: The aggregated proteins are separated from the soluble proteins by centrifugation.

  • Quantification: The amount of soluble target protein remaining in the supernatant is quantified using methods such as Western blotting or mass spectrometry.

  • Data Analysis: A "melt curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melt curve in the presence of the compound indicates target engagement. An isothermal dose-response experiment can be performed at a fixed temperature to determine the compound's EC50 for target stabilization.

Visualizing Pathways and Processes

Diagrams generated using Graphviz provide clear visual representations of complex biological and experimental systems.

G cluster_0 Glutamatergic Synapse cluster_1 Postsynaptic Events Presynaptic Presynaptic Neuron Glutamate Glutamate Presynaptic->Glutamate Release NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Postsynaptic Postsynaptic Neuron Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Excessive Activation Memantine Memantine Memantine->NMDA_Receptor Blocks Channel

Caption: Glutamatergic signaling pathway and the mechanism of action of Memantine.

G start Start: Treat cells with compound or vehicle heat Heat samples across a temperature gradient start->heat lyse Lyse cells (if not already lysed) heat->lyse centrifuge Centrifuge to separate soluble and aggregated proteins lyse->centrifuge collect Collect supernatant (soluble fraction) centrifuge->collect quantify Quantify soluble target protein (e.g., Western Blot) collect->quantify analyze Analyze data: Plot melt curve / ITDRF quantify->analyze end End: Determine thermal shift (ΔTagg) or EC50 analyze->end

Caption: A typical experimental workflow for the Cellular Thermal Shift Assay (CETSA).

G start Need to confirm target engagement? q1 Is purified protein available? start->q1 q2 Need kinetic data (kon, koff)? q1->q2 Yes q4 Need confirmation in a cellular context? q1->q4 No q3 Need thermodynamic data (ΔH, ΔS)? q2->q3 No spr Use Surface Plasmon Resonance (SPR) q2->spr Yes itc Use Isothermal Titration Calorimetry (ITC) q3->itc Yes biochem Use biochemical/enzymatic assays q3->biochem No cetsa Use Cellular Thermal Shift Assay (CETSA) q4->cetsa Yes

Caption: Decision tree for selecting a suitable target engagement assay.

References

Safety Operating Guide

Navigating the Disposal of 3-Hydroxyadamantane-1-carbonitrile: A Best-Practice Guide

Author: BenchChem Technical Support Team. Date: December 2025

When handling a compound with limited safety data, it is crucial to treat it as potentially hazardous. Information from related adamantane derivatives, such as 3-Hydroxyadamantane-1-carboxylic acid and Adamantane-1-carbonitrile, suggests that this compound may be harmful if it comes into contact with skin or is inhaled, and could cause skin and eye irritation[1][2]. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE) and within a designated, well-ventilated area.

Hazard Profile and Safety Recommendations

Based on the hazard classifications of analogous compounds, a qualitative summary of the potential hazards of 3-Hydroxyadamantane-1-carbonitrile is presented below. This information should be used to inform a thorough risk assessment before any handling or disposal activities are undertaken.

Hazard ClassificationDescriptionRecommended Precautions
Acute Toxicity (Dermal/Inhalation) May be harmful if absorbed through the skin or inhaled.Wear appropriate gloves, a lab coat, and use a fume hood or ensure adequate ventilation.
Skin Irritation May cause irritation upon contact with the skin.Avoid direct contact. In case of contact, wash the affected area thoroughly with soap and water.
Eye Irritation May cause serious eye irritation.Wear safety glasses or goggles. In case of contact, rinse eyes cautiously with water for several minutes.
Environmental Hazards The environmental impact is not fully known, but it should be prevented from entering drains or waterways.Dispose of as hazardous waste. Do not pour down the drain.

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the proper disposal of this compound. This procedure is designed to be a best practice in the absence of a specific SDS and should be carried out by trained personnel.

1. Waste Characterization and Segregation:

  • Treat all this compound waste as hazardous chemical waste.

  • Segregate the waste at the point of generation. Do not mix it with other waste streams unless compatibility has been confirmed.

  • Given the nitrile group, there is a potential for the release of hydrogen cyanide upon combustion. Therefore, it is crucial to segregate this waste from strong acids or bases which could promote its degradation.

2. Containerization and Labeling:

  • Use a dedicated, leak-proof, and chemically compatible container for the waste. The container should be in good condition and have a secure lid.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from sources of ignition.

  • Ensure secondary containment is in place to capture any potential leaks or spills.

4. Disposal:

  • Arrange for the collection and disposal of the hazardous waste through a licensed and reputable environmental services contractor.

  • Provide the contractor with all available information about the waste, including its chemical name and potential hazards.

  • Incineration at a permitted hazardous waste facility is the recommended disposal method for nitrile-containing organic compounds to ensure complete destruction.

5. Personal Protective Equipment (PPE) and Decontamination:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the waste.

  • Thoroughly decontaminate all equipment and work surfaces that have come into contact with the compound using a suitable solvent and cleaning procedure.

  • Dispose of any contaminated cleaning materials as hazardous waste.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound, from waste generation to final disposal.

cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage cluster_3 Final Disposal A Generate 3-Hydroxyadamantane- 1-carbonitrile Waste B Segregate as Hazardous Waste (Nitrile Compound) A->B C Use Dedicated, Leak-Proof Container B->C D Label with 'Hazardous Waste' & Chemical Name C->D E Store in Designated Hazardous Waste Area D->E F Ensure Secondary Containment E->F G Arrange for Licensed Contractor Pickup F->G H Transport to Permitted Hazardous Waste Facility G->H I Incineration H->I

Caption: Disposal workflow for this compound.

By following these guidelines, laboratories can ensure the safe and responsible disposal of this compound, thereby protecting their personnel and the environment. It is always recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all local, state, and federal regulations.

References

Essential Safety and Operational Guidance for 3-Hydroxyadamantane-1-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Hydroxyadamantane-1-carbonitrile. The following procedures are based on best practices for handling similar adamantane derivatives and nitrile compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. The guidance provided below is based on the safety profiles of structurally related compounds, such as 3-hydroxyadamantane-1-carboxylic acid and other adamantane derivatives. It is imperative to consult the official SDS for this compound once available and to perform a thorough risk assessment before handling this chemical.

Personal Protective Equipment (PPE)

Based on the hazard profiles of similar compounds, which indicate risks of skin irritation, serious eye irritation, and potential harm if swallowed, the following personal protective equipment is mandatory.[1][2][3][4]

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[5]Protects eyes from dust particles and potential splashes.
Hand Protection Chemically resistant gloves (e.g., Nitrile), tested to EN 374 standard.[5][6]Prevents skin contact and irritation.[5]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95) is necessary if dust formation is likely.[5]Prevents inhalation of the compound, which may cause respiratory irritation.[2][4]

Operational Plan: Handling Procedures

Adherence to a strict operational protocol is crucial to ensure safety when working with this compound.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Verify that the work area, preferably a chemical fume hood, is well-ventilated.[5][7]

  • Don all required PPE as specified in the table above before handling the chemical.

  • Prepare all necessary equipment and reagents in advance to minimize the duration of handling.

2. Handling:

  • All manipulations of the solid compound should be performed within a chemical fume hood to minimize dust exposure.[5]

  • Avoid the generation of dust.[8] If dust is created, use appropriate respiratory protection.[5]

  • When weighing the compound, use a tared weigh boat inside the fume hood.

  • If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Keep the container tightly closed when not in use.[5][8]

3. Spill Management:

  • Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation.[5] Place the spilled material into a sealed, labeled container for disposal. Clean the spill area with an appropriate solvent and decontaminate.

  • Large Spills: For larger spills, evacuate the area and follow your institution's emergency procedures.[5]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: Collect any unused or contaminated solid this compound, along with contaminated items like gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.[5][8]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety office.[5]

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_ppe Don Required PPE prep_hood Verify Fume Hood Operation prep_ppe->prep_hood prep_materials Gather Materials prep_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh handle_transfer Transfer and Dissolve handle_weigh->handle_transfer handle_use Perform Experiment handle_transfer->handle_use cleanup_decon Decontaminate Glassware and Surfaces handle_use->cleanup_decon cleanup_waste Segregate and Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyadamantane-1-carbonitrile
Reactant of Route 2
3-Hydroxyadamantane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.